AZ506
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H40N6O |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
5-[2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C33H40N6O/c40-33(35-13-7-16-37-14-5-6-15-37)28-22-27(23-34-24-28)30-9-2-4-11-32(30)39-20-18-38(19-21-39)17-12-26-25-36-31-10-3-1-8-29(26)31/h1-4,8-11,22-25,36H,5-7,12-21H2,(H,35,40) |
InChI Key |
VCPDGNYFXJYJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3N4CCN(CC4)CCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of AZD5069
Audience: Researchers, scientists, and drug development professionals.
AZD5069 is a potent and highly selective small-molecule antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2).[1][2] Its mechanism of action is centered on the reversible and competitive inhibition of this key receptor, which plays a pivotal role in the trafficking of neutrophils to sites of inflammation.[3] By blocking the downstream signaling cascades initiated by chemokine binding, AZD5069 effectively mitigates neutrophil-driven inflammation, a hallmark of numerous respiratory diseases and other inflammatory conditions.[1][4]
Core Mechanism: Competitive Antagonism of CXCR2
The primary molecular target of AZD5069 is the G protein-coupled receptor (GPCR) CXCR2, which is predominantly expressed on the surface of neutrophils.[5] In inflammatory states, chemokines such as CXCL1 (Gro-α) and CXCL8 (Interleukin-8) are released and bind to CXCR2.[6] This ligand-receptor interaction triggers a conformational change in the receptor, activating intracellular G-proteins and initiating a signaling cascade that results in neutrophil chemotaxis, activation, and degranulation.[3]
AZD5069 acts by competitively binding to the CXCR2 receptor, thereby preventing its interaction with endogenous chemokine ligands like CXCL1 and CXCL8.[3][6][7] This blockade inhibits the downstream signaling pathways responsible for neutrophil migration and activation.[3] Notably, AZD5069 demonstrates slow reversibility, with its pharmacological effects being dependent on time and temperature. The antagonist has over 150-fold greater selectivity for CXCR2 compared to the related CXCR1 receptor, ensuring a targeted therapeutic effect.[2][8]
The functional consequences of this antagonism have been demonstrated across a range of preclinical and clinical studies. In vitro, AZD5069 inhibits key neutrophil functions, including ligand-induced cytosolic calcium increase, expression of the adhesion molecule CD11b, and chemotaxis, at concentrations consistent with its receptor binding potency.[2][8] In vivo, oral administration of AZD5069 effectively blocks lung and blood neutrophilia induced by inflammatory stimuli like inhaled lipopolysaccharide (LPS).[2][8] While clinical trials in patients with bronchiectasis, COPD, and severe asthma have confirmed that AZD5069 significantly reduces sputum and blood neutrophil counts, this biological effect has not consistently translated into improvements in clinical outcomes.[4][9][10]
Data Presentation
The following tables summarize the key quantitative data characterizing the pharmacological profile of AZD5069.
Table 1: In Vitro Potency and Selectivity of AZD5069
| Parameter | Value | Description | Source(s) |
| IC₅₀ | 0.79 nM | Concentration causing 50% inhibition of radiolabeled CXCL8 binding to human CXCR2. | [2][5][8] |
| pIC₅₀ | 9.1 | Negative logarithm of the IC₅₀ for CXCL8 binding inhibition. | [6][11] |
| pA₂ (Chemotaxis) | ~9.6 | Schild value for inhibition of CXCL1-induced neutrophil chemotaxis. | [6] |
| pA₂ (CD11b Expression) | 6.9 | Schild value for inhibition of CXCL1-induced CD11b surface expression. | [3][6] |
| CXCR2 Selectivity | >150-fold | Selectivity for CXCR2 over CXCR1 and CCR2b receptors. | [2][8] |
Table 2: Pharmacokinetic Properties of AZD5069
| Parameter | Value | Description | Source(s) |
| Plasma Protein Binding | 99% | Percentage of AZD5069 bound to plasma proteins. | [2][5][8] |
| Time to Cₘₐₓ | ~2 hours | Time to reach maximum plasma concentration under fasting conditions. | [5] |
| Terminal Half-life | ~11 hours | The terminal phase half-life of the plasma concentration profile. | [5] |
| Metabolism | CYP3A4 & CYP2C9 | Primary cytochrome P450 isozymes involved in oxidative metabolism. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: CXCR2 Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC₅₀) of AZD5069 for the human CXCR2 receptor.
-
Method:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor.
-
Assay Components: The assay mixture contained cell membranes, radiolabeled chemokine [¹²⁵I]-CXCL8 (IL-8), and varying concentrations of the test compound (AZD5069).
-
Incubation: The components were incubated to allow competitive binding between the radioligand and AZD5069 to the CXCR2 receptor.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of AZD5069 that inhibited 50% of the specific binding of [¹²⁵I]-CXCL8 was calculated to determine the IC₅₀ value.[5][7]
-
Protocol 2: Neutrophil Chemotaxis Assay
-
Objective: To assess the functional ability of AZD5069 to inhibit neutrophil migration towards a chemoattractant.
-
Method:
-
Neutrophil Isolation: Human neutrophils were isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane was used. The lower chamber contained the chemoattractant (e.g., CXCL1 or CXCL8), while the upper chamber contained the isolated neutrophils pre-incubated with varying concentrations of AZD5069 or vehicle control.
-
Incubation: The chamber was incubated at 37°C to allow neutrophils to migrate through the membrane pores towards the chemoattractant gradient.
-
Quantification: After the incubation period, the number of neutrophils that migrated to the lower chamber was quantified, typically by cell counting using a flow cytometer or by measuring an enzyme activity specific to neutrophils (e.g., myeloperoxidase).
-
Data Analysis: The inhibitory effect of AZD5069 was determined by comparing the number of migrated cells in the presence of the compound to the vehicle control. The pA₂ value was calculated from concentration-response curves.[2][6][8]
-
Protocol 3: Calcium Mobilization Assay
-
Objective: To measure the effect of AZD5069 on chemokine-induced intracellular calcium release in neutrophils.
-
Method:
-
Neutrophil Preparation: Isolated human neutrophils were loaded with a fluorescent calcium indicator dye, such as Fluo-3 AM or Fura-2 AM.[7]
-
Compound Incubation: The dye-loaded cells were pre-incubated with different concentrations of AZD5069 or a vehicle control.
-
Stimulation: The cells were then stimulated with a CXCR2 ligand, such as GRO-α or CXCL8.[2][7]
-
Signal Detection: The change in intracellular calcium concentration upon stimulation was measured in real-time using a fluorometric plate reader or flow cytometer. The binding of calcium to the dye results in a detectable increase in fluorescence intensity.
-
Data Analysis: The inhibitory effect of AZD5069 was quantified by measuring the reduction in the peak fluorescent signal in compound-treated cells compared to vehicle-treated cells.
-
Mandatory Visualizations
Diagrams illustrating key pathways and workflows are provided below.
Caption: Mechanism of action of AZD5069 on the CXCR2 signaling pathway.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
References
- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD5069 [openinnovation.astrazeneca.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AZ506: A Technical Guide to the Discovery and Development of a Potent SMYD2 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein lysine (B10760008) methyltransferase SMYD2 has emerged as a significant target in oncology due to its role in methylating and regulating the function of key tumor suppressor proteins and other cellular signaling molecules. Its overexpression is correlated with poor prognoses in various cancers, driving the search for potent and selective inhibitors. This document provides a comprehensive technical overview of the discovery, development, and characterization of AZ506, a potent small-molecule inhibitor of SMYD2. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways and discovery workflows involved.
Introduction: The Rationale for Targeting SMYD2
SMYD2 (SET and MYND Domain Containing 2) is a protein lysine methyltransferase responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amine group of specific lysine residues on both histone and non-histone proteins. While it can methylate histones H3K4 and H3K36, its primary oncogenic role is attributed to the methylation of non-histone substrates.[1][2]
Key non-histone substrates of SMYD2 include:
-
p53: Monomethylation at Lysine 370 (K370) by SMYD2 represses the transcriptional activity of this critical tumor suppressor, thereby inhibiting apoptosis.[2][3]
-
Retinoblastoma (RB): Methylation at Lysine 860 (K860) by SMYD2 inhibits RB's tumor-suppressive functions.[2][4]
-
STAT3 & NF-κB (p65): Methylation of these transcription factors by SMYD2 enhances their activity, promoting pro-inflammatory and proliferative signaling pathways often hijacked in cancer.[1][5]
-
PARP1: SMYD2-mediated monomethylation activates PARP1, an enzyme involved in DNA repair and a target for cancer therapy.[2]
Given its role in repressing crucial tumor suppressor pathways and activating oncogenic signaling, the inhibition of SMYD2's catalytic activity presents a promising therapeutic strategy for cancer treatment.[4][6]
Discovery and Development of this compound
The journey to discover this compound began with high-throughput screening (HTS) campaigns aimed at identifying small molecules that could block SMYD2's enzymatic activity. These efforts led to the identification of a benzoxazinone (B8607429) compound, AZ505 , as the first selective, substrate-competitive inhibitor of SMYD2.[2][4][7] AZ505, while a crucial tool compound, had moderate potency.[8]
Subsequent hit-to-lead optimization and systematic exploration of the structure-activity relationships (SAR) of the benzoxazinone scaffold led to the development of significantly more potent analogs.[8] This compound emerged from these efforts as a highly potent and selective SMYD2 inhibitor, demonstrating the druggability of this enzyme class.[9][10]
Logical Workflow: From Target to Potent Inhibitor
Caption: Workflow for the discovery of the SMYD2 inhibitor this compound.
Quantitative Data: Potency and Selectivity
This compound exhibits potent inhibition of SMYD2 in biochemical assays and effectively engages its target in a cellular context. The following tables summarize its activity in comparison to other notable SMYD2 inhibitors.
Table 1: Inhibitory Activity of SMYD2 Inhibitors
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ / EC₅₀ (µM) | Cell Line / Assay | Reference(s) |
| This compound | 17 | 1.0 - 2.4 | U2OS / p53 methylation | [9][10] |
| AZ505 | 120 | Not widely reported | - | [2][4][8] |
| LLY-507 | <15 | 0.6 | U2OS, KYSE-150 / p53 methylation | [3] |
| A-893 | 2.8 | Not widely reported | - | [8] |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity Notes | Reference(s) |
| This compound | SMYD2 | Selective, but possesses limited activity against DOT1L. | [10] |
| AZ505 | SMYD2 | >700-fold selective against a panel of 6 other methyltransferases including EZH2 and DOT1L. | [8] |
| LLY-507 | SMYD2 | Highly selective against a panel of 24 other methyltransferases. | [11] |
Mechanism of Action and Signaling Pathways
This compound functions as a substrate-competitive inhibitor . X-ray crystallography studies of the related compound AZ505 revealed that it binds directly in the peptide-binding groove of SMYD2.[2][7] This physically obstructs the binding of protein substrates like p53, thereby preventing their methylation.
SMYD2 Signaling and Point of Inhibition
References
- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Protein Lysine Methyltransferase SMYD2: A Promising Small Molecule Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Functions of SMYD2 Inhibited by AZ506
Abstract
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase that plays a pivotal role in a multitude of cellular processes through the methylation of both histone and non-histone proteins. Its dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer and kidney disease, making it a compelling therapeutic target. This compound is a potent and selective small-molecule inhibitor of SMYD2. This technical guide provides a comprehensive overview of the core biological functions of SMYD2 that are modulated by this compound, detailed experimental protocols for studying this inhibition, and quantitative data to support its efficacy.
Introduction to SMYD2
SMYD2, also known as KMT3C, is a member of the SMYD family of protein lysine methyltransferases. These enzymes are characterized by a catalytic SET (Suppressor of variegation, Enhancer of Zeste, Trithorax) domain, which is uniquely split by a MYND (Myeloid-Nervy-DEAF1) domain that facilitates protein-protein interactions.[1] SMYD2 is found in both the nucleus and cytoplasm, allowing it to methylate a diverse array of substrates.[2][3] It transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on its target proteins. Through these modifications, SMYD2 regulates essential cellular processes including gene transcription, cell cycle progression, signal transduction, and DNA damage response.[2][4]
Core Biological Functions of SMYD2
SMYD2's functional diversity stems from its broad substrate specificity, which includes key proteins involved in cellular regulation.
Regulation of Tumor Suppressors
A primary oncogenic role of SMYD2 involves the direct inhibition of critical tumor suppressor proteins:
-
p53: SMYD2 monomethylates the tumor suppressor p53 at lysine 370 (K370). This modification represses p53's transcriptional activity and its ability to induce apoptosis, thereby promoting cell survival.[1]
-
Retinoblastoma Protein (RB1): SMYD2 methylates the retinoblastoma protein at lysines 810 and 860. This methylation promotes RB1 phosphorylation, leading to the release of the E2F transcription factor and accelerating cell cycle progression.[1][5]
Modulation of Signaling Pathways
SMYD2 is a key regulator of multiple signaling cascades critical for cell proliferation, inflammation, and survival.
-
NF-κB Signaling: SMYD2 positively regulates the NF-κB pathway. It methylates the p65 subunit of NF-κB and also targets TNF receptor-associated factor 2 (TRAF2). The methylation of TRAF2 prevents its proteasomal degradation, leading to sustained NF-κB activation and the transcription of pro-inflammatory and survival genes.[1][6]
-
STAT3 Signaling: In several cancers, SMYD2 methylates and activates Signal Transducer and Activator of Transcription 3 (STAT3). This is often part of a positive feedback loop, where inflammatory cytokines like IL-6 activate STAT3, which in turn can upregulate SMYD2 expression.[2][7]
-
TGF-β/Smad3, ERK, and AKT Pathways: In the context of kidney disease, SMYD2 has been shown to mediate the activation of several pro-fibrotic pathways, including TGF-β/Smad3, ERK, and AKT.[2][5] Inhibition of SMYD2 can block the phosphorylation and activation of these key signaling molecules.[5]
-
BMP Signaling: SMYD2 can promote Bone Morphogenetic Protein (BMP) signaling by directly methylating the kinase domain of the BMP type II receptor (BMPR2), which enhances its kinase activity and downstream signaling through SMADs.[8]
Histone Methylation and Gene Regulation
While a significant portion of its function is tied to non-histone targets, SMYD2 also methylates histones to regulate gene expression. It has been reported to methylate Histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), modifications generally associated with transcriptional activation.[1][2][9]
This compound: A Potent SMYD2 Inhibitor
This compound is a potent, selective, and cell-permeable small-molecule inhibitor of SMYD2.[10][11][12] Structural and biochemical studies have shown that it acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 to block access from protein substrates.[13][14] By occupying this site, this compound effectively prevents the methylation of SMYD2 targets, thereby reversing the biological effects described above. This makes this compound a valuable chemical probe for elucidating the cellular functions of SMYD2 and a potential therapeutic agent for diseases driven by SMYD2 hyperactivity.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified in both biochemical and cellular assays.
| Inhibitor | Assay Type | Substrate/Context | IC50 / EC50 | Reference(s) |
| This compound | Biochemical Assay | Recombinant SMYD2 | 17 nM | [10][11][15][16] |
| This compound | Cellular Assay | p53 methylation in U2OS cells | 1.02 µM | [10] |
| This compound | Cellular Assay | p53 methylation in U2OS cells | 1.2 µM | [11] |
| This compound | Cellular Assay | p53 methylation in U2OS cells | 2.43 µM | [11] |
Signaling Pathways Modulated by SMYD2
The following diagrams illustrate key signaling pathways regulated by SMYD2, which are consequently inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Scintillation Proximity Assay (SPA) for IC50 Determination
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate, allowing for the quantification of enzymatic inhibition.[17][18]
-
Materials:
-
Recombinant human SMYD2 enzyme.
-
Biotinylated p53 peptide substrate (e.g., Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide).
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Streptavidin-coated SPA beads.
-
Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM DTT, 0.01% Tween-20.
-
Stop Buffer: 100 mM MES (pH 6.5) with streptavidin-coated SPA beads.
-
384-well microplates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO control.
-
Add 5 µL of SMYD2 enzyme solution (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mixture containing the biotinylated p53 peptide (e.g., 1 µM final) and [³H]-SAM (e.g., 1 µM final) in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of Stop Buffer.
-
Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the signal using a microplate scintillation counter.
-
Plot the results as a percentage of inhibition versus inhibitor concentration and fit the data to a four-parameter equation to determine the IC50 value.
-
Cellular Western Blot for p53 Methylation
This method assesses the ability of this compound to inhibit SMYD2 activity within a cellular context by measuring the methylation status of its substrate, p53.[17]
-
Materials:
-
U2OS or other suitable p53 wild-type cell line.
-
Cell culture medium and reagents.
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-p53K370me1, anti-total p53, anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p53K370me1 and anti-total p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p53K370me1 signal to the total p53 signal to determine the dose-dependent inhibition.
-
Conclusion
This compound is a well-characterized inhibitor of SMYD2 that effectively blocks its enzymatic activity, leading to the modulation of key cellular pathways involved in cancer and other diseases. Its ability to reverse SMYD2-mediated effects, such as the inactivation of tumor suppressors and the activation of pro-inflammatory signaling, underscores the therapeutic potential of targeting this enzyme. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the biological consequences of SMYD2 inhibition and advance the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Critical roles of SMYD2 lysine methyltransferase in mediating renal fibroblast activation and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Ace Therapeutics [acetherapeutics.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound|2043321-54-4|COA [dcchemicals.com]
- 17. benchchem.com [benchchem.com]
- 18. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Effect of AZ506 on p53 Methylation
The following guide is therefore constructed based on the established principles of p53 regulation by methylation and the known mechanisms of action of general DNA methyltransferase (DNMT) inhibitors. This will serve as a foundational document for researchers and drug development professionals interested in the potential effects of a hypothetical or novel compound like AZ506 that may target p53 methylation.
Introduction to p53 and DNA Methylation
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1][2] It responds to cellular stressors such as DNA damage by orchestrating a response that can include cell cycle arrest, DNA repair, or apoptosis (programmed cell death).[1][3][4][5] The gene encoding p53, TP53, is frequently mutated in human cancers.[3][4]
DNA methylation is a critical epigenetic modification that can regulate gene expression without altering the DNA sequence itself. This process, primarily involving the addition of a methyl group to cytosine bases, is carried out by DNA methyltransferases (DNMTs).[6][7] Hypermethylation of promoter regions of tumor suppressor genes is a common mechanism for their silencing in cancer.[8]
While the TP53 gene itself can be silenced by methylation in some cancers, a more common scenario in tumors with wild-type p53 is the epigenetic silencing of other genes within the p53 pathway.[9]
Hypothetical Mechanism of Action for this compound
Assuming this compound is a novel DNMT inhibitor, its primary mechanism would involve the inhibition of DNMT enzymes.[6][7] This would lead to a reduction in DNA methylation, potentially reactivating the expression of silenced tumor suppressor genes.
Signaling Pathway of a Generic DNMT Inhibitor on the p53 Pathway
A hypothetical compound like this compound, acting as a DNMT inhibitor, could influence the p53 pathway in several ways:
-
Direct Reactivation of TP53: In cancers where the TP53 promoter is hypermethylated and silenced, this compound could demethylate the promoter, leading to the re-expression of functional p53 protein.[9]
-
Reactivation of p53 Pathway Components: this compound could demethylate and reactivate other tumor suppressor genes that are upstream regulators or downstream effectors of p53. For example, the reactivation of p73, a p53 family member, has been shown to induce p21 expression and lead to apoptosis in a p53-independent manner in some leukemia cells.[10]
-
Induction of DNA Damage Response: Some DNMT inhibitors, such as 5-Aza-2'-deoxycytidine (Decitabine), get incorporated into DNA and trap DNMT enzymes, leading to the formation of DNA adducts.[11][12][13] This is recognized by the cell as DNA damage, which in turn activates the p53 pathway, leading to cell cycle arrest and apoptosis.[8][11][12][14]
Below is a diagram illustrating the potential signaling pathways.
Caption: Hypothetical signaling pathways of a DNMT inhibitor like this compound.
Quantitative Data on the Effects of DNMT Inhibitors on p53
As no data exists for "this compound", the following tables summarize representative quantitative findings for the well-studied DNMT inhibitor, 5-Azacytidine (5-aza), to provide a framework for the types of data that would be crucial for evaluating a novel compound.
Table 1: Effect of 5-Azacytidine on p53 and p21 Expression
| Cell Line | Treatment (5-aza) | Fold Increase in p53 Protein | Fold Increase in p21 mRNA | Reference |
| HCT116 (p53+/+) | 1 µM for 72h | ~3-5 fold | ~8-10 fold | Fictional data based on[11] |
| RKO (p53+/+) | 1 µM for 72h | ~2-4 fold | ~6-8 fold | Fictional data based on[11] |
| HT-29 (p53 mutant) | 1 µM for 72h | No significant change | ~2-3 fold | Fictional data based on[9] |
| Hep3B (p53 null) | 1 µM for 72h | Not applicable | No significant change | Fictional data based on[9] |
Table 2: Methylation Status of the TP53 Promoter in Response to 5-Azacytidine
| Cell Line | Treatment (5-aza) | % Methylation of TP53 Promoter | Method | Reference |
| Hep3B (p53 null) | Untreated | High | MSP, Bisulfite Seq. | [9] |
| Hep3B (p53 null) | 5 µM for 72h | Low | MSP, Bisulfite Seq. | [9] |
| HT-29 (p53 mutant) | Untreated | Low | MSP, Bisulfite Seq. | [9] |
| HT-29 (p53 mutant) | 5 µM for 72h | Low | MSP, Bisulfite Seq. | [9] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of findings. Below are standard protocols that would be used to assess the effect of a compound like this compound on p53 methylation.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of cancer cell lines with varying p53 status (e.g., wild-type, mutant, null) would be selected.
-
Culture Conditions: Cells would be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells would be seeded and allowed to attach overnight. The following day, the medium would be replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells would be treated for specified time points (e.g., 24, 48, 72 hours).
Methylation-Specific PCR (MSP)
MSP is a technique used to assess the methylation status of a specific gene promoter.
Caption: Workflow for Methylation-Specific PCR.
Western Blotting
Western blotting is used to quantify changes in protein expression.
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
SDS-PAGE: Protein lysates are separated by size via gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against p53, p21, and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody.
-
Detection: The signal is detected using chemiluminescence and imaged.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in gene expression at the mRNA level.
-
RNA Extraction: Total RNA is extracted from cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with gene-specific primers for TP53, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH).
-
Analysis: Relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
While no direct evidence for the activity of "this compound" on p53 methylation currently exists in the public domain, the established role of DNA methylation in regulating the p53 pathway provides a strong rationale for the development of such targeted therapies. Any novel compound, hypothetically named this compound, would need to be rigorously evaluated using the experimental protocols outlined above. Future research should focus on identifying specific DNMT inhibitors with high potency and selectivity, and on understanding the precise cellular contexts in which targeting p53 methylation would be most effective as a cancer therapy. The p53 status of a tumor could be a critical biomarker for predicting the response to such agents.[8][11]
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]
- 3. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Aza-2'-deoxycytidine induces p21WAF expression by demethylation of p73 leading to p53-independent apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of AZ506 in epigenetic regulation
An In-depth Technical Guide on the Role of AZ506 in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation often implicated in diseases such as cancer. Protein lysine (B10760008) methyltransferases (KMTs) are key epigenetic enzymes that catalyze the methylation of lysine residues on both histone and non-histone proteins. SMYD2 (SET and MYND domain-containing protein 2) is a KMT that has emerged as a significant player in oncogenesis through its methylation of tumor suppressor proteins, most notably p53. This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of SMYD2. We will delve into its mechanism of action, its role in modulating the epigenetic regulation of p53, present key quantitative data, and provide detailed experimental protocols for its characterization.
Introduction: SMYD2 as an Epigenetic Regulator
SMYD2 is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone (e.g., H3K4, H3K36) and non-histone proteins.[1] While its histone methylation activity links it to transcriptional regulation, its activity on non-histone substrates is of significant interest in cancer biology.[2] One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[3][4]
SMYD2 methylates p53 at lysine 370 (K370), a post-translational modification that represses p53's transcriptional activity.[3][5] By inhibiting the ability of p53 to bind to the promoters of its target genes, SMYD2-mediated methylation can suppress p53-dependent pathways, including apoptosis and cell cycle arrest.[3][4] Overexpression of SMYD2 has been observed in various cancers, including esophageal squamous cell carcinoma, and is often correlated with poor prognosis, making it an attractive therapeutic target.[1][2]
This compound: A Potent and Selective SMYD2 Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of SMYD2's methyltransferase activity.[6][7] It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2 to prevent the interaction with its substrates like p53.[8][9] The development of this compound and other SMYD2 inhibitors has provided powerful chemical tools to probe the biological functions of SMYD2 and to validate it as a therapeutic target in oncology.[10]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of SMYD2's enzymatic activity. By blocking the methylation of p53 at K370, this compound can restore the tumor-suppressive functions of p53, leading to the activation of downstream pathways that can induce apoptosis and inhibit cancer cell proliferation.[1][11]
References
- 1. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interplay between epigenetic changes and the p53 protein in stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
AZ506 as a Chemical Probe for SMYD2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase that plays a critical role in regulating various cellular processes through the methylation of both histone and non-histone protein substrates. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. AZ506 is a potent and selective small molecule inhibitor of SMYD2, serving as a valuable chemical probe to elucidate the biological functions of this enzyme and to explore its potential as a drug target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and its utility in studying SMYD2-mediated signaling pathways.
Data Presentation: Biochemical and Cellular Activity of this compound and Related Inhibitors
The following tables summarize the key quantitative data for this compound and the closely related inhibitor, AZ505, providing a comparative overview of their potency and cellular efficacy.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | SMYD2 | Biochemical | 17 nM | [1][2] |
| AZ505 | SMYD2 | Biochemical | 0.12 µM (120 nM) | [3][4][5] |
Table 1: Biochemical Potency of this compound and AZ505 against SMYD2. The half-maximal inhibitory concentration (IC50) was determined through in vitro methyltransferase assays.
| Compound | Cell Line | Assay | EC50 / Cellular IC50 | Reference |
| This compound | U2OS | p53 peptide methylation | 1.2 µM (EC50) | [1] |
| This compound | U2OS | p53 methylation | 2.43 µM (IC50) | [1] |
| AZ505 | MDA-MB-231 | Cellular | 13.1 µM (IC50) | [3] |
Table 2: Cellular Activity of this compound and AZ505. The half-maximal effective concentration (EC50) and cellular IC50 values demonstrate the ability of the compounds to inhibit SMYD2 activity within a cellular context.
| Compound | Off-Target | Selectivity | Reference |
| This compound | DOT1L | Possesses limited activity | [2] |
| AZ505 | SMYD3, DOT1L, EZH2 | >600-fold | [3][4][5] |
Table 3: Selectivity Profile of this compound and AZ505. The selectivity of these probes against other histone methyltransferases is a critical aspect of their utility.
SMYD2 Signaling Pathways
SMYD2 is implicated in multiple signaling pathways that are crucial for cell growth, inflammation, and fibrosis. This compound can be utilized to dissect the role of SMYD2 in these complex networks.
References
The Impact of AZ506 on Histone Methylation Marks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ506 is a potent and selective small molecule inhibitor of the protein lysine (B10760008) methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1][2] SMYD2 is a member of the SMYD family of lysine methyltransferases that play crucial roles in epigenetic regulation and have been implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the known effects of this compound on histone methylation, details the underlying signaling pathways, and offers detailed experimental protocols for researchers investigating the impact of this and similar compounds on the epigenome.
Core Concepts: SMYD2 and Histone Methylation
SMYD2 is a lysine methyltransferase that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone proteins.[3] While initially identified as a histone methyltransferase, a growing body of evidence suggests that SMYD2 has a significant role in methylating non-histone targets, influencing a wide array of cellular signaling pathways.
SMYD2 has been reported to methylate the following histone residues:
-
Histone H3 at Lysine 4 (H3K4): Methylation of H3K4 is generally associated with transcriptional activation.[4]
-
Histone H3 at Lysine 36 (H3K36): H3K36 methylation is involved in both transcriptional activation and repression, depending on the genomic context.[4]
-
Histone H4 at Lysine 20 (H4K20): Monomethylation of H4K20 by SMYD2 has been implicated in the establishment of repressive chromatin environments.[4]
It is important to note that while SMYD2 can methylate these histone targets in vitro, studies with potent and selective SMYD2 inhibitors like LLY-507 (structurally similar to this compound) have shown that global histone methylation levels are not significantly affected in cellular assays.[3] This suggests that SMYD2 may target a very specific and small subset of histones at particular genomic loci or that its primary role in many cellular contexts is the methylation of non-histone substrates.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound and the related SMYD2 inhibitor LLY-507.
Table 1: Biochemical Potency of this compound and LLY-507 against SMYD2
| Inhibitor | Assay Type | Substrate | IC50 (nM) |
| This compound | Biochemical Assay | p53 peptide | 17[1][2] |
| LLY-507 | Biochemical Assay | p53 peptide | <15 |
| LLY-507 | Biochemical Assay | H4 peptide | 31[3] |
Table 2: Cellular Activity of this compound and LLY-507
| Inhibitor | Cell Line | Assay | Target | EC50 / IC50 (µM) |
| This compound | U2OS | Cellular Methylation | Monomethyl p53 peptide | 1.2 (EC50)[1] |
| This compound | U2OS | Cellular Methylation | p53-me | 2.43 (IC50)[1] |
| LLY-507 | HEK-293 | Cellular Methylation | p53 Lys370 | ~0.6 (IC50) |
Signaling Pathways Modulated by SMYD2 Inhibition
SMYD2 is implicated in several critical signaling pathways. Inhibition of SMYD2 with this compound can therefore be expected to modulate these pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the impact of SMYD2 inhibitors on histone methylation.
Protocol 1: Western Blot Analysis of Global Histone Methylation
This protocol provides a method to assess changes in global levels of specific histone methylation marks following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me1/2/3, anti-H3K36me1/2/3, anti-H4K20me1/2/3, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones or prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration of the extracts.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the signal of the modified histone to the total histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Methylation
This protocol allows for the analysis of histone methylation changes at specific gene loci.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde
-
Glycine
-
Lysis and sonication buffers
-
Antibodies for specific histone modifications
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target loci
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with this compound, then crosslink with formaldehyde. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to 200-1000 bp fragments by sonication.
-
Immunoprecipitation: Incubate sheared chromatin with specific histone modification antibodies overnight.
-
Immune Complex Capture: Capture antibody-chromatin complexes with protein A/G beads.
-
Washes: Perform a series of washes to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute chromatin and reverse crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the enrichment of specific DNA sequences using qPCR.
Protocol 3: Mass Spectrometry for Global Histone Modification Analysis
This protocol provides an unbiased and quantitative analysis of a wide range of histone modifications.
Materials:
-
Histone extraction reagents
-
Propionic anhydride
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Histone Extraction: Extract histones from this compound-treated and control cells.
-
Derivatization and Digestion: Chemically derivatize histones with propionic anhydride, followed by tryptic digestion.
-
Peptide Derivatization: Derivatize the N-termini of the resulting peptides.
-
Desalting: Desalt the peptide mixture.
-
LC-MS/MS Analysis: Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry.
-
Data Analysis: Identify and quantify histone modifications using specialized software.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the lysine methyltransferase SMYD2. While its impact on global histone methylation appears to be minimal, its potent inhibition of SMYD2's activity on non-histone substrates like p53 and its potential effects on specific histone marks at distinct genomic locations make it a critical tool for dissecting the complex roles of SMYD2 in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and other SMYD2 inhibitors on the epigenome and cellular signaling. Further research is warranted to elucidate the precise histone targets of SMYD2 and the full therapeutic potential of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethality from the combination of a histone methyltransferase SUV39H2 inhibitor and a poly (ADP-ribose) polymerase inhibitor for uterine leiomyosarcoma | springermedizin.de [springermedizin.de]
- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
AZD5069: A Deep Dive into its Modulation of Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5069 is an orally bioavailable, selective, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its ligands, such as CXCL8 (IL-8) and CXCL1, are key mediators of neutrophil recruitment and activation at sites of inflammation.[3][4] Dysregulated CXCR2 signaling is implicated in the pathophysiology of a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis, as well as in the tumor microenvironment of various cancers.[1][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by AZD5069, detailing its mechanism of action, summarizing key quantitative data, and providing protocols for relevant experimental assays.
Mechanism of Action
AZD5069 functions as a potent and selective antagonist of the human CXCR2 receptor.[2] It is a slowly reversible antagonist, with its pharmacological and binding kinetics influenced by time and temperature.[5][6] By binding to CXCR2, AZD5069 prevents the interaction of the receptor with its cognate chemokines, thereby inhibiting the downstream signaling cascades that lead to neutrophil activation and migration.[1][3] This inhibitory action forms the basis of its anti-inflammatory and potential antineoplastic activities.[1]
Core Cellular Pathway Modulated by AZD5069: The CXCR2 Signaling Cascade
CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gαi proteins.[7] Upon ligand binding, a conformational change in CXCR2 leads to the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits, initiating a cascade of intracellular signaling events. AZD5069, by blocking ligand binding, effectively shuts down this entire signaling pathway.
The key downstream pathways inhibited by AZD5069 treatment include:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step in neutrophil activation.[5] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). Activated Akt plays a crucial role in cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: CXCR2 activation leads to the phosphorylation and activation of the ERK1/2 MAP kinases.[5] This can occur through various mechanisms, including G-protein-dependent activation of MEK1 and potentially through transactivation of other receptors like the epidermal growth factor receptor (EGFR).[5] The ERK pathway is central to regulating gene expression, cell proliferation, and differentiation.
The concerted inhibition of these pathways by AZD5069 culminates in the suppression of key neutrophil functions, including chemotaxis, adhesion molecule expression (e.g., CD11b), and the release of inflammatory mediators.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and properties of AZD5069 from various studies.
Table 1: In Vitro Potency and Selectivity of AZD5069
| Parameter | Value | Cell Type/System | Reference |
| CXCR2 Binding Affinity (pIC50) | 8.8 - 9.1 | Human CXCR2 | [4][5][6] |
| CXCR1 Binding Affinity (pIC50) | 6.5 | Human CXCR1 | [5] |
| Selectivity (CXCR2 vs. CXCR1) | >150-fold | Receptor Binding Assays | [2] |
| Neutrophil Chemotaxis Inhibition (pA2) | ~9.6 | Human Neutrophils (vs. CXCL1) | [4][6] |
| Adhesion Molecule Expression Inhibition (pA2) | 6.9 | Human Neutrophils (CD11b vs. CXCL1) | [4][6] |
Table 2: In Vivo and Clinical Effects of AZD5069
| Endpoint | Effect | Dose/Regimen | Disease Model/Patient Population | Reference |
| Sputum Neutrophil Count | 69% reduction | 80 mg BID for 28 days | Patients with Bronchiectasis | [8][9] |
| Blood Neutrophil Count | Reversible reduction | 5.45 mg | Healthy Volunteers | [8] |
| Blood Neutrophil Count | ~25% sustained reduction | 45 mg BID for up to 12 months | Patients with Severe Asthma | [8] |
| Tumor-Associated Neutrophil Infiltration | Profoundly inhibited (peritumoral) | Orally, twice daily | Mouse model of solid tumors | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of AZD5069 are provided below.
Neutrophil Chemotaxis Assay (Transwell)
Objective: To assess the ability of AZD5069 to inhibit neutrophil migration towards a chemoattractant.
Principle: This assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., CXCL8) is placed in the lower chamber. The number of neutrophils that migrate through the membrane to the lower chamber is quantified.
Detailed Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of AZD5069 or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of a 24-well plate. For negative controls, add assay medium without the chemoattractant.
-
Carefully place Transwell® inserts (3-5 µm pore size) into the wells.
-
-
Initiation of Chemotaxis: Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell® inserts.
-
To quantify the migrated cells in the lower chamber, a fluorescent dye that binds to nucleic acids (e.g., CyQUANT® GR Dye) can be added.
-
Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Alternatively, migrated cells can be counted using a hemocytometer or flow cytometry.
-
Western Blot for Phosphorylated ERK1/2
Objective: To determine the effect of AZD5069 on the activation of the MAPK/ERK signaling pathway.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the activated (phosphorylated) form of ERK1/2.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HL-60 differentiated into neutrophil-like cells) and starve them of serum for several hours. Pre-treat the cells with AZD5069 or vehicle for 30 minutes, followed by stimulation with a CXCR2 agonist (e.g., CXCL8) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Calcium Mobilization Assay
Objective: To measure the effect of AZD5069 on CXCR2-mediated intracellular calcium release.
Principle: This assay uses a fluorescent calcium indicator (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium.
Detailed Protocol:
-
Cell Preparation: Isolate neutrophils or use a relevant cell line.
-
Dye Loading: Resuspend the cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Compound Addition: Resuspend the cells in assay buffer and add various concentrations of AZD5069 or vehicle control.
-
Fluorescence Measurement: Place the cell suspension in a fluorometric plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a CXCR2 agonist (e.g., CXCL8) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Compare the response in AZD5069-treated cells to the vehicle control to determine the inhibitory effect.
CD11b Surface Expression by Flow Cytometry
Objective: To quantify the effect of AZD5069 on the upregulation of the adhesion molecule CD11b on the surface of neutrophils.
Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. Fluorescently labeled antibodies against specific cell surface markers are used for identification and quantification.
Detailed Protocol:
-
Neutrophil Isolation and Treatment: Isolate human neutrophils and pre-incubate them with AZD5069 or vehicle control. Stimulate the cells with a CXCR2 agonist (e.g., CXCL8) to induce CD11b upregulation.
-
Antibody Staining:
-
Wash the cells with cold PBS containing BSA.
-
Incubate the cells with a fluorescently conjugated anti-CD11b antibody (e.g., FITC- or PE-conjugated) for 30 minutes on ice in the dark.
-
Include an isotype control antibody to account for non-specific binding.
-
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire the data on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Analyze the fluorescence intensity of the CD11b staining to quantify its expression level.
-
Visualizations
Signaling Pathway Diagram
Caption: AZD5069 blocks CXCL8 binding to CXCR2, inhibiting downstream signaling.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for assessing AZD5069's effect on neutrophil chemotaxis.
Logical Relationship Diagram
Caption: AZD5069 inhibits CXCR2 signaling, preventing neutrophil activation.
Conclusion
AZD5069 is a potent and selective CXCR2 antagonist that effectively modulates cellular pathways driven by this receptor. By inhibiting the binding of inflammatory chemokines, AZD5069 blocks the downstream signaling cascades involving PLC, PI3K/Akt, and MAPK/ERK, ultimately leading to a reduction in neutrophil recruitment and activation. This mechanism of action underscores its therapeutic potential in a variety of neutrophil-driven inflammatory diseases and certain cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic capabilities of CXCR2 antagonism.
References
- 1. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 9. CXCR1 and CXCR2 display receptor bias for shared chemokine agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AZ506: A Potent and Selective SMYD2 Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ506 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in the pathogenesis of various cancers. By competitively binding to the peptide substrate binding groove of SMYD2, this compound effectively abrogates its methyltransferase activity. This inhibition modulates critical cellular signaling pathways, including the p53 tumor suppressor network, STAT3, and NF-κB, leading to reduced cancer cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its potential therapeutic applications in oncology.
Introduction
Epigenetic modifications play a pivotal role in regulating gene expression and cellular function. Among these, lysine methylation, catalyzed by a family of enzymes known as lysine methyltransferases (KMTs), has emerged as a critical process in both normal physiology and disease. SMYD2 is a member of the SMYD family of KMTs that has been shown to be overexpressed in a variety of cancers, including esophageal, bladder, and gastric cancers.[1] SMYD2 methylates both histone and non-histone proteins, thereby influencing a wide range of cellular processes. Notably, SMYD2-mediated methylation of the tumor suppressor protein p53 at lysine 370 (K370) represses its transcriptional activity and promotes tumorigenesis.[2] This has positioned SMYD2 as an attractive therapeutic target for cancer drug discovery.
This compound has been identified as a potent and selective inhibitor of SMYD2.[3] Its ability to specifically target SMYD2's enzymatic activity provides a valuable tool for both basic research and preclinical drug development. This guide aims to provide a detailed technical resource for professionals interested in the study and application of this compound.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SMYD2.[4] It occupies the binding site of the peptide substrate, preventing SMYD2 from methylating its target proteins. The primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the methylation of key cellular proteins involved in cell cycle regulation and survival.
Inhibition of p53 Methylation
One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53. SMYD2 specifically monomethylates p53 at lysine 370 (p53K370me1).[5] This modification has been shown to repress the transcriptional activity of p53, thereby attenuating its tumor-suppressive functions. By inhibiting SMYD2, this compound prevents the methylation of p53, leading to the restoration of its ability to induce cell cycle arrest and apoptosis in cancer cells.[3]
Modulation of Other Signaling Pathways
Beyond p53, SMYD2 has been implicated in the regulation of other critical signaling pathways that are often dysregulated in cancer:
-
STAT3 and NF-κB Signaling: SMYD2 can methylate and activate STAT3 and the p65 subunit of NF-κB, two key transcription factors that promote inflammation and cell survival.[6] Inhibition of SMYD2 by compounds like this compound can therefore suppress these pro-tumorigenic signaling cascades.
-
AKT/PTEN Pathway: While not directly demonstrated for this compound, some SMYD2 inhibitors have been shown to impact the AKT/PTEN pathway, a central regulator of cell growth and survival.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data for this compound and other relevant SMYD2 inhibitors for comparative purposes.
Table 1: Biochemical Potency of SMYD2 Inhibitors [5][7]
| Inhibitor | IC50 (nM) | Assay Type | Substrate |
| This compound | 17 | Biochemical Assay | p53 peptide |
| AZ505 | 120 | Biochemical Assay | p53 peptide |
| LLY-507 | <15 | Scintillation Proximity Assay | p53 peptide |
| BAY-598 | 27 | Scintillation Proximity Assay | p53 peptide |
| A-893 | 2.8 | Scintillation Proximity Assay | p53 peptide |
Table 2: Cellular Activity of this compound [3][7]
| Parameter | Cell Line | Value (µM) | Assay Description |
| IC50 | U2OS | 1.02 | Inhibition of SMYD2-mediated methylation of monomethyl p53 peptide |
| EC50 | U2OS | 1.2 | Inhibition of SMYD2-mediated methylation of monomethyl p53 peptide |
| IC50 | U2OS | 2.43 | Inhibition of SMYD2-mediated methylation (p53-me) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.
Biochemical Assay: Scintillation Proximity Assay (SPA) for SMYD2 Activity
This assay quantitatively measures the methyltransferase activity of SMYD2 and the inhibitory effect of compounds like this compound.
-
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 1 mM DTT, 0.01% Tween-20)
-
384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the inhibitor solution. For control wells, add assay buffer with DMSO.
-
Add the SMYD2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mix containing the biotinylated p53 peptide and [³H]-SAM in assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Cell-Based Assay: Western Blot for p53 Methylation
This protocol is used to assess the effect of this compound on the methylation of endogenous or overexpressed p53 in a cellular context.
-
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53K370me1, anti-total p53, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Cell-Based Assay: Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
In Vivo Assay: Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of AZ506 on Gene Transcription Mediated by SMYD2: A Technical Overview
This technical guide provides a detailed examination of the mechanism and effects of AZ506, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. The focus is on its role in modulating gene transcription, primarily through the p53 signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions and cellular consequences.
Introduction: SMYD2 and the Advent of this compound
SET and MYND domain-containing protein 2 (SMYD2) is a crucial enzyme that catalyzes the transfer of methyl groups to specific lysine residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulator of chromatin structure, gene transcription, and various cellular processes.[3][4] Dysregulation of SMYD2 has been implicated in the progression of numerous cancers, including esophageal, bladder, and gastric cancers, making it an attractive therapeutic target.[5][6]
SMYD2 exerts significant influence on gene expression by methylating transcription factors and other regulatory proteins.[2] One of its most critical non-histone substrates is the tumor suppressor protein p53.[1][3][6] Methylation of p53 by SMYD2 at lysine 370 represses its transcriptional activity, thereby inhibiting its ability to induce cell cycle arrest and apoptosis.[1][6]
This compound is a potent, selective, and substrate-competitive small molecule inhibitor of SMYD2.[3][7] It was developed to counteract the oncogenic effects of SMYD2 by preventing the methylation of its key substrates, thereby restoring normal cellular regulation.
Mechanism of Action of this compound
This compound functions by directly binding to the peptide-binding groove of SMYD2, effectively blocking the substrate from accessing the enzyme's active site.[3] This competitive inhibition prevents the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the target lysine residue on the substrate protein. The primary consequence of this action is the reduction of SMYD2-mediated methylation, leading to the reactivation of pathways suppressed by SMYD2 activity.
The most well-documented downstream effect of this compound is the activation of the p53 signaling pathway.[7] By inhibiting SMYD2, this compound prevents the methylation of p53.[8] This allows p53 to remain in its active state, where it can bind to the promoter regions of its target genes and initiate their transcription.[9] The activation of these genes ultimately leads to cellular responses such as apoptosis and a reduction in cell proliferation.[9][10]
Quantitative Data on this compound Activity
The potency and cellular efficacy of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Description | Reference |
| Biochemical IC₅₀ | 17 nM | The concentration of this compound required to inhibit 50% of SMYD2 enzymatic activity in a biochemical assay. | [7][8] |
| Cellular EC₅₀ | 1.2 µM | The effective concentration of this compound that inhibits 50% of SMYD2-mediated methylation of a monomethyl p53 peptide in U2OS cells. | [8] |
| Cellular IC₅₀ | 1.02 - 2.43 µM | The concentration of this compound that inhibits 50% of SMYD2-mediated methylation of p53 in U2OS cells. | [7][8] |
Table 1: Biochemical and Cellular Activity of this compound. This table presents the half-maximal inhibitory and effective concentrations of this compound against SMYD2 from both in vitro enzymatic assays and cell-based assays.
Note: While this compound is highly selective for SMYD2, it has been shown to possess limited activity against another lysine methyltransferase, DOT1L.[7]
Effects on Gene Transcription via the p53 Pathway
Inhibition of SMYD2 by this compound has a direct impact on the transcriptional landscape of the cell, primarily by activating the p53 pathway. This leads to the upregulation of several key p53 target genes involved in tumor suppression.
Key Target Genes Regulated by SMYD2 Inhibition:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, preventing cell proliferation.[9]
-
GADD45 (Growth Arrest and DNA Damage-inducible protein): A protein involved in DNA repair and cell cycle checkpoints.[9]
-
Bax (Bcl-2-associated X protein): A pro-apoptotic protein that plays a critical role in initiating programmed cell death.[9]
The inhibition of SMYD2 by a specific inhibitor was shown to enhance the activity of the p53 pathway and induce apoptosis by regulating these target genes.[9] This effect is particularly relevant in reversing resistance to certain chemotherapeutic agents, such as cisplatin, in cancer cells.[9] Furthermore, the effects of this compound on cell proliferation are dependent on the p53 status of the cells, showing greater impact in p53 wild-type cancer cell lines.[7]
Visualizing the Molecular and Experimental Pathways
Signaling Pathway of this compound Action
References
- 1. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of Smyd2: a split SET/MYND domain-containing histone H3 lysine 36-specific methyltransferase that interacts with the Sin3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical roles of SMYD2 lysine methyltransferase in mediating renal fibroblast activation and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Selectivity Profile of AZD5069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of AZD5069, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to AZD5069
AZD5069 is an orally bioavailable small molecule that acts as a selective and reversible antagonist of CXCR2.[1] This receptor is a G protein-coupled receptor (GPCR) that plays a critical role in mediating neutrophil migration to sites of inflammation.[1] The ligands for CXCR2 include several CXC chemokines, most notably interleukin-8 (IL-8 or CXCL8) and growth-related oncogene-alpha (GROα or CXCL1).[2] By blocking the interaction of these chemokines with CXCR2, AZD5069 effectively inhibits neutrophil recruitment and subsequent inflammatory responses.[1][2] This mechanism of action has positioned AZD5069 as a potential therapeutic agent for a variety of inflammatory diseases, including respiratory disorders and certain cancers.[3]
Selectivity and Potency of AZD5069
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. AZD5069 has been demonstrated to be a highly potent and selective antagonist of human CXCR2.
Data Presentation: Quantitative Selectivity Profile of AZD5069
The following tables summarize the key quantitative data that define the selectivity and potency of AZD5069 against its primary target, CXCR2, and other related receptors.
| Target | Parameter | Value | Reference |
| Human CXCR2 | IC50 (Radioligand Binding) | 0.79 nM | [2] |
| Human CXCR2 | pIC50 (Radioligand Binding) | 9.1 | |
| Human CXCR1 | pIC50 (Radioligand Binding) | 6.5 | |
| Human CCR2b | Selectivity Fold vs. CXCR2 | >150-fold | [2] |
Table 1: Receptor Binding Affinity of AZD5069. This table outlines the half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) of AZD5069 for its primary target, CXCR2, and the related CXCR1 receptor. A higher pIC50 value indicates greater binding affinity. The data demonstrates the high affinity of AZD5069 for CXCR2 and its significant selectivity over CXCR1 and CCR2b.
| Assay | Parameter | Value | Reference |
| Neutrophil Chemotaxis (in response to IL-8) | pA2 | ~9.6 | |
| CD11b Expression (in response to GROα) | pA2 | 6.9 | |
| Cytosolic Calcium Increase (in response to IL-8 or GROα) | Potent Inhibition | Consistent with binding potency | [2] |
Table 2: In Vitro Functional Activity of AZD5069. This table presents the antagonist potency of AZD5069 in various functional assays that measure the downstream effects of CXCR2 activation in human neutrophils. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of the standard procedures used to characterize the selectivity profile of CXCR2 antagonists like AZD5069.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the IC50 and pIC50 values of AZD5069 for the human CXCR2 and CXCR1 receptors.
Materials:
-
HEK293 cells stably transfected with human CXCR2 or CXCR1.
-
[¹²⁵I]-CXCL8 (radioligand).
-
AZD5069 (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either CXCR2 or CXCR1.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL8 (e.g., 0.1 nM).
-
Add varying concentrations of AZD5069.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled CXCL8).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of AZD5069.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pIC50 as the negative logarithm of the IC50.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon agonist stimulation of a Gq-coupled receptor like CXCR2.
Objective: To assess the antagonist potency of AZD5069 in blocking GROα- or IL-8-induced calcium mobilization in human neutrophils.
Materials:
-
Freshly isolated human neutrophils.
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Recombinant human GROα or IL-8 (agonists).
-
AZD5069 (test compound).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Load the neutrophils with Fluo-4 AM by incubating them with the dye in the assay buffer.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Assay Performance:
-
Dispense the loaded neutrophils into a 96-well plate.
-
Add varying concentrations of AZD5069 to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader.
-
Initiate the kinetic read and, after establishing a baseline, inject a fixed concentration of GROα or IL-8 into each well.
-
Continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the agonist concentration in the presence of different concentrations of AZD5069.
-
Perform a Schild analysis to determine the pA2 value of AZD5069.
-
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To determine the antagonist potency of AZD5069 in blocking IL-8-induced neutrophil chemotaxis.
Materials:
-
Freshly isolated human neutrophils.
-
Recombinant human IL-8 (chemoattractant).
-
AZD5069 (test compound).
-
Boyden chamber or Transwell assay plates with a permeable membrane (e.g., 3-5 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein AM).
-
Fluorescence plate reader.
Procedure:
-
Cell and Chemoattractant Preparation:
-
Isolate human neutrophils as described previously.
-
Resuspend the neutrophils in the assay medium.
-
Prepare serial dilutions of IL-8 in the assay medium.
-
-
Assay Setup:
-
Add the IL-8 solutions to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with varying concentrations of AZD5069 or vehicle control.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the insert).
-
-
Incubation and Migration:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 60-90 minutes) to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of AZD5069 compared to the vehicle control.
-
Determine the pA2 value from the dose-response curves.
-
Whole Blood CD11b Expression Assay
This ex vivo assay measures the expression of the activation marker CD11b on the surface of neutrophils in whole blood in response to an agonist, and the ability of a compound to inhibit this upregulation.
Objective: To assess the effect of AZD5069 on GROα-induced CD11b expression on neutrophils in a whole blood sample.
Materials:
-
Freshly collected human whole blood (anticoagulated).
-
Recombinant human GROα (agonist).
-
AZD5069 (test compound).
-
Fluorescently labeled anti-CD11b antibody.
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Sample Treatment:
-
Aliquot whole blood into tubes.
-
Add varying concentrations of AZD5069 or vehicle control and incubate.
-
Add a fixed concentration of GROα to stimulate the neutrophils and incubate for a short period at 37°C.
-
-
Staining and Lysis:
-
Add the fluorescently labeled anti-CD11b antibody to each tube and incubate on ice.
-
Add red blood cell lysis buffer to each tube and incubate to lyse the erythrocytes.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the CD11b staining for the neutrophil population in each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the GROα-induced increase in CD11b MFI for each concentration of AZD5069.
-
Determine the pA2 value from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of CXCR2 and a generalized workflow for assessing a CXCR2 antagonist.
References
- 1. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of AZ506 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ506, a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), and its role in cancer cell line studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in oncology.
Core Concepts: this compound and the SMYD2 Target
This compound has been identified as a highly potent and selective inhibitor of SMYD2, a lysine (B10760008) methyltransferase.[1][2] SMYD2 plays a crucial role in various cellular processes through the methylation of both histone and non-histone proteins. Its dysregulation has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. SMYD2's substrates include key tumor suppressor proteins like p53 and the retinoblastoma protein (Rb), as well as other proteins involved in oncogenic signaling pathways.
Quantitative Data Summary
This compound's potency has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Substrate | Reference |
| Biochemical IC50 | 17 nM | In vitro | - | [1] |
| Cellular IC50 | 1.02 µM | U2OS | Monomethyl p53 peptide | [2] |
| Cellular EC50 | 1.2 µM | U2OS | Monomethyl p53 peptide | |
| Cellular IC50 | 2.43 µM | U2OS | p53-me | [1] |
| Cell Proliferation | No effect | TP53 wild-type and TP53-deficient cell lines | - | [3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Notably, while this compound potently inhibits the methyltransferase activity of SMYD2 in both biochemical and cellular contexts, studies have reported that it does not affect the proliferation of cancer cell lines, regardless of their TP53 status.[3] This suggests that the therapeutic potential of targeting SMYD2 with inhibitors like this compound may not be through direct cytotoxic effects but potentially through other mechanisms or in combination with other agents.
Signaling Pathways
The signaling network of SMYD2 is complex, involving multiple downstream targets that are critical in cancer biology. The following diagram illustrates the central role of SMYD2 and the mechanism of its inhibition by this compound.
References
The Discovery of AZ506: A Potent and Selective SMYD2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and characterization of AZ506, a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in various cancers. This document provides a comprehensive overview of the biochemical and cellular assays used to determine the potency and selectivity of this compound, along with detailed experimental protocols. Furthermore, it explores the role of SMYD2 in key signaling pathways and visualizes these interactions. While specific details of the high-throughput screening campaign that led to the discovery of this compound are not publicly available, this guide draws on data from analogous SMYD2 inhibitors and general methodologies to provide a thorough understanding of the drug discovery process for this class of compounds.
Introduction to SMYD2 as a Therapeutic Target
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that catalyzes the methylation of both histone and non-histone proteins. Its substrates include key cellular regulators such as the tumor suppressor protein p53 and the retinoblastoma protein (RB). Through the methylation of these and other targets, SMYD2 is involved in the regulation of critical cellular processes, including gene transcription, cell cycle progression, and DNA damage response. Dysregulation of SMYD2 activity has been linked to the development and progression of various cancers, making it an attractive target for therapeutic intervention. The development of potent and selective inhibitors of SMYD2, such as this compound, provides valuable tools for dissecting its biological functions and exploring its therapeutic potential.
Discovery and Potency of this compound
This compound was identified as a potent inhibitor of SMYD2. While the specifics of the initial high-throughput screening (HTS) that led to its discovery are not detailed in the public domain, the characterization of its inhibitory activity has been well-documented.
Quantitative Data Summary
The inhibitory potency of this compound against SMYD2 has been determined through various biochemical and cellular assays. The key quantitative data are summarized in the tables below, alongside data for other notable SMYD2 inhibitors for comparative purposes.
Table 1: Biochemical Potency of SMYD2 Inhibitors
| Compound | Biochemical IC50 (nM) | Assay Type | Substrate |
|---|---|---|---|
| This compound | 17 | Not specified | Not specified |
| AZ505 | 120 | Biochemical Assay | p53 peptide |
| LLY-507 | <15 | Scintillation Proximity Assay | p53 peptide |
| BAY-598 | 27 | Scintillation Proximity Assay | p53 peptide |
| A-893 | 2.8 | Scintillation Proximity Assay | p53 peptide |
Table 2: Cellular Potency of SMYD2 Inhibitors
| Compound | Cellular IC50/EC50 (µM) | Assay Type | Cellular Target | Cell Line |
|---|---|---|---|---|
| This compound | 1.02 - 2.43 [1][2] | Not specified | p53 methylation | U2OS |
| LLY-507 | 0.6 | Cell-based ELISA | p53 Lys370 methylation | U2OS |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and characterization of enzyme inhibitors. The following sections provide representative methodologies for the key experiments used to assess the potency and cellular activity of SMYD2 inhibitors like this compound.
Biochemical Inhibition Assay: Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay is a common method to measure the in vitro enzymatic activity of methyltransferases like SMYD2. It quantifies the transfer of a radiolabeled methyl group from S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) to a biotinylated peptide substrate.
Principle: When the ³H-labeled methyl group is transferred to the biotinylated peptide, the biotin (B1667282) tag allows the peptide to bind to streptavidin-coated SPA beads. This brings the radiolabel in close proximity to the scintillant embedded in the beads, generating a light signal that can be detected.
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53 peptide substrate (e.g., residues 361-380)
-
S-[methyl-³H]adenosyl-L-methionine (³H-SAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 9.0, 5 mM DTT, 0.01% Triton X-100)
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in Assay Buffer.
-
In a 384-well plate, add the diluted this compound solution. For control wells, add Assay Buffer with the corresponding DMSO concentration.
-
Add the SMYD2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mixture containing the biotinylated p53 peptide and ³H-SAM in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the Stop Solution.
-
Add the streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Read the plate on a microplate scintillation counter.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Inhibition Assay: Western Blot for p53 Methylation
This assay assesses the ability of an inhibitor to block SMYD2-mediated methylation of its endogenous substrate, p53, within a cellular context.
Principle: Cells are treated with the inhibitor, and the level of methylated p53 is then detected by Western blotting using an antibody specific for the methylated lysine residue.
Materials:
-
U2OS cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound or other test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p53K370me1 (for methylated p53) and anti-total p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed U2OS cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53K370me1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for total p53 levels, the membrane can be stripped and re-probed with an anti-total p53 antibody.
-
Quantify the band intensities to determine the extent of inhibition of p53 methylation.
SMYD2 Signaling Pathways and Mechanism of Action of this compound
SMYD2 is involved in multiple signaling pathways that are critical for cell growth, proliferation, and survival. This compound, as a potent inhibitor of SMYD2's methyltransferase activity, can modulate these pathways.
p53 Pathway
One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53. SMYD2 methylates p53 at lysine 370 (K370), which leads to the repression of p53's transcriptional activity. This inhibition of p53 function can promote cell survival and proliferation. By inhibiting SMYD2, this compound prevents the methylation of p53 at K370, thereby restoring its tumor-suppressive functions, which can include cell cycle arrest and apoptosis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of AZD5069
This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of AZD5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document details its mechanism of action, quantitative pharmacodynamic parameters, and the experimental protocols used for its characterization.
Core Mechanism of Action
AZD5069 is an orally bioavailable, small-molecule compound that functions as a selective and reversible antagonist of the human CXCR2.[1][2] Its mechanism involves direct binding to the CXCR2, a G protein-coupled receptor (GPCR), thereby inhibiting its activation by cognate chemokine ligands such as CXCL1 and CXCL8 (IL-8).[2][3] This blockade prevents the downstream signaling cascade that mediates neutrophil recruitment and activation, which is a key driver in many inflammatory diseases.[2][4] The antagonism of AZD5069 is characterized as slowly reversible and dependent on time and temperature, which can result in an insurmountable antagonist profile in assays with short incubation times.[3][5]
CXCR2 Signaling and Inhibition by AZD5069
The binding of chemokines like CXCL8 to the CXCR2 receptor initiates a conformational change, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events culminating in cellular responses critical to inflammation, such as chemotaxis, calcium mobilization, and the upregulation of adhesion molecules. AZD5069 physically occupies the receptor, preventing this ligand-induced activation.
Quantitative Pharmacodynamic Profile
The in vitro activity of AZD5069 has been quantified across a range of assays, demonstrating its high potency and selectivity for the CXCR2 receptor. The key parameters are summarized below.
| Parameter | Value | Assay/Context | Reference |
| Potency (IC₅₀) | 0.79 nM | Inhibition of radiolabelled CXCL8 binding to human CXCR2. | [1][6] |
| pIC₅₀ | 9.1 | Inhibition of radiolabelled CXCL8 binding to human CXCR2. | [3][5] |
| 8.8 | Inhibition of CXCL8 binding to CXCR2. | ||
| pA₂ | ~9.6 | Inhibition of neutrophil chemotaxis in response to CXCL1. | [3][5] |
| 6.9 | Inhibition of adhesion molecule (CD11b) expression in response to CXCL1. | [3][5] | |
| Selectivity | >150-fold | For CXCR2 over CXCR1 and CCR2b receptors. | [1] |
| >100-fold | For CXCR2 over CXCR1. | [7] | |
| Plasma Protein Binding | 99% | Ex vivo studies. | [1][6] |
Key In Vitro Functional Effects
AZD5069 effectively suppresses neutrophil functions driven by CXCR2 activation. In functional in vitro assays using human neutrophils, AZD5069 inhibits several key ligand-induced (CXCL8 or CXCL1) responses:
-
Calcium Mobilization : Blocks the increase in cytosolic calcium.[1][8]
-
Chemotaxis : Prevents the directed migration of neutrophils.[1][5][8]
-
Adhesion : Inhibits cell adhesion and the surface expression of adhesion molecules like CD11b.[1][5][8]
Experimental Protocols
The characterization of AZD5069 involves a series of standard and specialized in vitro assays. A typical workflow begins with receptor binding assays to determine affinity and selectivity, followed by cell-based functional assays to confirm antagonism and quantify potency in a more physiological context.
CXCR2 Radioligand Binding Assay
This assay quantifies the affinity of AZD5069 for the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective : To determine the IC₅₀ and Kᵢ of AZD5069 at the human CXCR2 receptor.
-
Materials :
-
Membrane preparations from HEK293 cells stably expressing human CXCR2.
-
Radioligand: [¹²⁵I]-CXCL8.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of a known non-labeled CXCR2 ligand.
-
96-well plates and glass fiber filters.
-
-
Protocol :
-
Add 150 µL of the CXCR2 membrane preparation to each well of a 96-well plate.
-
Add 50 µL of AZD5069 at various concentrations (serially diluted). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-labeled control.
-
Add 50 µL of [¹²⁵I]-CXCL8 solution to all wells. The final concentration should be at or near its Kₔ value.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[9]
-
Terminate the reaction by rapid vacuum filtration through PEI-soaked glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of AZD5069 and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[9]
-
Calcium Mobilization Assay
This functional assay measures the ability of AZD5069 to block ligand-induced intracellular calcium release, a key step in CXCR2 signaling.[10]
-
Objective : To assess the functional antagonism of AZD5069 by measuring its inhibition of CXCL8-induced calcium flux.
-
Materials :
-
Protocol :
-
Cell Loading : Incubate the cells with Fluo-4 AM dye-loading solution for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[11]
-
Antagonist Pre-incubation : Place the plate in the fluorescence reader. Add serial dilutions of AZD5069 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).[11]
-
Assay Measurement :
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically add a pre-determined concentration of the agonist CXCL8 (typically the EC₈₀) to all wells.
-
Continue recording fluorescence intensity every second for 120-180 seconds to capture the peak response.[11]
-
-
Data Analysis : Calculate the change in fluorescence (peak minus baseline). Plot the percentage of inhibition against the log concentration of AZD5069 to determine its IC₅₀.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay directly measures the primary biological function of CXCR2 in neutrophils: directed migration towards a chemoattractant.
-
Objective : To quantify the inhibition of CXCL8-induced neutrophil migration by AZD5069.
-
Materials :
-
Freshly isolated human neutrophils.[13]
-
Boyden chambers or Transwell inserts (typically with 3-5 µm pores).
-
Chemoattractant: CXCL8.
-
Assay Medium: RPMI 1640 + 0.5% BSA.
-
-
Protocol :
-
Cell Preparation : Isolate neutrophils from healthy donor blood. Resuspend the cells in assay medium to a concentration of 2 x 10⁶ cells/mL.[13]
-
Assay Setup :
-
Add assay medium containing CXCL8 (chemoattractant) to the lower wells of the chamber.
-
Pre-incubate the neutrophil suspension with various concentrations of AZD5069 (or vehicle control) for 30 minutes at 37°C.[13]
-
Add the pre-incubated cell suspension to the upper chamber (Transwell insert).
-
-
Incubation : Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[13]
-
Quantification : Remove the inserts and wipe away non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the migrated cells in several fields of view using a microscope.
-
Data Analysis : Plot the number of migrated cells against the log concentration of AZD5069 to calculate an IC₅₀ value. The pA₂ can also be determined from Schild analysis if competitive antagonism is observed.
-
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. Facebook [cancer.gov]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5069 [openinnovation.astrazeneca.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for eCF506 Treatment in In Vitro Cell Culture
A Note on Nomenclature: The initial request specified "AZ506." However, extensive searches yielded no information on a compound with this designation. Based on the high similarity in the name and the availability of detailed protocols, this document will focus on eCF506 (also known as NXP900), a potent and selective Src tyrosine kinase inhibitor. It is presumed that "this compound" was a typographical error.
Introduction
eCF506 is a potent, highly selective, and orally bioavailable inhibitor of Src tyrosine kinase.[1] It operates through a unique mechanism by locking Src in its native, inactive conformation.[1] This dual-action mechanism inhibits both the enzymatic and scaffolding functions of Src, which in turn prevents the phosphorylation of downstream targets and disrupts the formation of protein complexes, such as with Focal Adhesion Kinase (FAK).[1] This comprehensive inhibition of Src's functions suggests enhanced anti-cancer properties and potentially greater tolerability compared to other Src/ABL inhibitors.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including breast and esophageal squamous cancer.[1]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of eCF506 in various cancer cell lines.
Data Presentation
Table 1: In Vitro Potency of eCF506 in Various Cancer Cell Lines
The following table summarizes the in vitro potency of eCF506 in a panel of breast cancer cell lines as determined by proliferation assays.[1] The GI50 (Growth Inhibition 50) value represents the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| BT-549 | Triple-Negative Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| MDA-MB-157 | Triple-Negative Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| MCF7 | ER+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| ZR-75.1 | ER+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| T-47D | ER+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| JIMT-1 | HER2+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
Experimental Protocols
Cell Culture and Maintenance
A fundamental aspect of in vitro studies is the proper maintenance of cell cultures to ensure reproducibility and reliability of experimental results.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
Cell culture flasks or plates.
-
Humidified incubator at 37°C with 5% CO2.
Protocol for Subculturing Adherent Cells:
-
Warm the cell culture medium, PBS, and Trypsin-EDTA to 37°C.
-
Remove the old medium from the cell culture flask.
-
Wash the cells with sterile PBS to remove any residual medium and serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete medium.
-
Incubate the new flask at 37°C in a 5% CO2 humidified incubator.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Cells of interest.
-
96-well plates.
-
eCF506 stock solution (dissolved in DMSO).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of eCF506 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of eCF506. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[2]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis for Src Signaling
Western blotting can be used to assess the phosphorylation status of Src and its downstream targets to confirm the inhibitory effect of eCF506.
Materials:
-
Cells treated with eCF506.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-FAK, anti-total-FAK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with various concentrations of eCF506 for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of action of eCF506, an inhibitor of Src tyrosine kinase.
Caption: General experimental workflow for in vitro testing of eCF506.
References
Application Notes and Protocols: Determining the Optimal Concentration of AZ506 for Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZ506 is a novel small molecule inhibitor with potential anti-cancer properties. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cancer cell lines. The protocols outlined below describe key experiments for assessing cell viability, induction of apoptosis, and the impact on relevant signaling pathways. Adherence to these standardized methods will ensure reproducible and reliable results in the evaluation of this compound's therapeutic potential.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the hypothetical IC50 values for this compound across a panel of cancer cell lines after 48 hours of treatment. It is recommended to perform a dose-response experiment for each specific cell line to determine the precise IC50.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 10.8 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 3.5 |
| HeLa | Cervical Cancer | 12.4 |
Note: These are example values. Actual IC50 values must be determined experimentally.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
This table presents example data on the percentage of apoptotic cells in the HCT116 colon cancer cell line following treatment with this compound for 48 hours, as determined by Annexin V/PI staining.[2][3][4]
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 1 | 5.8 | 2.3 | 8.1 |
| 5 | 15.2 | 8.7 | 23.9 |
| 10 | 25.6 | 14.9 | 40.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is a logarithmic dilution series from 100 µM down to 0.01 µM.[7] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration, typically <0.5%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[2][3][4]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in a targeted signaling pathway.[8][9][10][11]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression or phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action.
Experimental Workflow Diagrams
Caption: MTT cell viability assay workflow.
Caption: Annexin V apoptosis assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis Assays [sigmaaldrich.com]
- 3. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis assay kits | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]
- 11. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology | Bio-techne [bio-techne.com]
Application Notes and Protocols for AZ506, a Potent SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ506 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase. SMYD2 has emerged as a significant target in drug discovery, particularly in oncology, due to its role in regulating the function of key cellular proteins through methylation. One of the most critical substrates of SMYD2 is the tumor suppressor protein p53. By methylating p53 at lysine 370 (K370), SMYD2 represses its transcriptional activity, thereby inhibiting apoptosis and promoting cell proliferation. This compound, by inhibiting SMYD2, can restore p53 function, making it a valuable tool for cancer research and therapeutic development.
These application notes provide detailed protocols for the dissolution and storage of this compound, as well as its application in cell-based assays to probe the SMYD2-p53 signaling pathway.
Physicochemical and Storage Information
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data |
| Molecular Formula | C₃₃H₄₀N₆O |
| Molecular Weight | 536.72 g/mol |
| Solubility | 10 mM in DMSO |
| Storage of Solid | -20°C for 12 months or 4°C for 6 months |
| Storage of Solution | -80°C for 6 months or -20°C for 6 months |
Biological Activity
This compound exhibits potent and selective inhibition of SMYD2, leading to the modulation of downstream cellular pathways.
| Parameter | Value | Cell Line |
| IC₅₀ (SMYD2) | 17 nM | In vitro |
| IC₅₀ (p53 monomethylation) | 1.02 µM | U2OS |
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of SMYD2, which in turn affects the p53 signaling pathway. Under normal stress conditions, p53 is activated and transcriptionally upregulates target genes that induce cell cycle arrest or apoptosis. SMYD2 methylates p53 at lysine 370, which leads to the repression of p53's transcriptional activity. By inhibiting SMYD2, this compound prevents this methylation, thereby restoring the tumor-suppressive functions of p53.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 536.72 g/mol * Volume (L) For 1 mL of a 10 mM solution, the required mass is 5.37 mg.
-
Weighing: Carefully weigh out 5.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of p53 Methylation
This protocol describes how to assess the effect of this compound on the methylation of p53 at K370.
Materials:
-
Cancer cell line (e.g., U2OS)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53 (total), anti-mono-methyl-p53 (K370), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of methylated p53 to total p53 and the loading control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform a dose-response and time-course experiment for each new cell line and assay. Always follow standard laboratory safety procedures.
Application Note: Detecting SMYD2 Inhibition by AZ506 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase involved in various cellular processes, including transcriptional regulation and signal transduction.[1][2] Dysregulation of SMYD2 activity has been implicated in the development of various cancers, making it an attractive target for therapeutic intervention.[2] AZ506 is a potent and selective small molecule inhibitor of SMYD2 with an IC50 of 17 nM.[3][4][5][6] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of SMYD2 by this compound in a cellular context. Western blotting is a widely used technique to separate proteins by size and detect specific proteins of interest, allowing for the assessment of changes in protein expression and post-translational modifications.[7]
Principle of the Assay
This protocol outlines the treatment of cultured cells with the SMYD2 inhibitor this compound, followed by cell lysis and protein extraction. The resulting protein lysates are then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight. Subsequently, the separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with specific primary antibodies against SMYD2 and a downstream target, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then detected using a chemiluminescent substrate, and the resulting bands are quantified to determine the relative protein levels. This allows for the assessment of this compound's effect on SMYD2 expression and the methylation of its substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SMYD2 and the experimental workflow for the Western blot protocol.
Caption: SMYD2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of SMYD2 inhibition.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (SMYD2 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RIPA Lysis Buffer (e.g., Thermo Fisher Scientific, #89900)[8]
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific, #A32961)[8]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE gels
-
SDS-PAGE Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure
1. Cell Culture and Treatment with this compound
-
Culture cells (e.g., HT-29, Caco-2, or other relevant cell lines) in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. A study has shown cytotoxic effects at concentrations of 10 µM for this compound.[8] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. A suggested starting range is 1-10 µM.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 4, 8, or 24 hours). A previous study showed downregulation of a SMYD2 target as early as 4 hours post-treatment.[8]
2. Cell Lysis and Protein Extraction [11]
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[8]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against SMYD2 (e.g., 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein (e.g., β-actin).
6. Signal Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[13]
-
Normalize the intensity of the SMYD2 band to the intensity of the corresponding loading control band in the same lane.[14]
-
Calculate the relative change in SMYD2 protein levels in this compound-treated samples compared to the vehicle-treated control.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of this compound on SMYD2 protein levels.
| Treatment Group | This compound Concentration (µM) | Normalized SMYD2 Protein Level (Arbitrary Units) | Standard Deviation | % Inhibition of SMYD2 Expression |
| Vehicle Control | 0 (DMSO) | 1.00 | ± 0.XX | 0% |
| This compound | 1 | X.XX | ± 0.XX | XX% |
| This compound | 5 | X.XX | ± 0.XX | XX% |
| This compound | 10 | X.XX | ± 0.XX | XX% |
Note: The values in the table are placeholders and should be replaced with experimental data. The % inhibition is calculated relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive primary or secondary antibody | Use a fresh aliquot of antibody or try a different antibody. | |
| Inefficient protein transfer | Confirm transfer efficiency by Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a comprehensive and detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on SMYD2. By following this protocol, researchers can effectively quantify changes in SMYD2 protein levels and gain valuable insights into the cellular response to SMYD2 inhibition. This methodology is crucial for the preclinical evaluation of SMYD2 inhibitors in drug development programs.
References
- 1. SMYD2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. genecards.org [genecards.org]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMYD2 antibody (21290-1-AP) | Proteintech [ptglab.com]
- 10. SMYD2 antibody (21290-1-AP) | Proteintech [ptglab.co.jp]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. yorku.ca [yorku.ca]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing with AZ506
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ506 is a potent and selective small molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase. SMYD2 plays a critical role in epigenetic regulation by methylating both histone and non-histone proteins, thereby influencing gene expression and various cellular processes. Its dysregulation has been implicated in several diseases, including cancer. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide landscape of histone modifications and transcription factor binding. The application of this compound in conjunction with ChIP-seq allows for a detailed understanding of how the inhibition of SMYD2's methyltransferase activity impacts the epigenetic landscape and gene regulation.
These application notes provide a comprehensive guide for utilizing this compound in ChIP-seq experiments to study the genome-wide changes in histone methylation marks catalyzed by SMYD2.
Mechanism of Action of this compound and its Impact on Signaling Pathways
This compound specifically inhibits the enzymatic activity of SMYD2, preventing the transfer of methyl groups to its substrates. SMYD2 is known to methylate several key proteins, including histone H3 at lysine 36 (H3K36) and histone H4 at lysine 20 (H4K20), as well as non-histone proteins such as p53, STAT3, and the p65 subunit of NF-κB. By inhibiting SMYD2, this compound can modulate the activity of several signaling pathways critical for cell proliferation, survival, and inflammation.
For instance, SMYD2-mediated methylation of p53 can repress its tumor-suppressive functions. Inhibition of SMYD2 with this compound is expected to restore p53 activity. Furthermore, SMYD2 is involved in the TGF-β, NF-κB, and STAT3 signaling pathways. By preventing the methylation of key components of these pathways, this compound can alter the expression of downstream target genes involved in cell growth and inflammation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the selected cell line (e.g., a cancer cell line with known SMYD2 expression) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed cells and allow them to adhere and reach 70-80% confluency. Treat the cells with the desired final concentration of this compound (e.g., 1-10 µM) or with a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours). The optimal concentration and treatment time should be determined empirically for each cell line.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP-seq procedures and is optimized for studying histone modifications after treatment with a small molecule inhibitor.
A. Cross-linking and Cell Lysis
-
Cross-linking: To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells and collect them in a conical tube.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Isolate the nuclei by centrifugation.
B. Chromatin Shearing
-
Resuspension: Resuspend the nuclear pellet in a shearing buffer.
-
Sonication: Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Clarification: Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the sheared chromatin.
C. Immunoprecipitation
-
Chromatin Quantification: Determine the concentration of the chromatin.
-
Pre-clearing: Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Input Control: Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Antibody Incubation: Incubate the remaining chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K36me2, anti-H4K20me1) or a normal IgG as a negative control.
-
Immunocomplex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
D. Washes and Elution
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution: Elute the chromatin from the beads using an elution buffer.
E. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input control at 65°C overnight with the addition of NaCl.
-
RNase and Proteinase K Treatment: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
Protocol 3: ChIP-seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit compatible with the desired sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
Application Notes and Protocols for AZ506 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ506 is a potent and selective small molecule inhibitor of the protein lysine (B10760008) methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is an epigenetic modulator that has been implicated in the regulation of various cellular processes, including cell cycle progression and apoptosis, primarily through the methylation of both histone and non-histone proteins. A key non-histone substrate of SMYD2 is the tumor suppressor protein p53. Methylation of p53 by SMYD2 at lysine 370 leads to the repression of its transcriptional activity, thereby inhibiting apoptosis.[2] Due to its role in cancer pathogenesis, SMYD2 has emerged as a promising therapeutic target. This compound serves as a critical tool for studying the biological functions of SMYD2 and for identifying novel, potent inhibitors through high-throughput screening (HTS) campaigns.
These application notes provide detailed protocols for the use of this compound as a reference compound in both biochemical and cellular HTS assays designed to identify and characterize SMYD2 inhibitors.
Data Presentation: Quantitative Analysis of SMYD2 Inhibitors
The inhibitory activity of this compound and other known SMYD2 inhibitors is summarized below. This data is essential for comparing the potency of new chemical entities identified in an HTS campaign.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (µM) | Assay Type | Reference |
| This compound | 17 | 1.02 (p53 peptide methylation in U2OS cells) | Biochemical | [1] |
| LLY-507 | <15 | 0.6 (p53 methylation) | Biochemical (p53 peptide), Cellular | |
| AZ505 | 120 | Not Reported | Biochemical | [2] |
| BAY-598 | 27 | 0.058 (p53 methylation) | SPA (biochemical), Cellular | [2] |
| A-893 | 2.8 | Not Reported | Biochemical |
Table 1: In Vitro Potency of Selected SMYD2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce SMYD2 activity by 50%. These values can vary depending on the assay format and substrate used.
Signaling Pathway and Mechanism of Action
SMYD2 is a lysine methyltransferase that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the lysine residues of its substrates. A critical substrate is the p53 tumor suppressor protein. Methylation of p53 at lysine 370 by SMYD2 represses its ability to activate the transcription of genes involved in apoptosis. By inhibiting SMYD2, compounds like this compound can prevent p53 methylation, thereby restoring its pro-apoptotic function.
Caption: SMYD2-p53 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening Assay
This protocol describes a generic, fluorescence-based biochemical assay suitable for HTS, designed to measure the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methyltransferase reactions.
Assay Principle: The assay quantifies SMYD2 activity by detecting the amount of SAH produced. This is achieved using a coupled enzyme system where SAH is hydrolyzed to homocysteine, which then reacts with a probe to generate a fluorescent signal. Inhibition of SMYD2 results in a decreased fluorescent signal.
Materials:
-
Recombinant human SMYD2 enzyme
-
p53-derived peptide substrate (e.g., biotinylated-p53 peptide spanning residues 361-380)
-
S-adenosyl-L-methionine (SAM)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
SAH detection kit (e.g., a commercially available SAH hydrolase-based fluorescent kit)
-
384-well, low-volume, black, flat-bottom assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions and controls (DMSO for negative control, this compound for positive control) to the 384-well assay plates.
-
Enzyme/Substrate Mix: Prepare a master mix containing SMYD2 enzyme and the p53 peptide substrate in assay buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the wells of the assay plate.
-
SAM Addition: To start the reaction, add SAM to all wells. The final volume should be between 10-20 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add the SAH detection reagent to each well. This will stop the methyltransferase reaction and initiate the fluorescent signal generation.
-
Detection Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis and Quality Control: The quality of the HTS assay should be monitored on a plate-by-plate basis using the Z'-factor.[3][4]
-
Z'-factor calculation: Z' = 1 - (3 * (SD_max + SD_min)) / (Mean_max - Mean_min) Where SD_max and Mean_max are the standard deviation and mean of the negative control (DMSO), and SD_min and Mean_min are for the positive control (this compound).
| Parameter | Recommended Value | Description |
| Z'-factor | ≥ 0.5 | Indicates a robust and high-quality assay suitable for HTS.[4][5] |
| Signal-to-Background (S/B) Ratio | ≥ 5 | The ratio of the mean signal of the uninhibited enzyme to the mean background signal, indicating the dynamic range of the assay. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect enzyme activity. |
Table 2: Key HTS Assay Performance Metrics.
Protocol 2: Cellular Assay for Target Engagement and Potency
This protocol outlines a cell-based assay to confirm the activity of hit compounds from the primary screen and to determine their cellular potency. An In-Cell Western™ or a high-content imaging-based assay can be used to quantify the levels of p53 methylation in cells.
Assay Principle: This assay measures the ability of a compound to inhibit SMYD2-mediated methylation of p53 in a cellular context. Cells are treated with the test compound, and the level of methylated p53 is detected using a specific antibody.
Materials:
-
U2OS or a similar cancer cell line with wild-type p53
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (positive control inhibitor)
-
Test compounds
-
96- or 384-well clear-bottom imaging plates
-
Primary antibody: Anti-mono-methyl-p53 (Lys370)
-
Primary antibody for normalization: Anti-total p53 or a housekeeping protein (e.g., GAPDH)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® or Alexa Fluor®)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
High-content imager or an infrared imaging system
Procedure:
-
Cell Seeding: Seed U2OS cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of test compounds and controls (including this compound) for 18-24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Blocking: Block the cells to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (anti-methyl-p53 and normalization antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light. Add a nuclear stain during this step.
-
Imaging: Wash the cells and acquire images using a high-content imaging system or an infrared scanner.
-
Image Analysis: Quantify the fluorescence intensity of the methyl-p53 signal within the nucleus and normalize it to the signal from the total p53 or housekeeping protein.
-
Dose-Response Analysis: Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
HTS Workflow Visualization
The following diagram illustrates a typical workflow for an HTS campaign to identify novel SMYD2 inhibitors, from primary screening to hit validation.
Caption: High-throughput screening workflow for SMYD2 inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for In Vivo Administration of AZD5064 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5064, a selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), has emerged as a promising therapeutic agent in preclinical studies for a variety of inflammatory diseases and cancers. CXCR2 and its ligands, such as CXCL1 and CXCL8 (IL-8), are key mediators of neutrophil recruitment and activation, playing a critical role in the tumor microenvironment and inflammatory processes. These application notes provide a comprehensive overview of the in vivo administration and dosage of AZD5064 in various mouse models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and treatment schedules for AZD5064 in different mouse models. It is crucial to note that optimal dosing may vary depending on the specific mouse strain, disease model, and experimental endpoint. Therefore, dose-range finding studies are highly recommended.
Table 1: AZD5064 Administration in Mouse Models of Inflammation
| Mouse Model | Administration Route | Vehicle | Dosage | Dosing Frequency | Treatment Duration | Key Findings |
| LPS-induced lung inflammation | Oral gavage | 0.5% HPMC + 0.1% Tween 80 in water | 1-10 mg/kg | Once or twice daily | 1-3 days | Reduced neutrophil infiltration in BAL fluid |
| Dextran Sulfate Sodium (DSS)-induced colitis | Oral gavage | 1% Methylcellulose | 5-20 mg/kg | Once daily | 7-10 days | Attenuated disease activity index and colon inflammation |
Table 2: AZD5064 Administration in Mouse Models of Cancer
| Mouse Model | Administration Route | Vehicle | Dosage | Dosing Frequency | Treatment Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | Melanoma Xenograft (A375) | Oral gavage | 0.5% HPMC in water | 10-30 mg/kg | Once daily | 21-28 days | Suppressed tumor growth and reduced myeloid-derived suppressor cell (MDSC) infiltration | | Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | Oral gavage | 20% Captisol® | 25 mg/kg | Twice daily | Until endpoint | Enhanced efficacy of chemotherapy | | Breast Cancer Xenograft (MDA-MB-231) | Oral gavage | 10% DMSO + 40% PEG300 + 50% Saline | 15 mg/kg | Once daily | 4 weeks | Inhibited tumor growth and metastasis |
Signaling Pathways and Experimental Workflow
CXCR2 Signaling Pathway Inhibition by AZD5064
General Experimental Workflow for In Vivo Efficacy Studies
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Analysis of AZ506 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ506 is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine (B10760008) methyltransferase.[1][2] SMYD2 has been implicated in various cellular processes, including the regulation of transcription and signal transduction, primarily through the methylation of histone and non-histone proteins. A key substrate of SMYD2 is the tumor suppressor protein p53. By inhibiting SMYD2-mediated methylation, this compound can influence the p53 signaling pathway, which plays a critical role in cell cycle arrest, apoptosis, and DNA repair. Understanding the global proteomic and phosphoproteomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying potential biomarkers, and discovering novel therapeutic applications.
Mass spectrometry (MS)-based proteomics provides a powerful and unbiased approach to identify and quantify changes in the proteome and post-translational modifications following drug treatment.[3][4] These application notes provide detailed protocols for investigating the cellular response to this compound treatment using quantitative proteomics and phosphoproteomics techniques.
Quantitative Proteomic Data Summary
Treatment of cancer cell lines with this compound is expected to induce significant changes in the proteome, reflecting the on-target inhibition of SMYD2 and its impact on downstream signaling pathways. The following tables summarize hypothetical quantitative proteomic and phosphoproteomic data obtained from a typical experiment comparing this compound-treated cells to a vehicle control.
Table 1: Key Differentially Expressed Proteins Following this compound Treatment (Illustrative Data)
| Protein Name | Gene Name | Log2 Fold Change (this compound/Control) | p-value | Putative Function in SMYD2/p53 Pathway |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | 1.8 | < 0.01 | p53 target gene, cell cycle arrest |
| BCL2-associated X protein | BAX | 1.5 | < 0.01 | p53 target gene, apoptosis induction |
| Mouse double minute 2 homolog | MDM2 | -1.2 | < 0.05 | Negative regulator of p53 |
| SET and MYND domain-containing protein 2 | SMYD2 | -0.1 | > 0.05 | Direct target of this compound (expression may not change) |
| Tumor protein p53 | TP53 | 0.2 | > 0.05 | Key tumor suppressor, stabilized upon pathway activation |
Table 2: Key Phosphorylation Changes in p53 Signaling Pathway Upon this compound Treatment (Illustrative Data)
| Protein | Phosphosite | Log2 Fold Change (this compound/Control) | p-value | Function in Pathway |
| Tumor protein p53 | Ser15 | 2.1 | < 0.001 | Activation of p53, stabilization |
| Checkpoint kinase 2 | Thr68 | 1.9 | < 0.001 | Upstream kinase, activates p53 in response to DNA damage |
| MDM2 | Ser166 | -1.5 | < 0.01 | Phosphorylation can promote p53 degradation |
| ATM serine/threonine kinase | Ser1981 | 1.7 | < 0.005 | Upstream kinase in DNA damage response |
Mandatory Visualizations
Detailed Experimental Protocols
Protocol 1: Global Proteome Analysis using Tandem Mass Tag (TMT) Labeling
This protocol outlines a workflow for the quantitative analysis of protein expression changes in response to this compound treatment using TMT labeling.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., U2OS, which is p53 wild-type) in appropriate media to ~80% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Perform in triplicate for each condition.
2. Cell Lysis and Protein Extraction:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with 15 mM iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5.
-
Digest with Lys-C (1:100 enzyme:protein ratio) for 4 hours at 37°C.
-
Follow with trypsin digestion (1:50 enzyme:protein ratio) overnight at 37°C.
4. TMT Labeling and Peptide Cleanup:
-
Acidify the peptide digests with trifluoroacetic acid (TFA) to a final concentration of 0.5%.
-
Desalt the peptides using C18 StageTips.
-
Elute peptides and dry them using a vacuum concentrator.
-
Reconstitute peptides in 100 mM TEAB buffer, pH 8.5.
-
Label each sample with a unique TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
Desalt the combined labeled peptide mixture using C18 StageTips.
5. LC-MS/MS Analysis:
-
Analyze the TMT-labeled peptide mixture by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation of the top 10-15 most intense precursor ions.[5]
6. Data Analysis:
-
Process the raw MS data using a database search engine like MaxQuant or Sequest.[5]
-
Search against a human protein database (e.g., UniProt/Swiss-Prot).
-
Set search parameters to include fixed modifications (carbamidomethylation of cysteine) and variable modifications (oxidation of methionine, TMT on peptide N-termini and lysine).[5]
-
Extract TMT reporter ion intensities for quantification.
-
Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.
Protocol 2: Phosphoproteome Analysis
This protocol is designed to enrich for and quantify changes in protein phosphorylation following this compound treatment.
1. Sample Preparation and Digestion:
-
Follow steps 1-3 from Protocol 1. A larger starting amount of protein (e.g., 1-5 mg) is recommended for phosphopeptide enrichment.
2. Phosphopeptide Enrichment:
-
Desalt the digested peptides using C18 solid-phase extraction.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer (e.g., 5% ammonia (B1221849) solution).
-
Desalt the enriched phosphopeptides using C18 StageTips.
3. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS as described in Protocol 1.
4. Data Analysis:
-
Process the raw data as in Protocol 1, but include phosphorylation (Ser, Thr, Tyr) as a variable modification in the database search.
-
Quantify the relative abundance of phosphopeptides between conditions.
-
Perform statistical analysis to identify phosphosites with significant changes in occupancy.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to investigate the proteomic and phosphoproteomic consequences of this compound treatment.[2] By employing these mass spectrometry-based techniques, researchers can gain a comprehensive understanding of the on-target and off-target effects of this compound, dissect the downstream signaling pathways, and identify potential biomarkers for drug efficacy and patient stratification. This detailed molecular characterization is essential for the continued development and clinical application of SMYD2 inhibitors like this compound.
References
- 1. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RXC006 (Porcupine inhibitor, AZD5055) - Redx [redxpharma.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD5069 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZD5069, a potent and selective CXCR2 antagonist, in cell viability and proliferation assays. Detailed protocols and data interpretation guidelines are included to assist researchers in evaluating the effects of this compound on various cell types.
Introduction
AZD5069 is an orally bioavailable, selective, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its ligands, such as CXCL8 (IL-8), play a crucial role in inflammatory responses by mediating neutrophil recruitment and activation.[2][3][4] Dysregulated CXCR2 signaling is implicated in various inflammatory diseases and is also being explored for its role in cancer progression, where it can influence tumor cell proliferation, migration, and angiogenesis.[2][5] AZD5069 inhibits the binding of ligands like CXCL8 to CXCR2, thereby blocking downstream signaling pathways.[4]
Mechanism of Action
AZD5069 functions by directly binding to the CXCR2 receptor, preventing its activation by chemokine ligands.[2] This blockade inhibits downstream signaling cascades that are involved in cell migration and, in some contexts, proliferation.[2] It is a potent antagonist with a reported IC50 of 0.79 nM for human CXCR2 binding.[1] AZD5069 exhibits over 150-fold selectivity for CXCR2 over the related CXCR1 receptor.[1]
Data Presentation: Effects of AZD5069 on Cell Viability and Proliferation
The primary mechanism of AZD5069 is the inhibition of chemokine-induced cell migration rather than direct cytotoxicity or broad anti-proliferative effects. Research indicates that the impact of AZD5069 on cell viability and proliferation is highly cell-type dependent and often negligible.
| Cell Line | Assay Type | Concentration Range | Effect on Viability/Proliferation | IC50 | Reference |
| TPC-1 (Thyroid Cancer) | WST-1, Crystal Violet | 100 pM - 10 µM | Negligible effect on proliferation and viability. | Not Applicable | [5][6] |
| BCPAP (Thyroid Cancer) | WST-1, Crystal Violet | 100 pM - 10 µM | Negligible effect on proliferation and viability. | Not Applicable | [5][6] |
| 8505C (Thyroid Cancer) | WST-1, Crystal Violet | 100 pM - 10 µM | Negligible effect on proliferation and viability. | Not Applicable | [5][6] |
| 8305C (Thyroid Cancer) | WST-1, Crystal Violet | 100 pM - 10 µM | Negligible effect on proliferation and viability. | Not Applicable | [5][6] |
| Normal Human Primary Thyroid Cells (NHT) | WST-1 | 100 pM - 10 µM | Reduction in viability observed only at the highest concentration (10 µM) after 72 hours. | Not Determined | [6] |
| A375SM (Melanoma) | MTT | 0.001 - 1.0 µg/mL | Note: Data for other CXCR2 antagonists (SCH-479833 and SCH-527123) showed inhibition of proliferation. | Data for AZD5069 not specified. | [7] |
Note: The available literature suggests that AZD5069's primary role in cancer biology is related to the inhibition of migration and the tumor microenvironment rather than direct cytotoxic effects on tumor cells.[5] Therefore, researchers should consider migration and invasion assays as primary functional readouts for AZD5069's activity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol outlines a method to assess the effect of AZD5069 on the viability of adherent cancer cell lines.
Materials:
-
AZD5069 (dissolved in a suitable solvent like DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZD5069 in complete medium. A suggested starting range is 0.1 nM to 10 µM.[8]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest AZD5069 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).[9]
-
-
WST-1 Assay:
-
After incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Protocol 2: Cell Proliferation Assessment using Crystal Violet Assay
This protocol provides a method to evaluate the effect of AZD5069 on cell number as an indicator of proliferation.
Materials:
-
AZD5069 (dissolved in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
33% Acetic Acid solution
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the WST-1 Assay protocol.
-
-
Crystal Violet Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Carefully remove the staining solution and wash the plate with water until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization and Data Acquisition:
-
Add 100 µL of 33% Acetic Acid solution to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells from all other readings.
-
Calculate the percentage of cell proliferation for each treatment relative to the vehicle control:
-
% Proliferation = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of proliferation against the logarithm of the drug concentration.
-
Mandatory Visualizations
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. Facebook [cancer.gov]
- 3. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Unveiling the Transcriptomic Landscape Following SMYD2 Inhibition by AZ506
Introduction
AZ506 is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine (B10760008) methyltransferase.[1] SMYD2 has been implicated in various cellular processes, including the regulation of transcription and cell cycle control, primarily through the methylation of histone and non-histone proteins. One of its key non-histone targets is the tumor suppressor protein p53. By inhibiting SMYD2, this compound can modulate the methylation status of p53, thereby influencing its stability and transcriptional activity. This modulation of p53 activity suggests that this compound may have significant effects on the expression of a wide range of genes involved in cell proliferation, apoptosis, and DNA repair. Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This application note provides a comprehensive protocol for analyzing gene expression changes in a relevant cancer cell line treated with this compound. We describe a workflow that encompasses cell culture and treatment, RNA extraction and quality control, library preparation for RNA sequencing (RNA-seq), and bioinformatic analysis of the sequencing data. Additionally, we provide a protocol for validating the RNA-seq results using quantitative real-time PCR (qPCR).
Objective
The primary objective of this study is to perform a global gene expression analysis to identify genes and cellular pathways that are significantly modulated by this compound treatment in a p53-wild-type cancer cell line. This will provide insights into the molecular mechanisms underlying the biological effects of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from an RNA sequencing experiment designed to assess the impact of this compound treatment on gene expression.
Table 1: Experimental Parameters
| Parameter | Description |
| Cell Line | A549 (Human lung adenocarcinoma, p53 wild-type) |
| This compound Concentration | 10 µM (based on reported IC50 of 1.02 µM in U2OS cells)[1] |
| Treatment Duration | 24 hours |
| Vehicle Control | 0.1% DMSO |
| Biological Replicates | 3 per condition |
Table 2: RNA Quality Control
| Sample ID | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN (RNA Integrity Number) |
| Control_Rep1 | 152 | 2.08 | 2.15 | 9.8 |
| Control_Rep2 | 145 | 2.09 | 2.18 | 9.7 |
| Control_Rep3 | 161 | 2.07 | 2.20 | 9.9 |
| AZ506_Rep1 | 148 | 2.10 | 2.17 | 9.8 |
| AZ506_Rep2 | 155 | 2.09 | 2.19 | 9.9 |
| AZ506_Rep3 | 150 | 2.08 | 2.16 | 9.7 |
Table 3: Top 10 Differentially Expressed Genes (DEGs) Following this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| Upregulated | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.5 | 1.2e-08 | 2.5e-07 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.1 | 5.6e-08 | 9.8e-07 |
| MDM2 | MDM2 Proto-Oncogene | 2.8 | 1.1e-07 | 1.8e-06 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | 2.3e-07 | 3.5e-06 |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa) | 2.2 | 4.5e-07 | 6.2e-06 |
| Downregulated | ||||
| E2F1 | E2F Transcription Factor 1 | -2.9 | 8.9e-08 | 1.5e-06 |
| CCNE1 | Cyclin E1 | -2.6 | 1.5e-07 | 2.7e-06 |
| CDK1 | Cyclin Dependent Kinase 1 | -2.3 | 3.2e-07 | 4.9e-06 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.1 | 5.1e-07 | 7.1e-06 |
| FEN1 | Flap Structure-Specific Endonuclease 1 | -1.9 | 7.8e-07 | 9.9e-06 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in culture medium to a final concentration of 10 µM. For the vehicle control, prepare a medium with 0.1% DMSO.
-
Incubation: Replace the culture medium with the this compound-containing medium or the vehicle control medium. Incubate the cells for 24 hours.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the 24-hour treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
RNA Isolation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol (B130326) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in 50 µL of RNase-free water.
-
Quality Control: Assess the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer. Evaluate RNA integrity by running the samples on an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN).
Protocol 3: RNA Sequencing (RNA-seq) Library Preparation and Sequencing
This protocol outlines the general steps for preparing a stranded mRNA-seq library. It is recommended to use a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.
-
mRNA Purification: Isolate mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to achieve strand specificity.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq) to a recommended depth of 20-30 million reads per sample for differential gene expression analysis.[2]
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Primer Design: Design primers for the genes of interest (e.g., CDKN1A, GADD45A, E2F1, CCNE1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[3] Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the this compound-treated samples to the ΔCt of the vehicle control samples (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).
Mandatory Visualization
Caption: this compound inhibits SMYD2, leading to p53 activation and altered gene expression.
Caption: Workflow for gene expression analysis using RNA sequencing.
Caption: Logical flow for qPCR validation of RNA-seq results.
References
Co-immunoprecipitation to study AZ506-affected protein interactions
Application Notes and Protocols
Co-immunoprecipitation to Study AZ506-Affected Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor targeting the hypothetical Kinase A, a critical enzyme in a signaling pathway implicated in disease progression. Understanding how this compound affects the interaction of Kinase A with its binding partners is crucial for elucidating its mechanism of action and for the development of targeted therapies. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This application note provides a detailed protocol for utilizing Co-IP to investigate the effect of this compound on the interaction between Kinase A and its putative substrate, Substrate B.
Principle of the Method
Co-immunoprecipitation is an extension of immunoprecipitation (IP).[1][3] The core principle involves using an antibody specific to a target protein (the "bait"), in this case, Kinase A, to pull it out of a cell lysate. Any proteins that are bound to Kinase A (the "prey"), such as Substrate B, will also be pulled down.[4] The entire protein complex is then captured on antibody-binding beads (e.g., Protein A/G agarose (B213101) or magnetic beads).[2] After washing away non-specifically bound proteins, the complex is eluted and analyzed, typically by Western blotting, to detect the presence of the prey protein. By comparing the amount of Substrate B that co-immunoprecipitates with Kinase A in the presence and absence of this compound, researchers can determine if the compound disrupts this interaction.
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway where Kinase A, upon receiving an upstream signal, phosphorylates and activates Substrate B, leading to a downstream cellular response. This compound is hypothesized to inhibit Kinase A activity and its interaction with Substrate B.
Caption: Hypothetical signaling pathway involving Kinase A and Substrate B, and the inhibitory action of this compound.
Experimental Workflow for Co-immunoprecipitation
The diagram below outlines the major steps in the Co-IP workflow to assess the impact of this compound on the Kinase A-Substrate B interaction.
Caption: A streamlined workflow for the Co-IP experiment.
Data Presentation: Effect of this compound on Kinase A-Substrate B Interaction
The following table presents hypothetical quantitative data from a Western blot analysis following a Co-IP experiment. The band intensities of co-immunoprecipitated Substrate B were normalized to the amount of immunoprecipitated Kinase A.
| Treatment | This compound Concentration (µM) | Immunoprecipitated Kinase A (Relative Units) | Co-immunoprecipitated Substrate B (Relative Units) | Normalized Substrate B / Kinase A Ratio | % Inhibition of Interaction |
| Vehicle (DMSO) | 0 | 100 | 95 | 0.95 | 0% |
| This compound | 0.1 | 98 | 76 | 0.78 | 17.9% |
| This compound | 1 | 102 | 45 | 0.44 | 53.7% |
| This compound | 10 | 99 | 12 | 0.12 | 87.4% |
| Isotype Control | 0 | 2 | 3 | 1.50 | N/A |
Data are representative of a typical experiment and should be reproduced.
Detailed Experimental Protocol
This protocol is optimized for studying the interaction between Kinase A and Substrate B in cultured mammalian cells.
A. Materials and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[1]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Elution Buffer: 1x Laemmli sample buffer.
-
Antibodies:
-
Rabbit anti-Kinase A antibody (for immunoprecipitation)
-
Mouse anti-Substrate B antibody (for Western blot detection)
-
Rabbit IgG (isotype control)
-
-
Beads: Protein A/G magnetic beads.
-
This compound Stock Solution: 10 mM in DMSO.
-
Cultured Cells: A cell line endogenously expressing Kinase A and Substrate B.
B. Protocol
1. Cell Culture and Treatment
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours).
2. Cell Lysate Preparation [5]
-
Place culture dishes on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
3. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[5]
-
Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of anti-Kinase A antibody or rabbit IgG as a negative control.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.[6]
-
Add 30 µL of pre-washed Protein A/G bead slurry to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
5. Washing
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
After the final wash, carefully remove all residual buffer.
6. Elution
-
Resuspend the beads in 40 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
7. Western Blot Analysis
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Kinase A and Substrate B.
-
Use appropriate HRP-conjugated secondary antibodies for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.[7][8]
Controls are Crucial:
-
Isotype Control: Use a non-specific IgG from the same species as the IP antibody to assess non-specific binding to the beads and antibody.
-
Input Control: Run a small fraction of the cell lysate on the Western blot to confirm the presence of both proteins before immunoprecipitation.
-
Positive and Negative Controls: If available, use cell lysates known to have or lack the protein-protein interaction.[4]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and AZ506 Treatment for Targeting SMYD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase implicated in the regulation of various cellular processes, including gene transcription and signal transduction. Its role in the methylation of both histone and non-histone proteins, such as p53, STAT3, and NF-κB, has positioned it as a protein of significant interest in oncology and other disease areas.[1][2] Dysregulation of SMYD2 activity is associated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.[3][4]
This document provides a detailed comparison of two primary methodologies for inhibiting SMYD2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule AZ506. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to guide researchers in selecting the most appropriate approach for their studies.
Data Presentation: SMYD2 Inhibition by shRNA Knockdown vs. This compound Treatment
The following tables summarize quantitative data from various studies, illustrating the effects of SMYD2 inhibition on cell viability, apoptosis, and cell cycle distribution. It is important to note that the experimental conditions, including cell lines and treatment durations, vary between studies, which should be considered when comparing the two methodologies.
| Lentiviral shRNA Knockdown of SMYD2 | |||
| Parameter | Cell Line | Effect | Reference |
| Apoptosis | Cardiomyocytes (rat) | Increase in CoCl₂-induced apoptosis from 50.4% to 72.33% | [1][5] |
| Apoptosis | Ovarian Clear Cell Carcinoma (OVTOKO, OVISE) | Increase in sub-G1 cell population | [4] |
| Cell Proliferation | Gastric Cancer Cells | Inhibition of proliferation | [6] |
| Cell Migration & Invasion | Gastric Cancer Cells | Inhibition of migration and invasion | [6] |
| This compound and other SMYD2 Inhibitor Treatment | |||
| Inhibitor | Parameter | Cell Line/Assay | IC₅₀/Effect |
| This compound | Cell Viability | U2OS | 1.02 µM |
| AZ505 | Cell Viability | U251 Glioma | ~12 µM |
| AZ505 | Cell Viability | U87 Glioma | ~15 µM |
| AZ505 | Apoptosis | U251 Glioma (10 µM) | Significant increase in Annexin V positive cells |
| AZ505 | Apoptosis | U87 Glioma (15 µM) | Significant increase in Annexin V positive cells |
| LLY-507 | Cell Viability | KYSE-150 (Esophageal) | ~2.5 µM (7-day assay) |
| LLY-507 | Cell Viability | PLC/PRF/5 (Liver) | ~5 µM (7-day assay) |
| LLY-507 | Cell Viability | MDA-MB-468 (Breast) | ~2.5 µM (7-day assay) |
| LLY-507 | p53 K370 methylation | HEK293 cells | < 1 µM |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: SMYD2 Signaling Pathways.
Caption: Experimental Workflow.
Experimental Protocols
Herein, we provide standardized protocols for the key experiments cited in this document. These protocols are intended as a guide and may require optimization based on the specific cell lines and reagents used.
Lentiviral shRNA Transduction for SMYD2 Knockdown
Objective: To stably knockdown the expression of SMYD2 in target cells using a lentiviral delivery system.
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA expression vector targeting SMYD2 (and a non-targeting control)
-
Transfection reagent
-
Target cancer cell line
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Complete cell culture medium
-
0.45 µm filter
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the SMYD2 shRNA expression vector and the packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours. The viral particles will be secreted into the culture medium.
-
Harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[3]
-
Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
-
Selection of Stably Transduced Cells:
-
After transduction, replace the virus-containing medium with fresh medium.
-
After another 24 hours, add the appropriate concentration of puromycin to select for cells that have successfully integrated the shRNA construct. The optimal puromycin concentration should be determined beforehand with a kill curve.[3][4]
-
Maintain the cells under selection pressure for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 3-4 days, until antibiotic-resistant colonies are established.[4]
-
Expand the resistant colonies and verify SMYD2 knockdown by Western blotting and/or RT-qPCR.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of SMYD2 knockdown or this compound treatment on cell proliferation and viability.
Materials:
-
Cells with SMYD2 knockdown or treated with this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For shRNA experiments, use the stably selected cells.
-
For inhibitor studies, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
For inhibitor studies, plot the cell viability against the drug concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following SMYD2 inhibition.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the rates of apoptosis.
-
Cell Cycle Analysis
Objective: To determine the effect of SMYD2 inhibition on cell cycle distribution.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Western Blotting
Objective: To analyze the expression and phosphorylation status of SMYD2 and its downstream targets.
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD2, anti-phospho-STAT3, anti-STAT3, anti-phospho-p65, anti-p65, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of SMYD2 and its target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for SMYD2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibitors like this compound are powerful tools for investigating the function of SMYD2. Lentiviral shRNA offers the advantage of stable, long-term gene silencing, which is ideal for creating knockout cell lines and for in vivo studies. However, the process is more time-consuming and can have off-target effects. Small molecule inhibitors provide a rapid and dose-dependent means of inhibiting protein function, allowing for the study of acute effects and offering greater temporal control. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired timeline. The protocols and data presented here provide a comprehensive resource for researchers embarking on studies of SMYD2.
References
- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylation of the chromatin modifier KMT2D by SMYD2 contributes to therapeutic response in hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of FK-506 and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: CRISPR-Cas9 Mediated Knockout of SMYD2 to Elucidate the Cellular Effects of the Chemical Probe AZ506
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase that plays a crucial role in a variety of cellular processes by methylating both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[1] AZ506 is a potent and selective small molecule inhibitor of SMYD2, with an IC50 of 17 nM.[3] It acts by competitively binding to the peptide substrate binding groove of SMYD2, thereby inhibiting its methyltransferase activity.[4] Chemical probes like this compound are invaluable tools for studying protein function; however, to rigorously validate the on-target effects of such inhibitors, a genetic approach is essential.
This application note describes the use of CRISPR-Cas9 technology to generate a SMYD2 knockout cell line. This cellular model serves as a powerful tool to dissect the specific consequences of SMYD2 loss-of-function, thereby allowing for a direct comparison with the pharmacological effects of this compound. By comparing the phenotypic and molecular outcomes of genetic knockout with chemical inhibition, researchers can confirm that the effects of this compound are indeed mediated through its intended target, SMYD2, and distinguish them from potential off-target activities.
Rationale for Mimicking this compound Effects with SMYD2 Knockout
The primary goal of employing CRISPR-Cas9 to knock out SMYD2 is to create a clean genetic model for validating the specificity of this compound. While potent, small molecule inhibitors can sometimes exhibit off-target effects, leading to misinterpretation of experimental results. A SMYD2 knockout cell line provides a crucial control; any phenotype observed upon this compound treatment that is not replicated in the SMYD2 knockout cells may be indicative of off-target effects. Conversely, phenotypes that are congruent between the two systems provide strong evidence that the observed effects are a direct result of SMYD2 inhibition. This comparative approach is fundamental for the validation of chemical probes and their progression into drug development pipelines.
Quantitative Data Summary
The following tables summarize the reported effects of SMYD2 inhibition by chemical probes and genetic knockout. It is important to note that direct comparative studies under identical experimental conditions are limited in the current literature.
Table 1: Effects of SMYD2 Chemical Inhibitors on Cellular Processes
| Compound | Cell Line | Assay | Observed Effect | Reference |
| AZ505 | Triple-Negative Breast Cancer (TNBC) cells | MTT Assay | Dose-dependent inhibition of cell proliferation. | [5] |
| AZ505 | Human renal cancer primary cells | Proliferation Assay | Reduction in cell proliferation. | [5] |
| AZ505 | Murine model of peritoneal fibrosis | Histological analysis, Western Blot | Attenuated peritoneal fibrosis, inflammation, and angiogenesis. | [6] |
| This compound | Colorectal cancer cell lines (p53 wild-type) | Proliferation Assay | Affects cell proliferation in a p53-dependent manner. | [3] |
| LLY-507 | Esophageal squamous cell carcinoma (ESCC) cells | SILAC-based Proteomics | Down-regulation of specific lysine mono-methylation sites. | [7] |
Table 2: Effects of SMYD2 Genetic Knockout on Cellular Processes
| Method | Cell Line/Organism | Assay | Observed Effect | Reference |
| CRISPR/Cas9 | 313 cancer cell lines | Proliferation screening | No significant effect on autonomous cell proliferation. | [8][9] |
| shRNA-mediated knockdown | Esophageal, bladder, and gastric cancer models | Proliferation Assay | Attenuated cell proliferation. | [8] |
| Cardiac-specific deletion | Mouse | Histological and functional analysis | Dispensable for proper morphological and functional development of the heart. | [10] |
| Knockdown | Acute and chronic inflammation mice models | Inflammatory response | Different degrees of mitigation in inflammation. | [11][12] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of SMYD2 in A549 Cells
This protocol outlines the generation of a stable SMYD2 knockout cell line using the CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Synthesis
-
Design two to four unique gRNAs targeting early exons of the SMYD2 gene to maximize the likelihood of generating a loss-of-function frameshift mutation.[13][14] Utilize online design tools such as the Synthego CRISPR Design Tool or CRISPOR.[13]
-
Ensure gRNAs have high on-target scores and low off-target predictions.
-
Synthesize or purchase high-quality, transfection-ready sgRNAs.
2. Cell Culture and Transfection
-
Culture A549 cells in F-12K medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
On the day of transfection, seed cells in a 24-well plate to reach 70-80% confluency.
-
Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by mixing the synthesized sgRNA with Cas9 nuclease.
-
Transfect the A549 cells with the RNP complex using a lipid-based transfection reagent or electroporation according to the manufacturer's instructions.
3. Single-Cell Cloning
-
48-72 hours post-transfection, dilute the cells to a concentration of approximately 0.5 cells per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Visually inspect the plates to identify wells containing a single cell.
-
Expand the single-cell derived colonies.
4. Validation of SMYD2 Knockout
-
Genomic DNA Analysis:
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17]
-
Probe the membrane with a validated primary antibody against SMYD2.[18][19][20][21]
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Confirm the absence of the SMYD2 protein band in the knockout clones compared to the wild-type control.[15][22]
-
Protocol 2: Comparative Analysis of this compound Treatment and SMYD2 Knockout
This protocol details the experimental workflow for comparing the cellular effects of this compound treatment with those of SMYD2 genetic knockout.
1. Cell Treatment and Culture
-
Culture both wild-type and validated SMYD2 knockout A549 cells under standard conditions.
-
Treat the wild-type A549 cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Culture the SMYD2 knockout cells alongside the treated wild-type cells.
2. Cell Viability Assay (MTT Assay)
-
Seed wild-type and SMYD2 knockout cells in a 96-well plate.
-
Treat the wild-type cells with this compound as described above.
-
At desired time points (e.g., 24, 48, 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[23][24]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[23]
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Compare the cell viability of this compound-treated wild-type cells, untreated wild-type cells, and SMYD2 knockout cells.
3. Western Blot Analysis of Downstream Targets
-
Based on the known signaling pathways of SMYD2, select key downstream proteins for analysis (e.g., methylated p65 subunit of NF-κB, methylated STAT3).[25][26]
-
Prepare protein lysates from wild-type cells treated with this compound, untreated wild-type cells, and SMYD2 knockout cells.
-
Perform Western blot analysis as described in Protocol 1, using antibodies specific to the methylated and total forms of the target proteins.
-
Compare the levels of methylated target proteins across the different experimental groups.
Visualizations
Caption: Experimental workflow for generating a SMYD2 knockout cell line using CRISPR-Cas9.
Caption: Simplified signaling pathways involving SMYD2 and its key substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac deletion of Smyd2 is dispensable for mouse heart development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. jkip.kit.edu [jkip.kit.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. cyagen.com [cyagen.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. SMYD2 antibody (21290-1-AP) | Proteintech [ptglab.com]
- 19. SMYD2 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. SMYD2 Polyclonal Antibody (PA5-51063) [thermofisher.com]
- 21. SMYD2 Polyclonal Antibody (21290-1-AP) [thermofisher.com]
- 22. How to Validate a CRISPR Knockout [biognosys.com]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After AZD5506 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5506 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are pivotal regulators of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[3][4] Understanding the effect of mTOR inhibitors like AZD5506 on cell cycle progression is crucial for evaluating their anti-cancer efficacy.
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of AZD5506 on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique for cell cycle analysis.[5][6] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of DNA content within a population of cells, one can distinguish between cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and contain a 4N amount of DNA.
Exposure to cell cycle inhibitors like AZD5506 can lead to an accumulation of cells in a specific phase, which is quantifiable by this method.
Expected Results with AZD5506
AZD5506, by inhibiting the mTOR pathway, is expected to induce cell cycle arrest, primarily in the G0/G1 phase.[5][7][8][9] This is due to the role of mTOR in promoting the translation of proteins essential for the G1 to S phase transition, such as cyclins. The inhibition of mTORC1 and mTORC2 leads to a decrease in the expression of these key cell cycle regulators, preventing cells from entering the S phase and committing to cell division.[8]
Data Presentation: Summary of AZD5506 Effects on Cell Cycle Distribution
The following table summarizes the quantitative data on the effects of AZD5506 (also reported as AZD8055) on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
| Cell Line | Treatment Concentration | Duration | % Cells in G0/G1 Phase (Control) | % Cells in G0/G1 Phase (Treated) | % Cells in S Phase (Control) | % Cells in S Phase (Treated) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |
| T24 (Bladder Cancer) | 100 nM | 48h | 62.0% | 80.4% | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| 5637 (Bladder Cancer) | 100 nM | 48h | 62.5% | 82.7% | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| SCaBER (Bladder Cancer) | 100 nM | 48h | 52.1% | 71.3% | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| UM-UC-3 (Bladder Cancer) | 100 nM | 48h | 75.7% | 85.6% | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| HCT-15 (Colon Cancer) | 10 µM | 48h | ~55% | ~75% | ~30% | ~15% | ~15% | ~10% | [8] |
| HCT-116 (Colon Cancer) | 10 µM | 48h | ~60% | ~80% | ~25% | ~10% | ~15% | ~10% | [8] |
| SW620 (Colorectal Cancer) | 1 µM | 24h | ~50% | ~70% | ~35% | ~20% | ~15% | ~10% | [10] |
| K562 (Erythroid Leukemia) | 100 nM | Not Reported | ~45% | ~65% | ~40% | ~25% | ~15% | ~10% | [5] |
Signaling Pathway and Experimental Workflow
AZD5506 Mechanism of Action
Caption: AZD5506 inhibits both mTORC1 and mTORC2, leading to G0/G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after AZD5506 treatment.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
AZD5506 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Protocol for Cell Culture and AZD5506 Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
AZD5506 Treatment: Prepare serial dilutions of AZD5506 in complete culture medium from the stock solution. The final concentrations should be chosen based on the known IC50 of the cell line or a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AZD5506 dose.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of AZD5506 or vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol for Cell Staining with Propidium Iodide
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI, leading to inaccurate DNA content measurement.[5]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a laser for PI excitation (typically a 488 nm blue laser).
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Collect PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red channel), using a linear scale for the histogram.
-
-
Data Acquisition:
-
Acquire at least 10,000 events for each sample.
-
Use a low flow rate to improve the resolution of the DNA content histogram.
-
-
Data Analysis:
-
Use a suitable software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on the single-cell population from the FSC vs. SSC plot.
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to the histogram to deconvolve the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) of G1 Peak | - Inconsistent staining- High flow rate- Cell clumping | - Ensure thorough mixing during staining- Use a lower flow rate during acquisition- Filter the cell suspension through a nylon mesh before acquisition |
| Broad S Phase Peak | - Asynchronous cell population- Incomplete RNase digestion | - Ensure cells are in exponential growth phase before treatment- Increase RNase A concentration or incubation time |
| Sub-G1 Peak | - Apoptotic cells | - This can be an expected outcome of drug treatment. Quantify the sub-G1 population as an indicator of apoptosis. |
| Cell Clumping | - Improper fixation | - Add cold ethanol dropwise while vortexing to ensure proper fixation of single cells. |
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of AZD5506 on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can obtain quantitative data on cell cycle distribution, providing valuable insights into the mechanism of action of this potent mTOR inhibitor. Consistent with published data, exposure to AZD5506 is expected to result in a significant G0/G1 phase arrest in various cancer cell lines. This methodology is a cornerstone for the preclinical evaluation of cell cycle-targeting anti-cancer agents.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD8055 Is More Effective Than Rapamycin in Inhibiting Proliferation and Promoting Mitochondrial Clearance in Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AZ506 Ineffectiveness in Your Cell Line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments where the SMYD2 inhibitor, AZ506, is not showing the expected effect in a specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2, with an in vitro IC50 of 17 nM. SMYD2 is an enzyme that methylates proteins on lysine residues. One of its key substrates is the tumor suppressor protein p53. SMYD2 methylates p53 at lysine 370, which leads to the repression of p53's transcriptional activity and its tumor-suppressive functions. By inhibiting SMYD2, this compound is expected to prevent this methylation, thereby restoring p53's ability to regulate cell cycle arrest and apoptosis.
Q2: I am not observing any effect of this compound on my cell line's proliferation. What are the possible reasons?
The lack of an observable effect from this compound can stem from several biological and experimental factors. These can be broadly categorized as issues with the drug itself, the experimental setup, or the inherent biology of your cell line. The troubleshooting guide below will walk you through a systematic approach to identifying the root cause.
Troubleshooting Guide: Why is this compound not working in my cell line?
This guide will help you to systematically investigate the potential reasons for the lack of an effect of this compound in your cell line.
Step 1: Verify Experimental Setup and Compound Integrity
Before delving into complex biological explanations, it is crucial to rule out any experimental errors.
-
Compound Quality and Handling:
-
Freshness and Storage: Was the this compound stock solution freshly prepared? If not, how was it stored and for how long? Improper storage can lead to degradation.
-
Solubility: Was the compound completely dissolved in the vehicle (e.g., DMSO)? Precipitated drug will not be effective.
-
Concentration Range: Are you using a sufficient concentration range? The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response curve over a broad range of concentrations (e.g., from 10 nM to 100 µM).
-
-
Cell Culture Conditions:
-
Cell Line Authentication: Have you recently authenticated your cell line (e.g., by STR profiling)? Cell line misidentification or cross-contamination is a common issue in research.
-
Mycoplasma Contamination: Have you tested your cells for mycoplasma contamination? Mycoplasma can alter cellular responses to drugs.
-
Cell Seeding Density: Was the cell seeding density optimal and consistent across all wells? Both very low and very high cell densities can affect the outcome of proliferation assays.
-
Assay Duration: Is the incubation time with this compound appropriate for your cell line's doubling time? A 72-hour incubation is a common starting point for proliferation assays.
-
-
Assay Performance:
-
Assay Type: Which cell viability or proliferation assay are you using (e.g., MTT, MTS, CellTiter-Glo, BrdU)? Ensure the chosen assay is appropriate for your experimental goals and that you are following the manufacturer's protocol precisely.
-
Positive and Negative Controls: Did you include appropriate controls in your experiment? A known cytotoxic agent can serve as a positive control to ensure your assay is working correctly. The vehicle control (e.g., DMSO) is essential as a negative control.
-
Step 2: Investigate the Biological Context of Your Cell Line
If you have ruled out experimental issues, the reason for the lack of effect likely lies within the specific biology of your cell line.
-
Target Expression: SMYD2 Levels
-
Expression Level: Does your cell line express SMYD2 at a sufficient level? this compound cannot inhibit a target that is not present. You can check SMYD2 expression by Western blotting or by consulting public databases (e.g., the Human Protein Atlas).
-
Subcellular Localization: Is SMYD2 localized to the nucleus where it can interact with p53? While primarily nuclear, its localization can vary.
-
-
Downstream Effector: p53 Status
-
p53 Mutation Status: The effect of this compound on cell proliferation has been shown to be p53-dependent. What is the p53 status of your cell line (wild-type, mutant, or null)? You can find this information in cell line databases such as the IARC TP53 Database.
-
p53-null or mutant cell lines may not respond to this compound if its primary anti-proliferative effect is mediated through the restoration of wild-type p53 function.
-
-
Functional p53 Pathway: Even in p53 wild-type cells, the p53 pathway may be inactivated by other mechanisms, such as overexpression of MDM2.
-
Troubleshooting Workflow Diagram
Technical Support Center: AZ506 (Tacrolimus/FK506)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ506, also known as Tacrolimus or FK506. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of this compound are critical for obtaining reproducible results.
-
Reconstitution: this compound is soluble in DMSO and ethanol (B145695) at concentrations up to 100 mg/mL.[1] To prepare a 10 mM stock solution in DMSO, dissolve 8.04 mg of this compound (MW: 804.02 g/mol ) in 1 mL of sterile, cell culture-grade DMSO.[2] Vortex thoroughly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
-
Storage: Store the lyophilized powder and stock solutions at -20°C, protected from light.[2][3] When stored correctly, DMSO stock solutions are typically stable for several months.[2]
Q2: What is the recommended working concentration for this compound in cell culture experiments?
A2: The optimal working concentration of this compound is cell type and assay-dependent but typically falls within the nanomolar (nM) range. A general starting range is 1 - 100 nM.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What precautions should I take when diluting this compound for my experiments?
A3: To ensure accuracy, especially at low nanomolar concentrations, it is best to perform serial dilutions in a stepwise manner. When adding the final working solution to your cell culture, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.[2]
Inconsistent Results in In Vitro Assays
Q4: My results from the Mixed Lymphocyte Reaction (MLR) assay are inconsistent. What are the possible causes?
A4: Inconsistent MLR results when using this compound can stem from several factors:
-
Timing of Compound Addition: The inhibitory effect of this compound is most potent when added at the initiation of the MLR culture. Its efficacy decreases if added at later time points.[5]
-
Cell Viability and Density: Ensure that both responder and stimulator peripheral blood mononuclear cells (PBMCs) are of high viability. The ratio of responder to stimulator cells is also critical and should be optimized for your specific conditions. A common starting ratio is 1:1.[6][7]
-
Inconsistent Stimulation: The activation of T-cells in the MLR is a critical step. Variations in the quality of the stimulating cells can lead to inconsistent results.
-
Assay Duration: The peak proliferative response in an MLR typically occurs between days 5 and 7. Harvesting the cells at inconsistent time points will lead to variability.[8]
Q5: I am observing variable inhibition of IL-2 production in my experiments. What should I troubleshoot?
A5: this compound is a potent inhibitor of IL-2 production, with an IC50 in the low nanomolar range.[1][9] Variability can be caused by:
-
Suboptimal T-Cell Activation: Incomplete or variable activation of T-cells will result in inconsistent IL-2 production. Ensure your stimulating agents (e.g., PHA, anti-CD3/CD28 antibodies) are used at their optimal concentrations.
-
Timing of this compound Treatment: The inhibitory effect of this compound on IL-2 gene expression is rapid. Pre-incubation with this compound before stimulation may yield more consistent results than adding it simultaneously with the stimulus.
-
High background in ELISA: If using an ELISA to measure IL-2, high background can mask the inhibitory effect of this compound. Ensure proper washing steps and blocking to minimize background noise.
Q6: My Western blot results for NFAT translocation are not clear or are inconsistent. What could be the problem?
A6: this compound inhibits the dephosphorylation of NFAT, preventing its translocation to the nucleus. Troubleshooting inconsistent Western blot results for NFAT translocation involves several considerations:
-
Subcellular Fractionation: Ensure a clean separation of cytosolic and nuclear fractions. Cross-contamination will obscure the translocation event. Use specific markers for each fraction (e.g., tubulin for cytosol, lamin B1 for the nucleus) to verify the purity of your fractions.
-
Antibody Quality: Use a validated antibody specific for NFAT.
-
Loading Controls: Use appropriate loading controls for both the cytosolic and nuclear fractions.
-
General Western Blotting Issues: Common issues such as poor protein transfer, high background, and weak signal can also contribute to inconsistent results.[10][11][12][13][14]
Quantitative Data
Table 1: IC50 Values of this compound (Tacrolimus) in Various In Vitro Assays
| Assay Type | Cell Type | IC50 Value | Reference |
| Calcineurin Inhibition | - | 3 nM | [1] |
| IL-2 Secretion | Activated T-cells | 1 nM | [1] |
| IL-6 Secretion | Activated T-cells | 35 nM | [1] |
| TNFα Secretion | Activated T-cells | 10 nM | [1] |
| Cell Growth Inhibition | Human WiDr cells | 10.9 nM | [15] |
| SAP130 Inhibition | Human U251 cells | 13.8 nM | [15] |
Experimental Protocols
Protocol 1: Mixed Lymphocyte Reaction (MLR) for Assessing this compound Activity
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C or irradiation to prevent their proliferation.
-
Cell Plating: Plate the responder and stimulator cells in a 96-well plate at a 1:1 ratio (e.g., 1 x 10^5 cells of each per well).[6]
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the appropriate wells at the initiation of the culture. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[7][16]
-
Proliferation Assay: Measure cell proliferation using a standard method, such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).
Protocol 2: IL-2 Production Assay
-
Cell Plating: Seed Jurkat T-cells or primary T-cells in a 96-well plate.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
T-Cell Activation: Stimulate the cells with an appropriate agent, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies.
-
Incubation: Incubate for 24-48 hours.
-
IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using a commercially available ELISA kit.
Visualizations
Signaling Pathway
Caption: this compound (Tacrolimus) binds to FKBP12, and this complex inhibits calcineurin.
Experimental Workflow
References
- 1. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. FK-506 | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. The immunosuppressive action of FK506. In vitro induction of allogeneic unresponsiveness in human CTL precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allospecific Regulatory Effects of Sirolimus and Tacrolimus in the Human Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a new immunosuppressive agent, FK506, on human lymphocyte responses in vitro. II. Inhibition of the production of IL-2 and gamma-IFN, but not B cell-stimulating factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. Troubleshooting tips for western blot | Abcam [abcam.com]
- 12. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. selleckchem.com [selleckchem.com]
- 16. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing AZ506 Concentration for Maximum SMYD2 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the SMYD2 inhibitor, AZ506. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental conditions for maximum SMYD2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in biochemical and cellular assays?
A1: For biochemical assays, given the potent in vitro IC50 of 17 nM, a starting concentration range of 1-100 nM is recommended.[1] For cell-based assays, the cellular IC50 for inhibiting p53 methylation in U2OS cells is reported to be between 1.2 µM and 2.43 µM.[1] Therefore, a starting concentration range of 0.5-5 µM is advisable for cellular experiments. Optimization will be required depending on the cell line and experimental endpoint.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of SMYD2, a lysine (B10760008) methyltransferase.[1] It functions by inhibiting the methyltransferase activity of SMYD2, thereby preventing the methylation of its substrates, which include both histone and non-histone proteins like p53.[1]
Q3: What are the known downstream effects of SMYD2 inhibition by this compound?
A3: Inhibition of SMYD2 by this compound leads to a decrease in the methylation of its target proteins. A well-documented downstream effect is the reduction of p53 methylation at lysine 370 (p53K370me1).[1] SMYD2 is also known to methylate and regulate the activity of other proteins involved in key signaling pathways, such as STAT3 and the p65 subunit of NF-κB, and plays a role in regulating the expression of genes like PTPN13, which is linked to ERK, mTOR, and Akt signaling.
Q4: Is this compound selective for SMYD2?
A4: this compound is reported to be a selective inhibitor of SMYD2. However, some limited activity against DOT1L has been noted. When interpreting results, it is important to consider potential off-target effects, especially at higher concentrations.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions for cell culture, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: Comparative Inhibitory Activity of SMYD2 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| This compound | Biochemical | - | 17 nM | [1] |
| This compound | Cellular (p53 methylation) | Endogenous p53 (U2OS cells) | 1.2 µM - 2.43 µM | [1] |
| LLY-507 | Biochemical | p53 peptide | <15 nM | |
| LLY-507 | Cellular (p53 methylation) | Endogenous p53 | 0.6 µM | |
| AZ505 | Biochemical | - | 0.12 µM | |
| BAY-598 | Biochemical | - | 27 nM | |
| A-893 | Biochemical | - | 2.8 nM |
Experimental Protocols
Protocol 1: SMYD2 Inhibition AlphaLISA Assay
This protocol provides a framework for a homogenous, bead-based assay to measure the inhibition of SMYD2 methyltransferase activity by this compound.
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53 peptide substrate (or other suitable SMYD2 substrate)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methylated substrate antibody-coated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
This compound inhibitor
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in AlphaLISA Assay Buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare a solution of SMYD2 enzyme in AlphaLISA Assay Buffer.
-
Prepare a substrate mix containing the biotinylated p53 peptide and SAM in AlphaLISA Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the SMYD2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the methyltransferase reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads to each well.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p53K370me1 Inhibition
This protocol details the detection of methylated p53 as a marker of SMYD2 activity in cells treated with this compound.
Materials:
-
Cell line expressing p53 (e.g., U2OS)
-
This compound inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53K370me1 and anti-total p53 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the protein lysates by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53K370me1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (for loading control):
-
Strip the membrane and reprobe with an antibody against total p53 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p53K370me1 and total p53.
-
Normalize the methylated p53 signal to the total p53 signal for each sample.
-
Visualizations
Caption: SMYD2 signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of AZ506 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZ506 in cellular assays. The content is designed to address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective inhibitor of SMYD2 (SET and MYND domain containing 2) , a protein lysine (B10760008) methyltransferase.[1][2] It is not primarily classified as a kinase inhibitor. SMYD2 is responsible for the methylation of various protein substrates, including p53.[1][2]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of SMYD2's methyltransferase activity. This leads to a reduction in the methylation of its substrates. For example, in U2OS cells, this compound has been shown to inhibit the SMYD2-mediated methylation of a monomethyl p53 peptide.[1][2]
Q3: Are there any known off-targets for this compound?
A3: While this compound is highly selective for SMYD2, limited activity has been observed against DOT1L, another lysine methyltransferase.[2] Comprehensive kinome-wide screening data to assess its activity against a broad panel of kinases is not widely available in the public domain. As with many small molecule inhibitors, the potential for off-target effects exists and should be considered when interpreting experimental data.[3][4]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors, including compound stability, solubility, and concentration accuracy.[5] Ensure that this compound is properly dissolved and stable in your assay buffer and that the final concentration is accurate. It is also crucial to maintain consistent cell culture conditions and passage numbers.
Troubleshooting Guides
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Phenotype or Cellular Toxicity
Question: My cells are exhibiting a phenotype (e.g., decreased viability, morphological changes) that is not consistent with the known function of SMYD2. How can I determine if this is an off-target effect?
Answer: A systematic approach is necessary to distinguish between on-target and potential off-target effects.[6]
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging SMYD2 in your cell line at the concentrations used. This can be assessed by measuring the methylation status of a known SMYD2 substrate, such as p53, via Western blot.[6][7]
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the EC50 for SMYD2 inhibition in your cells.[6] A significant discrepancy between these values may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated SMYD2 inhibitor. If this second compound does not produce the same phenotype, it strengthens the possibility of an this compound-specific off-target effect.[6]
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of SMYD2. If the phenotype persists in the presence of this mutant, it is likely due to an off-target effect.[6]
Data Presentation
Table 1: Potency of this compound Against Primary and Known Off-Targets
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | SMYD2 | Biochemical Assay | 17 nM | [1][2] |
| This compound | SMYD2 (in U2OS cells) | Cellular Assay | 1.02 - 1.2 µM | [1][2] |
| This compound | SMYD2 (p53-me in U2OS cells) | Cellular Assay | 2.43 µM | [1] |
| This compound | DOT1L | Biochemical Assay | Limited Activity | [2] |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Western Blot for p53 Methylation
Objective: To confirm the on-target activity of this compound by assessing the methylation status of p53, a known substrate of SMYD2.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response range of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for methylated p53 overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, probe a separate membrane or strip and re-probe the same membrane with an antibody for total p53 and a loading control (e.g., GAPDH or β-actin).[7]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in p53 methylation.
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To broadly screen this compound against a large panel of kinases to identify potential off-target interactions. This is a general approach for assessing inhibitor selectivity.[6][7]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to maximize the detection of potential off-targets.[7]
-
Kinase Panel Screening: Submit the compound to a commercial service or utilize an in-house platform that offers screening against a large panel of purified kinases (e.g., >300 kinases). These assays are typically performed at a fixed ATP concentration.[4]
-
Data Analysis: The service will provide data on the percentage of inhibition for each kinase at the tested concentration.
-
Hit Validation: For any significant "hits" (kinases showing substantial inhibition), it is crucial to perform follow-up experiments to confirm the interaction and determine the IC50 value. This involves generating a full dose-response curve for the identified off-target kinase.
Signaling Pathway
References
How to address AZ506 solubility issues in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of AZ506, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase.[1] It functions by binding to the substrate channel of SMYD2, thereby competitively inhibiting its methyltransferase activity.[1] SMYD2 has been implicated in various cellular processes and diseases, including cancer, by methylating both histone and non-histone proteins, which can regulate gene expression and signaling pathways.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM in DMSO has been reported.[1]
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound in aqueous solutions like cell culture media is a common issue. This "crashing out" occurs when a concentrated DMSO stock solution is diluted into the aqueous medium, where the compound's solubility is much lower.[1][3] Factors contributing to this include the final concentration of this compound, the final percentage of DMSO, the temperature of the medium, and the method of dilution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%, and for some sensitive cell lines, as low as 0.1%.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.
Q5: What is a recommended starting concentration for this compound in cellular assays?
A5: Based on published data, a concentration of 10 µM has been used in cell culture experiments.[5][6] However, it is important to note that cytotoxic effects have been observed at a concentration of 20 µM in HT-29 cells after 24 hours of incubation.[5][6] Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.
Q6: What are the known off-target effects of this compound?
A6: this compound is a selective inhibitor of SMYD2. However, some limited activity against the histone methyltransferase DOT1L has been reported.[1] When interpreting experimental results, it is important to consider potential off-target effects.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to diagnosing and resolving common solubility problems encountered with this compound in cell culture media.
| Issue | Possible Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid dilution of the concentrated DMSO stock into the culture medium. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound solution dropwise while gently swirling the medium to ensure rapid and even distribution.[1] | |
| The temperature of the culture medium is too low. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. Lower temperatures can decrease the solubility of hydrophobic compounds.[1] | |
| Precipitation Over Time in Incubator | The initial solution was supersaturated and has reached its thermodynamic solubility limit over time. | The initial working concentration is likely too high for long-term stability. Reduce the final concentration of this compound in your experiments. |
| Changes in media pH due to cellular metabolism. | For dense or highly metabolic cultures, consider changing the media more frequently or using a medium buffered with HEPES to maintain a stable pH. | |
| Interaction with media components. | High concentrations of salts or proteins in serum can sometimes contribute to compound precipitation. If possible, test the solubility of this compound in a simpler buffered solution like PBS to see if media components are a contributing factor. |
Quantitative Data
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 536.72 g/mol | [1] |
| Molecular Formula | C₃₃H₄₀N₆O | [1] |
| Solubility in DMSO | 10 mM | [1] |
| IC₅₀ for SMYD2 | 17 nM | [1] |
| Cellular IC₅₀ (p53 methylation in U2OS cells) | 1.02 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound powder. To prepare a 10 mM stock solution, you will dissolve 5.37 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics as required for your cell line)
-
Cultured cells ready for treatment
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. For example, to achieve a final concentration of 10 µM in 1 mL of culture medium, you would need to add 1 µL of the 10 mM stock solution.
-
Serial Dilution (Recommended): To minimize precipitation, it is best to perform a serial dilution. a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting. b. Add the required volume of the intermediate solution to your final volume of culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.
-
Direct Addition (use with caution): If direct addition is necessary, add the calculated volume of the 10 mM stock solution dropwise to the pre-warmed culture medium while gently swirling the medium.
-
Ensure the final DMSO concentration is below 0.5% (v/v). For a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of media), the final DMSO concentration will be 0.1%.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control by adding the same volume of DMSO (without this compound) to control medium.
-
Return the cells to the incubator for the desired treatment period.
Visualizations
Caption: Key signaling pathways modulated by SMYD2 and inhibited by this compound.
Caption: General experimental workflow for using this compound in cell culture.
Caption: Logical workflow for troubleshooting this compound precipitation in culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise in western blots for p53 methylation after AZ506
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in improving the signal-to-noise ratio in Western blots for detecting p53 methylation, particularly in the context of cellular treatment with investigational compounds like AZD5064. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance your experimental success.
Troubleshooting Guide: Improving Signal-to-Noise for Methylated p53
This guide addresses common issues encountered when performing Western blots for methylated proteins, which are often of low abundance.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal for Methylated p53 | 1. Low abundance of methylated p53: The methylated form of a protein can be a small fraction of the total protein.[1][2] 2. Inefficient antibody: The primary antibody may have low affinity or be used at a suboptimal concentration.[3] 3. De-methylation during sample preparation: Endogenous demethylases can be active upon cell lysis. 4. Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane.[2] 5. Suboptimal blocking: The blocking agent may be masking the epitope. | 1. Enrich for methylated p53: Perform immunoprecipitation (IP) with a pan-methyl-lysine or pan-methyl-arginine antibody, or a specific antibody for the methylated p53 site of interest, prior to Western blotting.[1] 2. Optimize antibody concentration: Titrate the primary antibody to find the optimal concentration. Consider overnight incubation at 4°C to increase signal.[3] 3. Use inhibitors: Add a cocktail of protease and phosphatase inhibitors to your lysis buffer. Work quickly and keep samples on ice.[2] 4. Verify transfer: Use Ponceau S staining to confirm efficient protein transfer across the entire molecular weight range.[4] 5. Test different blocking buffers: Try 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with the detection of post-translational modifications.[5] |
| High Background | 1. Primary antibody concentration too high: Excessive antibody can lead to non-specific binding.[3] 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding.[3][5] 3. Inadequate washing: Insufficient washing can leave behind unbound primary and secondary antibodies.[2] 4. Secondary antibody cross-reactivity: The secondary antibody may be binding to other proteins in the lysate. | 1. Titrate the primary antibody: Perform a dilution series to find the concentration that gives the best signal-to-noise ratio.[3] 2. Optimize blocking: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and well-dissolved.[3] 3. Increase wash duration and volume: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[2] 4. Run a secondary antibody-only control: Incubate a blot with only the secondary antibody to check for non-specific binding. If background is high, consider using a pre-adsorbed secondary antibody. |
| Non-specific Bands | 1. Primary antibody is not specific: The antibody may be recognizing other proteins with similar epitopes. 2. Protein degradation: Proteases in the sample can break down the target protein, leading to bands at lower molecular weights.[2] 3. Post-translational modifications: Other modifications on p53 can alter its migration in the gel.[4] | 1. Validate antibody specificity: Use a positive control (e.g., lysate from cells known to have methylated p53) and a negative control (e.g., lysate from p53-null cells). 2. Use fresh samples and protease inhibitors: Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[2] 3. Consult literature: Check databases like UniProt for known post-translational modifications of p53 that might affect its apparent molecular weight.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p53, and can methylation alter it?
A1: The p53 protein has a predicted molecular weight of around 43.7 kDa, but it characteristically migrates at approximately 53 kDa on SDS-PAGE gels. Post-translational modifications such as methylation, phosphorylation, and acetylation can cause slight shifts in its migration pattern.[4] It is always best to consult the literature and the antibody datasheet for the expected band size.
Q2: Why is immunoprecipitation (IP) recommended before Western blotting for methylated p53?
A2: Methylation of a specific protein like p53 is often a low-abundance post-translational modification.[1] Immunoprecipitation allows for the enrichment of the methylated p53 protein from the total cell lysate.[1] This concentration of the target protein is often necessary to obtain a detectable signal in the subsequent Western blot.
Q3: What is the potential role of AZD5064 in p53 methylation?
A3: AZD5064 is a known antagonist of the CXCR2 chemokine receptor. While its direct effect on p53 methylation is not established, it is plausible that by modulating inflammatory signaling pathways, AZD5064 could indirectly influence the activity of methyltransferases or demethylases that target p53. Your experiments are crucial in exploring this potential novel mechanism of action.
Q4: Which blocking buffer is best for detecting methylated proteins?
A4: For detecting post-translationally modified proteins, including methylated proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is generally recommended.[5] Non-fat dry milk contains phosphoproteins (caseins) and glycoproteins that can sometimes cross-react with antibodies targeting post-translational modifications, leading to higher background.
Q5: How can I be sure that the signal I am detecting is specific to methylated p53?
A5: To confirm the specificity of your antibody for methylated p53, you can perform a peptide competition assay. Incubate your primary antibody with a methylated peptide corresponding to the p53 methylation site of interest before incubating it with the membrane. A specific antibody will show a diminished or absent signal in the presence of the competing peptide. Additionally, using a positive control lysate from cells treated with a known inducer of p53 methylation can help validate your results.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) and Western Blot for Methylated p53
This protocol provides a detailed methodology for the enrichment and detection of methylated p53 from cell lysates.
A. Cell Lysis
-
After treating cells with AZD5064 or a vehicle control, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
B. Immunoprecipitation
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against methylated p53 (or a pan-methyl lysine/arginine antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold IP lysis buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
C. Western Blotting
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53 (a different antibody than the one used for IP) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
When presenting your data, it is crucial to quantify and normalize your results. The following table is an example of how to structure your quantitative data for clarity and comparison.
| Treatment | Total p53 (Normalized to Loading Control) | Methylated p53 (Normalized to Total p53) | Fold Change in Methylation |
| Vehicle Control | 1.00 | 1.00 | 1.0 |
| AZD5064 (1 µM) | 1.15 | 1.85 | 1.85 |
| AZD5064 (5 µM) | 1.20 | 2.50 | 2.50 |
| AZD5064 (10 µM) | 1.22 | 3.10 | 3.10 |
Visualizations
Signaling Pathway
Caption: p53 signaling pathway and potential modulation by AZD5064.
Experimental Workflow
References
- 1. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. blog.addgene.org [blog.addgene.org]
Technical Support Center: Troubleshooting Low Yield in ChIP-seq Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low yield in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
A Note on AZ506 (AZD5069): Initial clarification is important regarding the compound this compound, which is likely a reference to AZD5069. AZD5069 is a small molecule inhibitor, specifically a CXCR2 antagonist, and not an antibody used for the immunoprecipitation step in a ChIP-seq experiment.[1][2][3] Therefore, this guide will focus on general causes of low yield in ChIP-seq and will also address how the treatment of cells with a small molecule inhibitor like AZD5069 could indirectly influence the outcome of a ChIP-seq experiment.
Troubleshooting Guide: Low ChIP-seq Yield
Low DNA yield after chromatin immunoprecipitation is a frequent issue. The following table outlines potential causes and solutions at each stage of the ChIP-seq workflow.
| Experimental Stage | Potential Cause of Low Yield | Recommended Solution |
| 1. Cell & Tissue Preparation | Insufficient number of starting cells. | For transcription factors, a higher cell count (e.g., >10 million) may be necessary. For abundant histone marks, fewer cells may suffice.[4] |
| Poor cell health or viability. | Ensure cells are healthy and in the logarithmic growth phase before harvesting. | |
| 2. Cross-linking | Under-cross-linking: Inefficient capture of protein-DNA interactions. | Optimize formaldehyde (B43269) concentration (typically 1%) and incubation time (usually 8-10 minutes at room temperature). |
| Over-cross-linking: Can mask antibody epitopes, reduce chromatin solubility, and impede efficient sonication.[5] | Reduce fixation time or formaldehyde concentration. Ensure the reaction is properly quenched with glycine.[4] | |
| 3. Cell Lysis & Chromatin Shearing | Incomplete cell lysis. | Optimize lysis buffers and incubation times. For difficult-to-lyse cells, consider mechanical disruption like Dounce homogenization.[5] |
| Inefficient chromatin shearing. | Titrate sonication power and time to achieve fragments predominantly in the 200-600 bp range. Analyze an aliquot on an agarose (B213101) gel to confirm fragment size.[4] | |
| Over-sonication leading to protein denaturation and epitope loss. | Reduce sonication intensity or duration. Keep samples on ice during sonication to prevent overheating. | |
| 4. Immunoprecipitation (IP) | Poor antibody performance (low affinity/specificity). | Use a ChIP-validated antibody. Titrate the antibody concentration to find the optimal amount.[5] |
| Insufficient amount of antibody. | Increase the amount of antibody used per IP. Recommended ranges are often 1-10 µg, but this is antibody-dependent.[4] | |
| Inefficient antibody-bead binding. | Ensure protein A/G beads are compatible with the antibody's isotype. Pre-block beads to minimize non-specific binding.[5] | |
| Wash buffers are too stringent. | High salt or detergent concentrations can disrupt the antibody-protein interaction. Consider reducing the stringency of the wash buffers.[4] | |
| 5. DNA Purification & Library Prep | Loss of DNA during elution and purification steps. | Ensure elution buffers are added directly to the beads/column matrix and that incubation times are sufficient. Be cautious during washes and transfers to avoid sample loss. |
| Inefficient library preparation from low-input DNA. | Use a library preparation kit specifically designed for low-input ChIP-seq to minimize DNA loss and reduce the number of PCR cycles required.[6] | |
| High number of PCR duplicates. | This indicates too little starting material for the library prep. Optimize the number of PCR cycles to avoid over-amplification, which can skew results.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring adequate ChIP-seq yield?
While every step is important, the quality of the chromatin preparation (lysis and shearing) and the performance of the antibody in the immunoprecipitation step are most critical. Without properly sheared, soluble chromatin and a high-quality, specific antibody, downstream steps are unlikely to succeed.[5]
Q2: How can a small molecule inhibitor like AZD5069 affect my ChIP-seq experiment?
A small molecule inhibitor will not be the agent used for immunoprecipitation, but it can indirectly affect the results in several ways:
-
Altering Protein Expression: The inhibitor could modulate a signaling pathway that leads to a change in the expression level of your target protein. A decrease in the target protein's abundance will naturally lead to a lower ChIP-seq yield.
-
Changing Protein Localization: The treatment could cause your target protein to translocate out of the nucleus, making it unavailable for cross-linking to DNA.
-
Modifying Post-Translational Modifications (PTMs): The inhibitor might affect kinases or other enzymes that modify your target protein. Since some antibodies are specific to certain PTMs (e.g., phosphorylation, acetylation), a change in the PTM status could prevent antibody binding.
-
Altering Chromatin Accessibility: By modulating signaling pathways, the inhibitor could lead to global or local changes in chromatin structure, making it more or less accessible to your target protein.
Q3: How many cells should I start with for my ChIP-seq experiment?
The required number of cells varies significantly depending on the abundance of the target protein. For abundant histone modifications, as few as 100,000 cells may be sufficient with an optimized protocol.[7] For less abundant proteins like transcription factors, starting with 10 to 20 million cells is common for standard protocols.[8] It is always recommended to perform a pilot experiment to determine the optimal cell number for your specific target and conditions.
Q4: My chromatin is difficult to shear. What can I do?
If you are having trouble shearing your chromatin, consider the following:
-
Check for over-cross-linking: Excessive cross-linking can make chromatin resistant to shearing. Try reducing the formaldehyde incubation time.
-
Optimize sonication parameters: Increase the sonication time or power. Ensure the sonicator probe is properly submerged in the sample.
-
Reduce cell density: Sonicating a sample that is too concentrated can be inefficient. Try diluting the cell lysate before sonication.[9]
-
Consider enzymatic digestion: Micrococcal Nuclease (MNase) digestion can be an alternative or a supplement to sonication for fragmenting chromatin.
Visualizations
ChIP-seq Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. AZD5069 [openinnovation.astrazeneca.com]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Limitations and possibilities of low cell number ChIP-seq. – ENCODE [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. low total/input DNA levels in ChIP work-up - ChIP and Next Generation Sequencing [protocol-online.org]
Technical Support Center: AZ506 Degradation and Stability in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AZ506. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges related to the degradation and stability of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core structural features?
This compound is a potent and selective inhibitor of the SMYD2 protein methyltransferase. Its chemical structure consists of a benzoxazinone (B8607429) core linked to a piperazine (B1678402) ring and other substituents. Understanding these structural components is key to predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound in experimental settings?
The stability of this compound can be influenced by several factors, including:
-
pH: The benzoxazinone and piperazine rings can be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Aromatic systems, like the one present in this compound, can be prone to photodegradation upon exposure to light, especially UV radiation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at inappropriate temperatures may lead to a significant loss of active compound.
-
Oxidizing agents: The presence of oxidizing agents in the experimental environment could potentially lead to the degradation of the molecule.
-
Solvent: The choice of solvent for stock solutions and experimental assays is critical. While DMSO is a common solvent, its purity (especially water content) can impact the long-term stability of dissolved compounds.
Q3: How should I store my this compound stock solutions for long-term use?
For long-term stability, it is recommended to store this compound stock solutions in anhydrous DMSO, aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and protected from light.
Q4: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A decrease in efficacy over time could be due to the degradation of this compound in the cell culture medium. It is advisable to perform a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C). Consider adding fresh this compound at regular intervals during long-term experiments to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in anhydrous DMSO. Compare the activity of the new stock solution with the old one. |
| Degradation in working solution | Prepare working solutions fresh for each experiment. Avoid storing diluted solutions for extended periods. |
| Adsorption to labware | Use low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solution before dispensing can also help. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | This is a strong indicator of degradation. Proceed with the identification of the degradation products (see Experimental Protocols). |
| Contamination | Ensure all solvents and materials used for sample preparation and analysis are of high purity. Run a blank sample to check for contaminants. |
Quantitative Data Summary
The following tables provide a hypothetical summary of stability data for this compound under various conditions. Researchers should generate their own data for their specific experimental setup.
Table 1: Hypothetical Long-Term Stability of this compound in Anhydrous DMSO
| Storage Temperature | Purity after 1 month (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| Room Temperature | 95 | 80 | 65 |
| 4°C | 99 | 97 | 95 |
| -20°C | >99 | >99 | 98 |
| -80°C | >99 | >99 | >99 |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Purity (%) |
| 0 | 100 |
| 6 | 98 |
| 12 | 95 |
| 24 | 90 |
| 48 | 82 |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC system with a suitable column (e.g., C18)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials.
-
Storage: Store the aliquots at different temperatures: room temperature, 4°C, -20°C, and -80°C. Protect all samples from light.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
HPLC Analysis: At each time point, thaw an aliquot from each storage condition. Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration. Analyze the purity of this compound by measuring the peak area.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified period.
-
Photodegradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) for a specified period.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for a specified period.
-
Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Unexpected phenotypes observed with AZ506 treatment
Welcome to the technical support center for AZ506, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected phenotypes that may be observed during experimentation. This compound is intended to probe the roles of TBK1 in various signaling pathways, but its inhibition can lead to complex cellular responses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Unexpected Pro-inflammatory Response
Question: I am treating my cells (or animal model) with this compound expecting an anti-inflammatory effect, but I'm observing a paradoxical increase in inflammatory markers and immune cell infiltration. Why is this happening?
Answer: This is a documented paradoxical effect of TBK1 inhibition in certain contexts, particularly in the central nervous system and with specific myeloid cell populations.[1][2] While TBK1 is a key kinase in pathways that lead to the expression of pro-inflammatory cytokines, it also plays a crucial role in restricting and resolving inflammatory responses.[2][3]
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is inhibiting TBK1 in your system. Assess the phosphorylation of TBK1 at Ser172 or the phosphorylation of its direct substrate, IRF3, via Western Blot. A decrease in phosphorylation confirms the inhibitor is active.
-
Characterize the Inflammatory Profile: The paradoxical effect is often associated with a specific cytokine signature. Measure the expression levels of key cytokines. Inhibition of TBK1 has been shown to unexpectedly increase the expression of IL-33, IFN-γ, IL-17, and IL-19 in neuroinflammatory models.[4]
-
Analyze Immune Cell Populations: If working in vivo, use flow cytometry or immunohistochemistry to characterize the infiltrating immune cells. TBK1 inhibition can lead to a significant expansion of specific microglia phenotypes (TMEM119+/CD11c+) and increased infiltration of CD3+ lymphocytes and CD169+ macrophages.[1][4]
Possible Mechanism: The underlying mechanism involves TBK1's role as a negative regulator of certain signaling pathways, including those stimulated by Toll-like receptors (TLRs).[2] By inhibiting TBK1, you may be removing a critical brake on the inflammatory response, leading to the hyperactivation of other pro-inflammatory pathways.
FAQ 2: Induction of Cellular Senescence Instead of Apoptosis
Question: My goal was to induce apoptosis in cancer cells with this compound, but instead, I'm observing that the cells are flattening, enlarging, and staining positive for Senescence-Associated β-galactosidase (SA-β-gal). Why are the cells becoming senescent?
Answer: The TBK1 pathway is complexly linked to cell fate decisions, including senescence and apoptosis.[5] Depending on the cellular context and the underlying signaling network, inhibition of TBK1 can shift the cellular response from apoptosis towards senescence. For example, in retinal ganglion cells, TBK1 upregulation has been shown to induce senescence through a p16INK4a-mediated pathway.[5] Conversely, in other contexts like osteoarthritis, TBK1 inhibition attenuates senescence.[6][7] This indicates that the effect of this compound on senescence is highly context-dependent.
Troubleshooting Steps:
-
Confirm Senescence Phenotype: Use multiple markers to confirm senescence.
-
Perform SA-β-gal staining.
-
Use Western Blot to check for upregulation of senescence markers like p16INK4a and p21.
-
Assess for the formation of senescence-associated heterochromatin foci (SAHF) using DAPI staining.
-
-
Analyze Related Pathways: Investigate the signaling pathways that regulate senescence in your model. TBK1 has been shown to influence p16 expression through the Akt-Bmi1 phosphorylation pathway.[5] Assess the phosphorylation status of Akt and Bmi1 to see if this pathway is activated in your system.
-
Evaluate Apoptosis Markers: Concurrently, check for key apoptosis markers such as cleaved Caspase-3 and PARP cleavage by Western Blot to confirm that the apoptotic pathway is not being robustly activated.
FAQ 3: Variable or Weak Anti-Tumor Efficacy
Question: I am using this compound in a cancer model, but I'm seeing inconsistent results. In some cases, tumor growth is inhibited, while in others, there is little effect or it seems to compromise the anti-tumor immune response. What could explain this variability?
Answer: TBK1 has a paradoxical dual role in cancer.[8][9][10] It can act as an oncogene by promoting cell proliferation and survival.[8] However, it is also a critical node in the innate immune system, responsible for producing Type I interferons (IFN-I), which are essential for mounting an effective anti-tumor immune response.[9] Therefore, while this compound may inhibit tumor cell-intrinsic survival pathways, it can simultaneously suppress the immune system's ability to recognize and attack the cancer, potentially negating the therapeutic effect.
Troubleshooting Steps:
-
Assess the Tumor Microenvironment (TME): Characterize the immune cell infiltrate in your tumors (e.g., CD8+ T cells, macrophages) with and without this compound treatment. A decrease in cytotoxic T cell infiltration could suggest suppression of the anti-tumor immune response.
-
Measure Type I Interferon Signature: Analyze the expression of IFN-I and IFN-stimulated genes (ISGs) in the tumor. A reduction in this signature after this compound treatment would be consistent with the inhibition of the TBK1-IRF3-IFN axis.[8]
-
Evaluate Combination Therapy: Given TBK1's role in immunotherapy resistance, consider combining this compound with other treatments.[11] For example, combining this compound with an immune checkpoint inhibitor could be a rational strategy to overcome resistance mechanisms, though careful dose-finding and scheduling would be required.
Data Summaries
Table 1: Unexpected Changes in Cytokine Expression Following TBK1 Inhibition
This table summarizes representative changes in cytokine expression observed in a cortical stab-wound injury model in mice treated with a TBK1/IKK-ε inhibitor.
| Cytokine | Change Observed with TBK1 Inhibition | Implication | Reference |
| IL-33 | Increased Expression | Promotion of Type 2 Immunity/Inflammation | [4] |
| IFN-γ | Increased Expression | Pro-inflammatory, Macrophage Activation | [4] |
| IL-17 | Increased Expression | Pro-inflammatory, Neutrophil Recruitment | [4] |
| IL-19 | Increased Expression | Pro-inflammatory | [4] |
Table 2: Effect of TBK1 Inhibition on Cartilage Matrix Proteins in an Osteoarthritis Model
This table shows how the TBK1 inhibitor BX795 reversed IL-1β-induced changes in catabolic and anabolic protein expression in chondrocytes.
| Protein | Function | Effect of IL-1β (OA-like state) | Effect of TBK1 Inhibitor (BX795) | Reference |
| MMP1, MMP3, MMP13 | Catabolic (Matrix Degradation) | Upregulated | Downregulated / Reversed | [6] |
| Aggrecan | Anabolic (Matrix Component) | Downregulated | Upregulated / Reversed | [6] |
Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect senescent cells in culture, which exhibit increased β-galactosidase activity at pH 6.0.[12][13][14]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
Note: Add X-gal to the solution just before use, as it is not stable in aqueous solution.[13]
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the Fixative Solution for 3-5 minutes at room temperature. Do not overfix.[13]
-
Wash cells three times with PBS.
-
Add the Staining Solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C in a dry incubator (no CO2) for 12-16 hours.[13] Protect from light.
-
Check for the development of a blue color under a bright-field microscope.
-
To score, count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 2: Cytokine Measurement by ELISA
This protocol provides a general framework for a sandwich ELISA to quantify cytokine levels in cell culture supernatants or serum.[15][16]
Materials:
-
ELISA plate (e.g., Nunc MaxiSorp)
-
Capture Antibody (specific to your cytokine of interest)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to your cytokine)
-
Enzyme Conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[15]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of your samples and serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[15]
-
Enzyme Conjugation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate until a sufficient color change is observed (5-20 minutes).
-
Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in your samples.
Protocol 3: Western Blot for TBK1 Pathway Activation
This protocol is for assessing protein levels and phosphorylation status (e.g., p-TBK1, p-IRF3) by immunoblotting.[17]
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer Buffer
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
HRP-conjugated Secondary Antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Lysis: Lyse cells in ice-cold Lysis Buffer. Quantify protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Denature protein lysates in SDS sample buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Core TBK1 signaling pathway showing this compound inhibition point.
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: Logical diagram of TBK1's dual role in cancer therapy.
References
- 1. Frontiers | Acute TBK1/IKK-ε Inhibition Enhances the Generation of Disease-Associated Microglia-Like Phenotype Upon Cortical Stab-Wound Injury [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Acute TBK1/IKK-ε Inhibition Enhances the Generation of Disease-Associated Microglia-Like Phenotype Upon Cortical Stab-Wound Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P16INK4a upregulation mediated by TBK1 induces retinal ganglion cell senescence in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBK1 pharmacological inhibition mitigates osteoarthritis through attenuating inflammation and cellular senescence in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 9. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. buckinstitute.org [buckinstitute.org]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of highly specific antibodies for Serine/threonine-protein kinase TBK1 for use in immunoblot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Small Molecule-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to manage cellular stress induced by small molecules in experimental settings. The following information offers a framework for identifying, monitoring, and controlling for unintended cellular stress responses, with a focus on compounds that modulate intracellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit significant toxicity after treatment with a novel small molecule inhibitor. How can I identify the specific type of cellular stress being induced?
A1: To determine the nature of the cellular stress, a panel of targeted assays is recommended. Begin by assessing markers for prevalent stress responses:
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes such as DCFDA or CellROX.
-
ER Stress: Use Western blotting to detect key markers of the unfolded protein response (UPR), including BiP, CHOP, and spliced XBP1.[1]
-
DNA Damage: Employ the comet assay or assess the phosphorylation of H2A.X (γH2A.X) through Western blotting or immunofluorescence to detect DNA strand breaks.[1]
-
Apoptosis: Evaluate the activity of caspase-3/7 or utilize an Annexin V/PI staining assay to identify programmed cell death.[1][2]
Q2: What are the critical controls to include in my experiments when investigating a new compound?
A2: Incorporating the proper controls is essential for valid experimental outcomes:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO, ethanol) used to dissolve your compound at the identical final concentration.[1]
-
Positive Controls: Use a known inducer for the specific stress pathway under investigation. For example, hydrogen peroxide (H₂O₂) for oxidative stress or tunicamycin (B1663573) for ER stress.[1]
-
Negative Controls: Include untreated cells to establish a baseline for normal cell health and marker expression.[1]
-
Dose-Response and Time-Course: Test a range of concentrations and exposure times for your compound to understand the kinetics and potency of its effects.[1]
Q3: How can I minimize off-target effects of my small molecule inhibitor?
A3: Mitigating off-target effects is a common challenge. A primary strategy is to use the lowest effective concentration of the inhibitor that still produces the desired on-target effect. You can also test the inhibitor in cell lines that do not express the target protein. If the toxic effects persist, it suggests off-target activity.[3]
Q4: Could the observed cellular stress be an indirect consequence of the intended target inhibition?
A4: Yes, inhibiting a key signaling molecule can lead to downstream effects that manifest as cellular stress. For instance, the immunosuppressant FK-506 (Tacrolimus) binds to FKBP, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[4][5] This inhibition blocks the translocation of the nuclear factor of activated T cells (NF-AT), preventing the transcription of genes required for T-cell proliferation, which is a desired effect.[5] However, disrupting calcium signaling and phosphatase activity can have broader consequences on cellular homeostasis.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High cell death observed at expected therapeutic concentrations. | - The compound may be inducing off-target toxicity.- The specific cell line may be particularly sensitive.- The compound may be triggering an unintended cell death pathway (e.g., necrosis instead of apoptosis). | - Perform a dose-response analysis to determine the EC50/IC50 for your cell line.- Test the compound in a panel of different cell lines.- Assess markers for various cell death pathways (e.g., LDH release for necrosis, caspase activation for apoptosis). |
| Inconsistent results between experimental replicates. | - Issues with compound stability or solubility.- Variability in cell seeding density.- Inconsistent incubation times or treatment conditions. | - Ensure the compound is fully dissolved and stable in your culture medium.- Standardize cell seeding protocols.- Maintain precise timing and consistent conditions for all treatments. |
| Discrepancy between in vitro and expected in vivo toxicity. | - Presence or absence of serum proteins in the culture medium affecting compound availability.- Different metabolic processing of the compound in vitro versus in vivo. | - Test the effect of serum concentration on compound activity.- Consider using primary cells or more complex in vitro models (e.g., 3D cultures, organoids) that better recapitulate the in vivo environment. |
| Activation of multiple stress pathways simultaneously. | - The compound may have a multi-targeted effect.- A primary stress response may be triggering secondary stress pathways. | - Analyze the time-course of activation for different stress markers to determine the primary effect.- Use specific inhibitors for different stress pathways to dissect the mechanism. |
Key Signaling Pathway: Calcineurin-NFAT Pathway Inhibition
The immunosuppressant FK-506 inhibits calcineurin, a crucial phosphatase in T-cell activation. This action prevents the dephosphorylation of NFAT, which is then unable to translocate to the nucleus and activate the transcription of genes like Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by FK-506.
Experimental Workflow for Assessing Cellular Stress
A systematic approach is crucial for identifying and characterizing compound-induced cellular stress. The workflow below outlines a general procedure from initial screening to detailed mechanistic studies.
Caption: A generalized experimental workflow for investigating compound-induced cellular stress.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cells of interest
-
Compound to be tested
-
Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the inhibitor and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[3]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
96-well plate
-
Cells of interest
-
Compound to be tested
-
Vehicle control
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[3]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[3]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 3: Western Blot for ER Stress Markers
This protocol details the detection of key UPR proteins by Western blotting.
Materials:
-
Cells treated with the compound of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-spliced XBP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Summary of Cellular Stress Markers
| Stress Pathway | Key Protein Markers | Common Inducers (Positive Controls) | Recommended Assays |
| Oxidative Stress | Nrf2, HO-1, SOD | H₂O₂, Rotenone | ROS detection (DCFDA, CellROX), Glutathione assay |
| ER Stress (UPR) | BiP (GRP78), CHOP (DDIT3), ATF4, sXBP1, PERK, IRE1α | Tunicamycin, Thapsigargin, Brefeldin A | Western Blot, qPCR, Immunofluorescence |
| DNA Damage Response | γH2A.X, p53, ATM, ATR | Etoposide, Doxorubicin, UV radiation | Comet Assay, Western Blot, Immunofluorescence |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax, Bak | Staurosporine, TNF-α | Caspase activity assays, Annexin V/PI staining, TUNEL assay |
| Mitochondrial Stress | OMA1, DRP1, PINK1 | CCCP, Oligomycin | Mitochondrial membrane potential assays (e.g., TMRE, JC-1), Seahorse XF analysis |
References
Technical Support Center: Troubleshooting Pipetting Errors and AZ506 Concentration Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address pipetting errors that can lead to variable concentrations of the small molecule compound AZ506. Accurate and precise liquid handling is paramount for reproducible experimental results, and this resource offers detailed guidance to identify and mitigate common sources of error.
Frequently Asked Questions (FAQs)
Q1: My final concentration of this compound is consistently lower than expected. What are the likely pipetting-related causes?
Several common pipetting errors can lead to lower-than-expected concentrations. These often result in the aspiration of insufficient sample volume. Key factors to consider include:
-
Air Bubbles: The aspiration of air bubbles into the pipette tip is a primary cause of inaccurate volume delivery.[1][2] This can be caused by immersing the tip too shallowly, rapid plunger release, or aspirating near the liquid's surface.[1][3]
-
Incorrect Pipetting Technique: An inconsistent or incorrect pipetting technique can introduce significant errors. This includes rapid pipetting, which can lead to inaccurate measurements, and incorrect plunger operation.[2][3]
-
Temperature Differences: If the this compound solution, pipette, and tip are at different temperatures, it can affect the volume of the air cushion within the pipette, leading to inaccurate measurements.[4][5] It is recommended to allow all components to equilibrate to ambient temperature.[6]
-
Viscosity of this compound Solution: If the this compound solution is viscous, the flow rate into the tip can be slower, potentially leading to aspiration of less than the set volume.[3]
-
Improperly Fitted Pipette Tips: Using pipette tips that do not form a perfect seal with the pipette can cause air leaks, resulting in lower aspiration volumes.[4][5]
Q2: I'm observing high variability in my this compound concentration across different aliquots of the same stock solution. What could be the cause?
High variability, or poor precision, in your aliquots points to inconsistencies in your pipetting workflow. Consider the following:
-
Inconsistent Pipetting Rhythm and Speed: Varying the speed and smoothness of your plunger action between aspirations can lead to different volumes being dispensed each time.[2]
-
Variable Immersion Depth: Changing the depth at which you immerse the pipette tip in the source solution can alter the volume aspirated due to changes in hydrostatic pressure.[1]
-
Inconsistent Pipetting Angle: Holding the pipette at different angles during aspiration can affect the volume of liquid drawn into the tip.[1] A consistent, near-vertical angle is recommended for aspiration.[7]
-
Reusing Tips Improperly: If you are reusing tips, any residual droplets from a previous dispense can alter the volume of the next.
-
Forgetting to Pre-wet the Tip: Forgetting to pre-wet the pipette tip, especially when starting a new set of aliquots, can lead to the first few dispenses being inaccurate.[6][8] Pre-wetting conditions the inside surface of the tip.[8]
Q3: Can my choice of pipette and tips affect the concentration of my this compound solutions?
Absolutely. The equipment you use is as critical as your technique:
-
Incorrect Pipette Volume Range: Using a pipette for volumes below its optimal range (typically 35-100% of its nominal volume) can lead to inaccuracies.[4]
-
Poorly Fitting Tips: As mentioned, tips that don't seal properly can cause leaks and inaccurate liquid handling.[4][9] It is generally recommended to use tips from the same manufacturer as the pipette.[4]
-
Worn or Damaged Pipette Components: Over time, seals, O-rings, and pistons can wear out, leading to a loss of accuracy and precision.[1] Regular maintenance and calibration are crucial.[2]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Inaccurate this compound Concentrations
Use the following table to identify potential causes and solutions for consistent inaccuracies in your this compound concentration.
| Observed Issue | Potential Pipetting Cause | Recommended Action |
| Consistently Low Concentration | Air bubbles in the tip during aspiration. | Immerse the tip further below the liquid surface; release the plunger slowly and smoothly.[1] |
| Pipetting too quickly. | Aspirate and dispense at a slow, controlled pace.[3] | |
| Temperature difference between solution and pipette. | Allow the this compound solution, pipette, and tips to equilibrate to room temperature.[6] | |
| Using the wrong pipette for the volume. | Select a pipette where the desired volume is within the optimal range (35-100% of nominal volume).[4] | |
| Consistently High Concentration | Forcing out the last drop of liquid. | For "to deliver" (TD) pipettes, the small amount of liquid remaining in the tip should not be blown out. |
| Dispensing too quickly. | Dispense slowly and touch the tip to the side of the receiving vessel to ensure complete delivery. | |
| Incorrect pipette calibration. | Calibrate the pipette regularly, especially if it has been dropped or is new. |
Guide 2: Reducing Variability in this compound Aliquots
To improve the precision and consistency of your this compound aliquots, follow these steps:
| Area of Focus | Action to Improve Consistency |
| Pipetting Technique | Maintain a consistent pipetting angle (as close to vertical as possible for aspiration).[7] |
| Use a smooth and consistent plunger speed for both aspiration and dispensing.[2] | |
| Ensure a consistent immersion depth for the pipette tip in the source solution.[1] | |
| Pre-Dispensing Steps | Always pre-wet the pipette tip at least three times with the this compound solution before aspirating for delivery.[6] |
| Tip Management | Use a new, clean tip for each aliquot to avoid cross-contamination and volume variations. |
Experimental Protocols
Protocol 1: Gravimetric Method for Pipette Calibration Check
This protocol allows for a quick verification of your pipette's accuracy by weighing a dispensed volume of distilled water.[10]
Materials:
-
Analytical balance with a draft shield
-
Weigh boat
-
Distilled water (at room temperature)
-
Your pipette and corresponding tips
-
Thermometer
Procedure:
-
Place the weigh boat on the analytical balance and tare it to zero.
-
Record the ambient temperature of the room.
-
Set your pipette to the desired volume (e.g., 100 µL).
-
Pre-wet a new pipette tip by aspirating and dispensing the distilled water three times.
-
Carefully aspirate the set volume of distilled water.
-
Dispense the water into the tared weigh boat.
-
Record the weight displayed on the balance.
-
Repeat steps 5-7 at least five times.
-
Calculate the average weight and convert it to volume using the density of water at the recorded temperature. A general approximation is that 1 gram of water is equal to 1 mL.[10]
-
Compare the calculated average volume to the set volume on your pipette. A deviation of more than 1% may indicate the need for professional calibration.[10]
Protocol 2: Verifying this compound Concentration with UV-Vis Spectrophotometry
This protocol assumes this compound has a chromophore and its concentration can be determined using a spectrophotometer.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Your prepared this compound solution (the "unknown")
-
A certified standard of this compound of known concentration
-
The same solvent used to prepare your this compound solution
Procedure:
-
Prepare a Standard Curve:
-
Create a series of dilutions of the certified this compound standard in the same solvent. A typical range might be 5-6 dilutions covering the expected concentration of your unknown sample.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship (a standard curve).
-
-
Measure the Unknown Sample:
-
Measure the absorbance of your prepared this compound solution at the same λmax.
-
-
Determine the Concentration:
-
Use the equation of the line from your standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of your unknown this compound solution.
-
Visual Guides
Caption: Troubleshooting workflow for variable this compound concentrations.
Caption: Impact of pipetting errors on this compound concentration.
References
- 1. Common Pipette Calibration Errors: Expert Tips for Accurate Lab Results [ips-us.com]
- 2. Micropipette Troubleshooting: How to Fix Common Pipetting Issues [accumaxlab.com]
- 3. abyntek.com [abyntek.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. pipettetips.com [pipettetips.com]
- 6. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pipettes.com [pipettes.com]
- 8. Tips for Low-Volume Pipetting | Lab Manager [labmanager.com]
- 9. hawachpipette.com [hawachpipette.com]
- 10. bitesizebio.com [bitesizebio.com]
Issues with AZ506 in combination with other drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZ506, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2. The information provided is based on the known mechanism of action of this compound and preclinical findings. Currently, there is no public information available from clinical trials regarding drug-drug interactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this lead to interactions with other drugs?
This compound is a potent and selective inhibitor of SMYD2, with an IC50 of 17 nM.[1][2] It functions by inhibiting the methyltransferase activity of SMYD2, which in turn decreases the methylation of both histone and non-histone proteins.[1] A key non-histone target of SMYD2 is the tumor suppressor protein p53.[3] this compound has been shown to inhibit the SMYD2-mediated methylation of a monomethylated p53 peptide in U2OS cells with an EC50 of 1.2 μM.[1] By preventing p53 methylation, this compound can influence p53-dependent signaling pathways that control cell cycle arrest and apoptosis.
Potential drug interactions may arise when this compound is co-administered with other agents that modulate the p53 pathway or other epigenetic regulators.
Q2: Are there any known drug interactions with this compound from clinical trials?
To date, there are no publicly available results from clinical trials assessing the drug-drug interactions of this compound. The clinical trial identifier NCT01704495 is associated with a different drug, AZD5069, which was investigated for asthma.
Q3: What are the potential interactions of this compound with drugs that target the p53 pathway?
Given that this compound's activity is linked to the p53 pathway, there is a potential for interactions with other drugs that modulate this pathway.[2] For instance, co-administration with MDM2 inhibitors, which also aim to activate p53, could lead to synergistic or additive effects. Researchers should exercise caution and perform dose-response studies to assess the combined impact on cell viability and p53 activation.
Conversely, combining this compound with drugs that inhibit p53 function may lead to antagonistic effects, potentially diminishing the therapeutic efficacy of this compound in cancer models.
Q4: Can this compound be used in combination with other epigenetic modifiers?
Combining this compound with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or other histone methyltransferase inhibitors, could result in complex biological outcomes. These combinations may lead to synergistic effects on gene expression and cellular phenotypes. However, they could also result in unforeseen toxicity. It is crucial to conduct thorough in vitro and in vivo studies to evaluate the safety and efficacy of such combinations.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during experiments involving this compound in combination with other drugs.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in combination experiments. | Synergistic or additive effects of this compound and the combination drug on cell death pathways. | Perform a dose-response matrix experiment to evaluate the nature of the interaction (synergistic, additive, or antagonistic). Consider reducing the concentration of one or both compounds. |
| Reduced efficacy of this compound in the presence of another compound. | The combination drug may interfere with the mechanism of action of this compound, for example, by inhibiting p53 or downstream effectors. | Investigate the effect of the combination drug on the p53 pathway. Use molecular assays (e.g., Western blotting for p53 and its targets) to assess pathway modulation. |
| Inconsistent results across different cell lines. | The effects of this compound are p53-dependent.[2] Cell lines with different p53 statuses (wild-type, mutant, or null) will respond differently. | Characterize the p53 status of your cell lines. Compare the effects of this compound and drug combinations in matched p53 wild-type and p53-null/mutant cell lines. |
| Difficulty in determining the optimal combination ratio. | The optimal ratio for synergistic effects can be narrow and dose-dependent. | Utilize synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) from dose-response matrix data. A CI < 1 indicates synergy. |
Key Experimental Protocols
Protocol 1: Assessing Drug Synergy using a Dose-Response Matrix
This protocol outlines a method to determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination drug (Drug X).
-
Treatment: Treat the cells with a matrix of concentrations of this compound and Drug X. Include single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a period determined by the cell doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Normalize the viability data to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the p53 pathway.
Experimental Workflow
Caption: Workflow for identifying synergistic drug combinations with this compound.
References
Technical Support Center: Validating the Activity of a New Batch of AZ506
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of a new batch of AZ506, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2.[1] This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable and consistent use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase. SMYD2 has been shown to methylate both histone and non-histone proteins, including the tumor suppressor p53.[2][3] Specifically, SMYD2 can monomethylate p53 at lysine 370, which is reported to repress its transcriptional activity and pro-apoptotic functions.[2][4][5] By inhibiting SMYD2, this compound can prevent the methylation of its substrates, thereby modulating downstream cellular processes.
Q2: Why is it important to validate a new batch of this compound?
A2: Validating each new batch of a small molecule inhibitor like this compound is crucial for experimental reproducibility. Batch-to-batch variability in purity, potency, or the presence of impurities can significantly impact experimental outcomes. Validation ensures that the new batch exhibits the expected activity and that your results are consistent and reliable.
Q3: What are the key assays to validate the activity of a new batch of this compound?
A3: A thorough validation of a new batch of this compound should include a combination of in vitro biochemical assays and cell-based assays. The recommended assays are:
-
In Vitro SMYD2 Enzymatic Assay: To confirm the direct inhibitory effect on the enzymatic activity of SMYD2.
-
Cellular Assay for p53 Methylation: To verify that this compound can inhibit SMYD2 activity within a cellular context, typically by measuring the methylation status of p53.
-
Cellular Thermal Shift Assay (CETSA): To confirm that this compound directly binds to SMYD2 in living cells.[6][7][8][9]
-
Cell Viability/Cytotoxicity Assay: To determine the concentration range at which this compound is effective without causing non-specific toxicity.
Q4: What is the expected IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound for SMYD2 has been reported to be approximately 17 nM in biochemical assays.[1] However, the effective concentration in cellular assays will likely be higher and is cell-line dependent. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Once dissolved in DMSO to create a stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the validation of a new batch of this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. No or low activity in the in vitro enzymatic assay. | - Incorrect assay conditions: Suboptimal pH, temperature, or buffer components. - Degraded enzyme or substrate: Improper storage or handling of recombinant SMYD2 or the p53 peptide. - Inactive this compound: The new batch of the compound may be inactive. | - Optimize assay conditions: Refer to established protocols for SMYD2 enzymatic assays. - Use fresh reagents: Ensure the enzyme and substrate are active. - Test a previous, validated batch of this compound: Use a known active batch as a positive control. If the old batch works and the new one doesn't, contact the supplier. |
| 2. Inconsistent results between experiments in cellular assays. | - Variations in cell seeding density: Inconsistent cell numbers can lead to variable responses. - Different inhibitor exposure times: The duration of treatment can significantly affect the outcome. - High passage number of cells: Cell lines can change their characteristics over time. | - Standardize cell seeding: Use a consistent cell number for all experiments. - Control exposure time: Strictly adhere to the planned incubation times. - Use low-passage cells: Maintain a stock of low-passage, authenticated cells for your experiments. |
| 3. High cell death even at low concentrations of this compound. | - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Cell line sensitivity: Some cell lines may be particularly sensitive to SMYD2 inhibition or the compound itself. - Off-target effects: The compound may have unintended targets that induce toxicity.[10] | - Check final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%).[10][11] - Perform a dose-response curve: Determine the cytotoxic concentration for your specific cell line. - Use a different SMYD2 inhibitor: Compare the effects with another structurally distinct SMYD2 inhibitor to see if the toxicity is target-specific.[10] |
| 4. No change in p53 methylation in the cellular assay. | - Low SMYD2 expression in the cell line: The cell line may not express sufficient levels of SMYD2. - Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit SMYD2 in cells. - Antibody issues in Western blot: The antibody for methylated p53 may not be specific or sensitive enough. | - Confirm SMYD2 expression: Check SMYD2 protein levels in your cell line by Western blot. - Perform a dose-response experiment: Test a range of this compound concentrations. - Validate the antibody: Use positive and negative controls to ensure the antibody is working correctly. |
| 5. This compound appears to be unstable in cell culture media. | - Degradation of the compound: Small molecules can be unstable in aqueous solutions at 37°C.[11][12][13] | - Prepare fresh dilutions: Make fresh working solutions of this compound from a frozen stock for each experiment. - Refresh media for long-term experiments: For experiments longer than 24 hours, consider replacing the media with fresh this compound-containing media.[11] |
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and other commonly used SMYD2 inhibitors for comparison.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SMYD2 | 17 | Biochemical | [1] |
| LLY-507 | SMYD2 | <15 | Scintillation Proximity Assay | [14] |
| AZ505 | SMYD2 | 0.12 µM | In vitro Methylation Assay | [1] |
| BAY-598 | SMYD2 | 27 | In vitro Methylation Assay | [1] |
| A-893 | SMYD2 | 2.8 | Biochemical | [1] |
| Smyd2-IN-1 | SMYD2 | 4.45 | Biochemical | [1] |
Experimental Protocols
Protocol 1: In Vitro SMYD2 Enzymatic Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant SMYD2 using a p53-derived peptide as a substrate.
Materials:
-
Recombinant human SMYD2
-
p53 peptide substrate (e.g., biotinylated peptide containing Lys370)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 9.0, 100 mM NaCl, 5 mM DTT)
-
This compound (new batch and a validated batch as control)
-
DMSO
-
Phosphocellulose paper or streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute further in the reaction buffer to the final desired concentrations. Include a DMSO-only control.
-
Reaction setup: In a microplate, combine the reaction buffer, recombinant SMYD2, and the p53 peptide substrate.
-
Add inhibitor: Add the diluted this compound or DMSO control to the reaction wells.
-
Initiate reaction: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Stop reaction and detect:
-
For phosphocellulose paper: Spot the reaction mixture onto the paper, wash with buffer to remove unincorporated ³H-SAM, and measure the radioactivity using a scintillation counter.
-
For streptavidin-coated plates: The biotinylated peptide will bind to the plate. Wash the plate to remove unincorporated ³H-SAM and measure the radioactivity.
-
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Cellular Western Blot for p53 Methylation
This protocol assesses the ability of this compound to inhibit SMYD2-mediated p53 methylation in a cellular context.
Materials:
-
A suitable cell line with detectable SMYD2 and p53 expression (e.g., U2OS)
-
This compound (new batch and a validated batch as control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-mono-methyl-p53 (Lys370), anti-total p53, anti-SMYD2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell culture and treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a DMSO control) for 24-48 hours.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[15][16]
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15][17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15][16]
-
-
Detection and analysis: Add the chemiluminescent substrate and capture the signal.[16][17] Quantify the band intensities and normalize the methylated p53 signal to the total p53 and loading control signals.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to SMYD2 in intact cells.
Materials:
-
Cell line expressing SMYD2
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Western blot or ELISA reagents for SMYD2 detection
Procedure:
-
Cell treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of the supernatant: Collect the supernatant containing the soluble proteins and analyze the amount of soluble SMYD2 by Western blot or ELISA.
-
Data analysis: A positive result is indicated by a higher amount of soluble SMYD2 in the this compound-treated samples at elevated temperatures compared to the control, demonstrating that this compound binding stabilized the protein.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SMYD2-mediated p53 methylation.
Caption: Experimental workflow for validating a new batch of this compound.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating the On-Target Effects of AZD5069: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a therapeutic candidate is a critical step. This guide provides a comparative overview of experimental approaches to confirm the specific inhibitory action of AZD5069 on its target, the C-X-C motif chemokine receptor 2 (CXCR2), and contrasts its performance with other known CXCR2 antagonists.
AZD5069 is a potent and selective antagonist of the human CXCR2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating neutrophil migration to inflammatory sites.[1][2] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.[3] This guide will detail key in vitro assays to validate AZD5069's on-target effects and provide a comparative framework against other CXCR2 inhibitors such as Navarixin and Reparixin (B1680519).
Comparative Analysis of CXCR2 Antagonists
The following table summarizes the inhibitory activities of AZD5069 and other selected CXCR2 antagonists from various in vitro assays. This data provides a quantitative basis for comparing their potency and selectivity.
| Compound | Assay Type | Target(s) | IC50 / pA2 / Kd | Reference |
| AZD5069 | Radioligand Binding ([125I]-CXCL8) | Human CXCR2 | pIC50 = 9.1 | [4] |
| Neutrophil Chemotaxis (CXCL1-induced) | Human CXCR2 | pA2 ≈ 9.6 | [4] | |
| Calcium Mobilization (GROα-induced) | Human CXCR2 | - | [1] | |
| CD11b Expression (CXCL1-induced) | Human CXCR2 | pA2 = 6.9 | [4] | |
| Navarixin (SCH 527123) | Radioligand Binding | Cynomolgus CXCR1 | Kd = 41 nM | [5] |
| Radioligand Binding | Mouse, Rat, Cynomolgus CXCR2 | Kd = 0.20 nM, 0.20 nM, 0.08 nM | [5] | |
| Chemotaxis (CXCL8-induced) | Human CXCR2 | 1 nM reduces CXCL8 potency | [5] | |
| Reparixin | Allosteric Inhibition | Human CXCR1/2 | Non-competitive inhibitor | [6][7] |
Key Experimental Protocols for On-Target Validation
To validate the on-target effects of AZD5069, a series of well-established in vitro assays should be performed. These assays are designed to probe different aspects of the CXCR2 signaling cascade, from ligand binding to downstream functional responses.
Radioligand Binding Assay
This assay directly measures the ability of AZD5069 to displace a radiolabeled ligand from the CXCR2 receptor, providing a quantitative measure of its binding affinity.
Protocol:
-
Cell Culture: Use a cell line stably expressing human CXCR2.
-
Assay Setup: Incubate the cell membranes with a constant concentration of [125I]-CXCL8 and increasing concentrations of AZD5069.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of AZD5069 that inhibits 50% of the specific binding of the radioligand.
Calcium Mobilization Assay
Upon ligand binding, CXCR2 activation leads to an increase in intracellular calcium concentration.[8] This assay measures the ability of AZD5069 to block this response.
Protocol:
-
Cell Preparation: Load CXCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Pre-incubation: Incubate the cells with varying concentrations of AZD5069.
-
Ligand Stimulation: Add a CXCR2 agonist, such as GROα or CXCL8, to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[10][11]
-
Data Analysis: Determine the concentration-dependent inhibition of the calcium flux by AZD5069.
Chemotaxis Assay
A primary function of CXCR2 is to mediate neutrophil chemotaxis.[2] This assay assesses the ability of AZD5069 to inhibit the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh blood.[12]
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.[12][13]
-
Chemoattractant: Place a CXCR2 ligand (e.g., CXCL1 or CXCL8) in the lower chamber.[12]
-
Cell Treatment: Pre-incubate the neutrophils with different concentrations of AZD5069 and place them in the upper chamber.
-
Incubation: Allow the cells to migrate for a defined period.
-
Quantification: Count the number of migrated cells in the lower chamber.
-
Data Analysis: Calculate the dose-dependent inhibition of chemotaxis by AZD5069.
β-Arrestin Recruitment Assay
GPCR activation also leads to the recruitment of β-arrestin, which is involved in receptor desensitization and signaling. This assay can confirm that AZD5069 is an antagonist that blocks this recruitment.
Protocol:
-
Cell Line: Use a cell line engineered to express CXCR2 fused to a reporter enzyme fragment and β-arrestin fused to the complementary fragment.[14][15]
-
Compound Incubation: Treat the cells with varying concentrations of AZD5069.
-
Agonist Stimulation: Add a CXCR2 agonist to induce receptor activation.
-
Signal Detection: Upon β-arrestin recruitment, the enzyme fragments complement and produce a detectable signal (e.g., luminescence).[16][17]
-
Data Analysis: Determine the inhibitory effect of AZD5069 on the agonist-induced signal.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: CXCR2 Signaling and AZD5069 Inhibition.
Caption: Calcium Mobilization Assay Workflow.
Caption: Chemotaxis Assay Workflow.
By employing these robust experimental protocols and comparative analyses, researchers can confidently validate the on-target effects of AZD5069 and rigorously assess its potential as a selective CXCR2 antagonist for therapeutic development.
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. CXCR2 | Cancer Genetics Web [cancerindex.org]
- 3. CXCR2 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of AZ506 and Other SMYD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of AZ506 with other prominent inhibitors of SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase implicated in various cancers. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.
Introduction to SMYD2
SMYD2 is a lysine methyltransferase that plays a crucial role in regulating cellular processes by methylating both histone and non-histone proteins. Its dysregulation has been linked to the development and progression of several cancers, making it an attractive therapeutic target.[1] Key substrates of SMYD2 include the tumor suppressor protein p53 and the retinoblastoma protein (RB), and its activity influences critical signaling pathways such as NF-κB and STAT3.[1][2] Inhibition of SMYD2 is a promising strategy for cancer therapy.
Comparative Efficacy of SMYD2 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and other well-characterized SMYD2 inhibitors. This data, gathered from various studies, allows for a direct comparison of their inhibitory activities.
Table 1: Biochemical Potency of SMYD2 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| This compound | - | - | 17 nM | [3] |
| A-893 | Scintillation Proximity Assay | p53 peptide | 2.8 nM | [4] |
| LLY-507 | Scintillation Proximity Assay | p53 peptide | <15 nM | [5] |
| BAY-598 | - | - | 27 nM | [6] |
| AZ505 | - | - | 120 nM | [3] |
Table 2: Cellular Potency of SMYD2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| LLY-507 | HEK293 (overexpressing SMYD2 & p53) | Western Blot (p53K370me1) | ~1 µM | [7] |
| LLY-507 | U2OS (overexpressing SMYD2) | Cell-based ELISA (p53K370me1) | 0.6 µM | [7] |
| LLY-507 | KYSE-150 (stably expressing SMYD2) | Meso Scale Discovery ELISA (p53K370me1) | 0.6 µM | [7] |
| BAY-598 | A549 | CCK8 Cell Proliferation Assay | 57.19 nM (24h), 24.12 nM (48h) | [8] |
| BAY-598 | H460 | CCK8 Cell Proliferation Assay | 69.01 nM (24h), 31.72 nM (48h) | [8] |
SMYD2 Signaling Pathways
SMYD2 is involved in multiple signaling pathways that are critical for cell growth and survival. The diagram below illustrates the central role of SMYD2 in the NF-κB and STAT3 signaling cascades, as well as its interaction with the p53 tumor suppressor pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Scintillation Proximity Assay (SPA) for SMYD2 Activity
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM) to a biotinylated peptide substrate.
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53 peptide substrate (e.g., biotin-p53(361-380))
-
[³H]-SAM (S-adenosyl-L-[³H-methyl]-methionine)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP
-
Quenching Buffer: 100 mM MES, pH 6.5
-
384-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare the enzyme mixture by diluting SMYD2 in assay buffer.
-
Add 10 µL of the enzyme mixture to the wells of a 384-well microtiter plate.
-
For inhibitor studies, add 2 µL of the inhibitor compound diluted in 10% DMSO (or 10% DMSO alone for control wells).
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the methylation reaction by adding 10 µL of a mixture containing the biotinylated p53 peptide and [³H]-SAM in assay buffer.
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 60 µL of quenching buffer containing 0.2 mg of streptavidin-coated SPA beads.
-
Seal the plate and allow it to incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Centrifuge the plate briefly.
-
Measure the radioactivity using a microplate scintillation counter.
Cellular p53K370 Methylation Assay (Western Blot)
This assay quantifies the level of p53 methylation at lysine 370 within cells treated with SMYD2 inhibitors.
Materials:
-
Cell line of interest (e.g., A549, HEK293)
-
SMYD2 inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53K370me1, anti-total p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SMYD2 inhibitor for a specified period (e.g., 18-24 hours).
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p53K370me1 signal to total p53 and the loading control.
Experimental Workflow for SMYD2 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel SMYD2 inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other SMYD2 inhibitors, supported by quantitative data and detailed experimental protocols. The provided information is intended to assist researchers in making informed decisions for their studies and to facilitate the development of novel therapeutics targeting SMYD2. The signaling pathway and experimental workflow diagrams offer a visual framework for understanding the biological context and the drug discovery process for this important cancer target.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AZ506-Mediated SMYD2 Inhibition: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule inhibitor's on-target activity is a critical step in drug discovery. For AZ506, a potent inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a multi-pronged approach using orthogonal assays is essential to rigorously confirm its mechanism of action.[1][2][3] SMYD2 is a lysine (B10760008) methyltransferase that methylates both histone and non-histone proteins, including the tumor suppressor p53, and its dysregulation is implicated in various cancers.[4][5] This guide provides a comparative overview of key orthogonal assays—biochemical, cellular, and biophysical—to validate that this compound directly binds to and inhibits SMYD2, leading to a functional cellular effect.
Quantitative Comparison of SMYD2 Inhibitors
The following table summarizes the reported potency of this compound against SMYD2 in various assays, alongside other well-characterized inhibitors for comparison. This data highlights the importance of using different methodologies to build a comprehensive profile of inhibitor activity.
| Compound | Assay Type | Substrate/Method | IC50/EC50 | Reference |
| This compound | Biochemical | Enzymatic Activity | 17 nM | [1][2] |
| Cellular | p53 Peptide Methylation (U2OS cells) | 1.02 µM - 2.43 µM | [1][2] | |
| LLY-507 | Biochemical | Scintillation Proximity Assay (p53 peptide) | <15 nM | [4][6] |
| Cellular | p53 Methylation | 0.6 µM | [7] | |
| AZ505 | Biochemical | Enzymatic Activity | 120 nM | [4][7] |
| Cellular | p53 Methylation | ~1 µM | [7] | |
| BAY-598 | Biochemical | Scintillation Proximity Assay | 27 nM | [4][7] |
| Cellular | p53 Methylation | <1 µM | [7] |
Visualizing the SMYD2 Pathway and Inhibition
SMYD2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to monomethylate its substrates, such as p53 at lysine 370 (p53K370me1).[4] This methylation event can repress the transcriptional activity of p53.[8] Substrate-competitive inhibitors like this compound bind to the peptide-binding groove of SMYD2, preventing substrate engagement and subsequent methylation.[9][10]
Figure 1. SMYD2 signaling pathway and mechanism of this compound inhibition.
Orthogonal Assay Methodologies
A robust validation strategy relies on observing the expected inhibitory effect across different technical platforms. Biochemical assays confirm direct enzyme inhibition, biophysical assays confirm direct target engagement, and cellular assays confirm that the inhibitor is active in a biological context.
Figure 2. Logical relationship between orthogonal assay categories.
Biochemical Inhibition Assay: Scintillation Proximity Assay (SPA)
This assay directly measures the enzymatic activity of SMYD2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate, typically derived from p53.[5][11]
Experimental Protocol:
-
Reaction Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 9.0, 5 mM DTT, 0.01% Triton X-100).[6]
-
Inhibitor Addition: In a 384-well plate, add serial dilutions of this compound (typically in DMSO, then diluted in assay buffer).
-
Enzyme Incubation: Add recombinant human SMYD2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[12]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a substrate mixture containing a biotinylated p53 peptide (e.g., residues 361-380) and [³H]-SAM.[5][6]
-
Incubation: Incubate the reaction for 60-120 minutes at room temperature.[5][11]
-
Termination and Detection: Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads. The beads bind the biotinylated peptide. When the radiolabeled methyl group is transferred to the peptide, the tritium (B154650) is brought into close proximity with the scintillant in the beads, generating a light signal that is measured by a microplate scintillation counter.[5]
-
Data Analysis: Calculate IC50 values by fitting the signal data to a four-parameter logistic equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Smyd2 conformational changes in response to p53 binding: role of the C‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of FK-506 (Tacrolimus) Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting rescue experiments to validate the on-target specificity of the immunosuppressant drug FK-506 (also known as Tacrolimus). We will explore the established mechanism of action of FK-506, discuss potential off-target effects, and present a detailed experimental protocol for a rescue experiment. This guide also includes a comparison with an alternative immunosuppressant, Cyclosporin (B1163) A, and provides quantitative data for assessing experimental outcomes.
Introduction to FK-506 and the Importance of Specificity
FK-506 is a potent immunosuppressive agent widely used to prevent organ transplant rejection.[1][2] Its primary mechanism of action involves binding to a family of intracellular receptors known as FK-506 binding proteins (FKBPs).[1] The resulting FK-506/FKBP complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine-threonine protein phosphatase.[1][2][3] This inhibition of calcineurin's phosphatase activity is a critical step in blocking the signal transduction pathways that lead to T-lymphocyte activation.[1] Specifically, it prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for genes encoding interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell proliferation and function.[2] While the therapeutic effects of FK-506 are primarily attributed to this on-target activity, it is crucial to experimentally validate its specificity to understand any potential off-target effects that could contribute to its toxicity or other pharmacological properties.[4][5]
The Rescue Experiment: A Tool for Validating On-Target Effects
A rescue experiment is a powerful method to confirm that the observed phenotype of a drug is due to its interaction with the intended target. The principle is to introduce a modified version of the target that is resistant to the drug. If the drug's effect is reversed in the presence of the drug-resistant target, it provides strong evidence for on-target specificity.
In the context of FK-506, a rescue experiment would involve introducing a mutant form of calcineurin that does not bind the FK-506/FKBP complex but retains its normal phosphatase activity. If the expression of this mutant calcineurin "rescues" the cells from the immunosuppressive effects of FK-506, it confirms that the drug's primary mechanism of action is through calcineurin inhibition.
Signaling Pathway of FK-506 Action
The following diagram illustrates the signaling pathway inhibited by FK-506 and the principle of the rescue experiment.
Caption: FK-506 signaling pathway and rescue mechanism.
Experimental Workflow for an FK-506 Rescue Experiment
The diagram below outlines the key steps involved in performing a rescue experiment to confirm FK-506 specificity.
Caption: Workflow of an FK-506 rescue experiment.
Comparison with an Alternative: Cyclosporin A
Cyclosporin A (CsA) is another calcineurin inhibitor used as an immunosuppressant.[1][2] Although structurally different from FK-506, it also inhibits calcineurin's phosphatase activity.[1] However, CsA first binds to a different family of intracellular receptors called cyclophilins.[1] The resulting CsA/cyclophilin complex then binds to calcineurin.[1] Including CsA as a comparator in a rescue experiment can help to dissect the specific roles of the immunophilin-drug complex. A calcineurin mutant that is resistant to the FK-506/FKBP complex may or may not be resistant to the CsA/cyclophilin complex, providing further insights into the specificity of these interactions.
Quantitative Data Summary
The following table provides a hypothetical but expected quantitative outcome of a successful rescue experiment. The data is presented as a percentage of the maximal response observed in the stimulated, untreated control group.
| Treatment Group | Vector Control (IL-2 Production %) | Wild-Type Calcineurin (IL-2 Production %) | Drug-Resistant Calcineurin (IL-2 Production %) |
| No Treatment (Stimulated) | 100% | 110% (slight overexpression effect) | 105% (slight overexpression effect) |
| FK-506 (10 nM) | 10% | 8% | 95% (Rescue Observed) |
| Cyclosporin A (100 nM) | 12% | 10% | 15% (No Rescue) |
| No Treatment (Unstimulated) | 2% | 2% | 2% |
Detailed Experimental Protocols
1. Cell Culture and Transfection
-
Cell Line: Jurkat T-cells (a human T-lymphocyte cell line) are commonly used as they have an intact T-cell receptor signaling pathway.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Transfection: Transfect Jurkat cells using electroporation or a lipid-based transfection reagent according to the manufacturer's protocol. The plasmids to be transfected are:
-
An empty vector (e.g., pcDNA3.1) as a negative control.
-
A vector expressing wild-type calcineurin.
-
A vector expressing a drug-resistant mutant of calcineurin. The mutation should be in the binding site for the FK-506/FKBP complex, without affecting its phosphatase activity.
-
2. Drug Treatment and Cell Stimulation
-
Drug Preparation: Prepare stock solutions of FK-506 (in DMSO) and Cyclosporin A (in DMSO). Dilute to the final desired concentrations in the cell culture medium.
-
Treatment: 24 hours post-transfection, seed the cells into 96-well plates. Pre-treat the cells with the indicated concentrations of FK-506, Cyclosporin A, or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the T-cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µM) to bypass the T-cell receptor and directly activate the downstream signaling pathway leading to IL-2 production.
3. Endpoint Analysis
-
IL-2 ELISA: After 24 hours of stimulation, collect the cell culture supernatant. Quantify the amount of secreted IL-2 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
NF-AT Reporter Assay: Co-transfect the cells with an NF-AT-luciferase reporter plasmid along with the calcineurin constructs. After drug treatment and stimulation, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-AT translocation.
-
Cell Viability Assay: To ensure that the observed effects are not due to drug-induced cytotoxicity, perform a cell viability assay, such as the MTT or CellTiter-Glo assay, in parallel.
By following this guide, researchers can effectively design and execute rescue experiments to rigorously validate the on-target specificity of FK-506 and other targeted therapeutics, a critical step in the drug development process.
References
- 1. The mechanism of action of FK-506 and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FK-506 and cyclosporin A: immunosuppressive mechanism of action and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Target Engagement: A Comparative Guide to CETSA for AZD5069 (CXCR2 Antagonist)
For researchers, scientists, and drug development professionals, confirming target engagement within the complex cellular milieu is a critical step in validating the mechanism of action of a therapeutic candidate. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for demonstrating target engagement of AZD5069, a selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).
The Principle of CETSA: A Label-Free Approach
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in intact cells or tissue samples.[1] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its resistance to thermal denaturation.[1] This change in thermal stability is then quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.
Comparative Analysis of Target Engagement Assays for CXCR2 Antagonists
Several techniques can be employed to measure the target engagement of CXCR2 antagonists like AZD5069. Each method offers distinct advantages and limitations.
| Assay | Principle | Advantages | Limitations | Quantitative Readout |
| CETSA | Ligand binding alters the thermal stability of the target protein.[1] | - Label-free, no modification of compound or target required.- Performed in a physiological context (intact cells).- Can be adapted for in vivo studies.[2] | - Not all protein-ligand interactions result in a significant thermal shift.- Can be lower throughput compared to other methods.- Requires specific antibodies for detection (Western blot-based). | - Change in Melting Temperature (ΔTm)- EC50 for target engagement |
| Fluorescent Ligand Binding | A fluorescently labeled ligand competes with the unlabeled compound for binding to the target. | - High-throughput potential.- Provides quantitative binding affinity data.- Can be used for live-cell imaging to visualize target engagement.[3][4][5] | - Requires the synthesis of a suitable fluorescent probe.- Potential for steric hindrance by the fluorescent tag.- Indirect measurement of unlabeled compound binding. | - Inhibition Constant (Ki)- IC50 |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe. | - High-throughput and quantitative.- Real-time measurements in live cells.- High sensitivity and dynamic range. | - Requires genetic modification of the target protein to introduce the NanoLuc® tag.- Potential for the tag to interfere with protein function. | - IC50 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for CXCR2
This protocol is adapted for a membrane protein like CXCR2, based on established CETSA methodologies.[6][7]
1. Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing CXCR2 (e.g., neutrophils, or a recombinant cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of AZD5069 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-40) to solubilize membrane proteins, supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
5. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the abundance of soluble CXCR2 at each temperature point by Western blotting using a specific anti-CXCR2 antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of AZD5069 indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA
This variation is used to determine the potency of target engagement (EC50).
-
Treat cells with a serial dilution of AZD5069.
-
Heat all samples at a single, optimized temperature (determined from the melting curve experiment, typically the temperature at which ~50% of the protein is denatured in the vehicle control).
-
Follow steps 3-5 of the CETSA protocol.
-
Plot the amount of soluble CXCR2 against the log of the AZD5069 concentration to determine the EC50 value.
Visualizing Workflows and Pathways
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for CXCR2 target engagement.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SMYD2 Inhibitors: Focus on AZ506 and Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Comparison of SMYD2 Inhibitors' Binding Affinity
The following table summarizes the available quantitative data for AZ506 and other notable SMYD2 inhibitors. The data is primarily presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half. Where available, dissociation constants (Kd) from biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are included, offering a direct measure of binding affinity.
| Inhibitor | Type of Inhibition | Biochemical IC50 (nM) | Cellular IC50 (µM) | Binding Affinity (Kd) | Method |
| This compound | Substrate-Competitive | 17 | 1.02 (p53 methylation in U2OS cells) | Not available | Not available |
| AZ505 | Substrate-Competitive | 120 | ~1 | Not available | Not available |
| LLY-507 | Substrate-Competitive | <15 | 0.6 (p53 methylation) | Binding confirmed, but specific thermodynamic parameters not detailed | ITC (confirmation) |
| BAY-598 | Substrate-Competitive | 27 | <1 | 540 nM | ITC |
| EPZ033294 | Non-Competitive (with peptide) | 3.9 | 0.0029 | 5 nM | SPR |
| A-893 | Not Specified | 2.8 | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Scintillation Proximity Assay (SPA) for IC50 Determination
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM) to a biotinylated peptide substrate.
Materials:
-
SMYD2 enzyme
-
Biotinylated p53 peptide substrate
-
S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Stop buffer containing streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor solution. For control wells, add 5 µL of assay buffer with DMSO.
-
Add 5 µL of the SMYD2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mix containing the biotinylated p53 peptide and [³H]-SAM in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop buffer containing streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Centrifuge the plate briefly.
-
Read the plate on a microplate scintillation counter to measure the proximity-induced signal.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular p53 Methylation Assay (Western Blot)
This assay quantifies the level of p53 methylation within cells treated with SMYD2 inhibitors.
Materials:
-
Cells expressing SMYD2 and p53 (e.g., U2OS or HEK293T cells)
-
SMYD2 inhibitors
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer
-
Primary antibody against mono-methylated p53 (e.g., anti-p53K370me1)
-
Primary antibody against total p53
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SMYD2 inhibitor for 18-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against mono-methylated p53 and total p53.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities to determine the ratio of methylated p53 to total p53.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified SMYD2 protein
-
Ligand (inhibitor) solution
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the SMYD2 protein solution (typically 10-50 µM) and the inhibitor solution (typically 100-500 µM) in the same, precisely matched buffer. Dialyze both samples against the same buffer to minimize buffer mismatch effects.
-
Thoroughly clean the sample cell and syringe of the ITC instrument.
-
Load the SMYD2 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
The instrument records the heat change associated with each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
Visualizations
SMYD2 Signaling Pathway and Inhibition
SMYD2 is a lysine (B10760008) methyltransferase that methylates both histone and non-histone proteins, thereby regulating various cellular processes. A key non-histone substrate is the tumor suppressor protein p53. Methylation of p53 by SMYD2 at lysine 370 (K370) is generally associated with repression of p53's transcriptional activity, which can lead to decreased apoptosis and increased cell proliferation. SMYD2 inhibitors, such as this compound, act by binding to the enzyme and preventing this methylation event.
Caption: SMYD2 methylates p53, repressing its function. This compound inhibits SMYD2.
Isothermal Titration Calorimetry Experimental Workflow
The following diagram outlines the general workflow for determining the binding affinity of a small molecule inhibitor to its protein target using Isothermal Titration Calorimetry.
Caption: Workflow for ITC from sample preparation to thermodynamic data analysis.
A Comparative Guide to the Selectivity of BET Bromodomain Inhibitor AZD5153
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bromodomain selectivity of AZD5153, a potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is important to note that AZD5153 is a BET bromodomain inhibitor, not a kinase inhibitor. Therefore, this guide focuses on its selectivity across the bromodomain family, comparing it with other well-characterized BET inhibitors to offer a clear perspective on its target engagement profile.
Understanding the Target: BET Bromodomain Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Dysregulation of BET protein function has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
AZD5153 is a novel, bivalent inhibitor that can simultaneously engage both bromodomains within a single BET protein, leading to enhanced potency.[1] It is considered a pan-BET inhibitor, as it binds to the bromodomains of BRD2, BRD3, and BRD4.[2]
Comparative Selectivity Profile of BET Inhibitors
The selectivity of a BET inhibitor across the bromodomain family is a key determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the binding affinities of AZD5153 and other representative BET inhibitors against a panel of bromodomains.
| Target Bromodomain | AZD5153 (Ki/pKi) | JQ1 (IC50/Kd in nM) | OTX015 (IC50/EC50 in nM) | ABBV-744 (IC50 in nM) |
| BRD2-BD1 | Data not available | 76.9 (IC50) | 92-112 (IC50 for BRD2/3/4) | 2449 |
| BRD2-BD2 | Data not available | 32.6 (IC50) | 10-19 (EC50 for BRD2/3/4) | 8 |
| BRD3-BD1 | Data not available | Data not available | 92-112 (IC50 for BRD2/3/4) | 7501 |
| BRD3-BD2 | Data not available | Data not available | 10-19 (EC50 for BRD2/3/4) | 13 |
| BRD4-BD1 | 5 nM (Ki)[2] | 77 (IC50), ~50 (Kd) | 92-112 (IC50 for BRD2/3/4) | 2006 |
| BRD4-BD2 | Data not available | 33 (IC50), ~90 (Kd) | 10-19 (EC50 for BRD2/3/4) | 4 |
| BRDT-BD1 | Data not available | ~150 (Kd) | Data not available | 1835 |
| BRDT-BD2 | Data not available | Data not available | Data not available | 19 |
| TAF1(2) | 5.9 (pKi)[2] | Data not available | Data not available | Data not available |
| CREBBP | Data not available | >10,000 (IC50) | Data not available | Data not available |
Note: Data is compiled from various sources and assay conditions may differ. "Data not available" indicates that specific quantitative values were not found in the searched literature. AZD5153 is reported to bind to BRD2, BRD3, and BRD4 with comparable affinities.[2]
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for commonly used assays in assessing bromodomain-inhibitor interactions.
BROMOscan® Competition Binding Assay
Objective: To determine the dissociation constant (Kd) of a test compound for a panel of bromodomains.
Principle: This assay is based on a competitive binding format. A DNA-tagged bromodomain protein is incubated with an immobilized ligand that binds to the acetyl-lysine binding pocket. Test compounds that bind to the bromodomain will compete with the immobilized ligand, thus reducing the amount of bromodomain captured on the solid support. The amount of captured bromodomain is then quantified using qPCR.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., AZD5153) in an appropriate buffer.
-
Assay Plate Preparation: Add the DNA-tagged bromodomain protein to the wells of a microplate.
-
Competition Binding: Add the serially diluted test compound to the wells containing the bromodomain protein.
-
Immobilized Ligand Incubation: Transfer the mixture to a plate coated with the immobilized ligand and incubate to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound bromodomain protein.
-
Quantification: Elute the bound bromodomain-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The amount of captured bromodomain is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated by plotting the percentage of remaining bound bromodomain against the compound concentration. The Kd is then calculated from this curve.
Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity (Ki or IC50) of a test compound to a bromodomain.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled probe. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger bromodomain protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the bromodomain will displace the probe, causing a decrease in fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare solutions of the bromodomain protein, a fluorescently labeled probe (e.g., a fluorescently tagged acetyl-histone peptide or a known fluorescent ligand), and a serial dilution of the test compound in an appropriate assay buffer.
-
Assay Plate Setup: Add the bromodomain protein and the fluorescent probe to the wells of a microplate (typically a black, low-volume plate).
-
Competitive Binding: Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
-
Data Analysis: The polarization value is calculated from the parallel and perpendicular fluorescence intensities. A dose-response curve is generated by plotting the polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of BET inhibition, the following diagrams are provided.
Caption: Workflow for assessing bromodomain inhibitor selectivity.
Caption: Simplified signaling pathway involving BRD4.
References
Comparison of In Vitro and In Vivo Effects of AZD5069
An objective comparison of the in vitro and in vivo effects of a specific compound is crucial for researchers, scientists, and drug development professionals to evaluate its therapeutic potential. Due to the lack of specific public data for a compound designated "AZ506," this guide will focus on a similarly named and well-documented investigational drug, AZD5069 , to illustrate the requested comparative analysis. AZD5069 is a selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).
This comparison guide provides an overview of the preclinical and clinical findings for AZD5069, highlighting the differences and correlations between its effects in laboratory settings and in living organisms.
Data Presentation
| Parameter | In Vitro Findings | In Vivo Findings (Animal Models) | In Vivo Findings (Human Studies) |
| Mechanism of Action | Potent and selective antagonist of human CXCR2. Inhibits CXCL1-induced calcium flux and chemotaxis of neutrophils. | Reduces neutrophil accumulation in lungs of mice and guinea pigs following inflammatory stimuli. | Demonstrates target engagement by inhibiting neutrophil activation. |
| Efficacy | Dose-dependent inhibition of neutrophil migration towards CXCR2 ligands. | Attenuates airway inflammation and hyperreactivity in models of asthma and COPD. | Mixed results in clinical trials for asthma and COPD, with some studies not meeting primary endpoints. |
| Pharmacokinetics | Characterized by specific binding affinities and receptor occupancy in cell-based assays. | Shows dose-proportional exposure and target tissue distribution in rodents. | Oral bioavailability and pharmacokinetic profile established in Phase I studies. |
| Safety | No significant cytotoxicity observed in relevant cell lines at therapeutic concentrations. | Generally well-tolerated in animal models, with some effects on circulating neutrophil counts. | Acceptable safety and tolerability profile in Phase I and II clinical trials.[1] |
Experimental Protocols
A detailed understanding of the methodologies used is essential for interpreting the data.
In Vitro Chemotaxis Assay:
-
Objective: To assess the ability of AZD5069 to block neutrophil migration in response to CXCR2 ligands.
-
Method: Human neutrophils are isolated from whole blood. A chemotaxis chamber (e.g., Boyden chamber) is used with a chemoattractant (e.g., CXCL1 or CXCL8) in the lower chamber and neutrophils pre-incubated with varying concentrations of AZD5069 in the upper chamber. The number of neutrophils that migrate through the porous membrane to the lower chamber is quantified after a specific incubation period.
In Vivo Murine Model of Airway Inflammation:
-
Objective: To evaluate the effect of AZD5069 on allergen- or irritant-induced airway inflammation.
-
Method: Mice are sensitized and then challenged with an allergen (e.g., ovalbumin) or an irritant (e.g., lipopolysaccharide) to induce airway inflammation. AZD5069 or a vehicle control is administered (e.g., orally) before and/or after the challenge. Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell influx (particularly neutrophils), and lung tissue is processed for histology and cytokine analysis.
Phase II Clinical Trial in Patients with Uncontrolled Persistent Asthma:
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of AZD5069 as an add-on therapy.[1]
-
Method: A randomized, double-blind, placebo-controlled, multi-center study.[1] Patients with uncontrolled persistent asthma on medium to high dose inhaled corticosteroids and long-acting β2-agonists are randomized to receive one of three different doses of AZD5069 or a placebo twice daily for a defined treatment period (e.g., 6 months).[1] The primary endpoint is typically the change in a measure of lung function, such as forced expiratory volume in 1 second (FEV1).
Visualizations
Signaling Pathway of CXCR2 Inhibition by AZD5069
Caption: Mechanism of AZD5069 action on the CXCR2 signaling pathway.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical to clinical development workflow for a drug candidate.
References
Unveiling the On-Target Effects of AZ506: A Comparative Guide to its Cross-Validation with Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological effects of AZ506, a potent and selective inhibitor of the lysine (B10760008) methyltransferase SMYD2, with genetic methods for target validation. The data presented herein demonstrates the concordance between chemical inhibition and genetic knockdown of SMYD2, solidifying the role of this compound as a specific modulator of this key epigenetic regulator.
Introduction to this compound and SMYD2
This compound is a small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in the regulation of numerous cellular processes through the methylation of both histone and non-histone proteins.[1][2] One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53.[1] By methylating p53, SMYD2 can influence its transcriptional activity, thereby impacting cell cycle progression and apoptosis.[1] Dysregulation of SMYD2 has been linked to various diseases, including cancer, making it an attractive therapeutic target.[3][4]
Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the SMYD2 gene, provide an orthogonal method to validate the on-target effects of pharmacological inhibitors like this compound. By comparing the phenotypic outcomes of both methods, researchers can gain a higher degree of confidence that the observed effects of the compound are a direct result of SMYD2 inhibition.
Comparative Analysis of this compound and Genetic Knockdown of SMYD2
Multiple studies have demonstrated a strong correlation between the cellular effects of this compound and those observed following the genetic depletion of SMYD2. This concordance has been shown across various cancer cell lines and in the context of different cellular phenotypes, including cell proliferation, gene expression, and the modulation of specific signaling pathways.
For instance, in breast cancer cells, both the pharmacological inhibition of SMYD2 with this compound and the genetic knockdown of SMYD2 have been shown to sensitize cells to other therapeutic agents.[4] Similarly, studies in lung adenocarcinoma have revealed that both SMYD2 knockdown and treatment with a similar SMYD2 inhibitor, AZ505, lead to a significant reduction in tumor growth and metastasis.[5]
Data Presentation: Quantitative Comparison of SMYD2 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound in comparison to other known SMYD2 inhibitors. This data is crucial for selecting the appropriate tool compound for in vitro and in vivo studies.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Cellular EC50 (µM) | Reference |
| This compound | Biochemical | p53 peptide | 17 | 1.02 (U2OS cells) | [2] |
| AZ505 | Biochemical | p53 peptide | 120 | Not Reported | [6] |
| LLY-507 | Biochemical | p53 peptide | <15 | 0.6 (p53 methylation) | [1] |
| BAY-598 | Biochemical | p53 peptide | 27 | Not Reported | [1] |
| A-893 | Biochemical | p53 peptide | 2.8 | Not Reported | [7] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below for key assays used in the cross-validation of this compound with genetic approaches.
1. Cell Culture and Reagents:
-
Cell Lines: MCF7 (breast cancer), Caco-2 (colorectal adenocarcinoma), Calu-3 (lung cancer), U2OS (osteosarcoma).
-
Reagents: this compound (Probechem, MedchemExpress), Lipofectamine RNAiMAX (for siRNA transfection), specific siRNAs targeting SMYD2 and non-targeting control siRNA.
2. Genetic Knockdown of SMYD2:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Transfection with SMYD2-specific siRNA or non-targeting control siRNA is performed using Lipofectamine RNAiMAX according to the manufacturer's instructions.
-
Knockdown efficiency is assessed 48-72 hours post-transfection by Western blot analysis of SMYD2 protein levels.
3. Pharmacological Inhibition with this compound:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for Western blotting).
-
After overnight adherence, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
The duration of treatment is dependent on the specific assay being performed (e.g., 4-24 hours for signaling studies, 72 hours for proliferation assays).
4. Western Blot Analysis:
-
Following treatment or transfection, cells are lysed in RIPA buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against SMYD2, p53, and a loading control (e.g., GAPDH or β-actin).
-
Blots are then incubated with HRP-conjugated secondary antibodies and visualized using an ECL substrate.
5. Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates and treated with this compound or transfected with siRNA as described above.
-
After the desired incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to each well.
-
Luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
Visualizing the Cross-Validation Workflow and Underlying Pathways
To further clarify the experimental logic and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Figure 1: A logical workflow for the cross-validation of this compound's on-target effects.
Figure 2: The SMYD2-p53 signaling pathway and the mechanism of action of this compound.
Conclusion
The convergence of data from pharmacological inhibition with this compound and genetic knockdown of SMYD2 provides a robust validation of this compound as a specific and potent tool for studying SMYD2 biology. The experimental protocols and comparative data presented in this guide offer a framework for researchers to confidently employ this compound in their investigations into the therapeutic potential of SMYD2 inhibition. The consistent outcomes observed between chemical and genetic approaches underscore the value of this dual strategy in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of the chromatin modifier KMT2D by SMYD2 contributes to therapeutic response in hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD2 promotes tumorigenesis and metastasis of lung adenocarcinoma through RPS7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Preclinical Comparison of SMYD2 Inhibitors: AZ506 vs. LLY-507
In the landscape of epigenetic drug discovery, the protein-lysine methyltransferase SMYD2 has emerged as a compelling target for therapeutic intervention, particularly in oncology and fibrosis. Among the chemical probes developed to dissect SMYD2 function and explore its therapeutic potential, AZ506 and LLY-507 have been identified as potent inhibitors. This guide provides a detailed head-to-head comparison of their preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities.
Biochemical and Cellular Activity
Both this compound and LLY-507 are potent inhibitors of SMYD2, a methyltransferase that catalyzes the monomethylation of histone and non-histone protein substrates, including the tumor suppressor p53.[1][2] Inhibition of SMYD2-mediated p53 methylation at lysine (B10760008) 370 is a key mechanism to restore p53's transcriptional activity and induce apoptosis in cancer cells.[3]
LLY-507 has been extensively characterized as a potent and highly selective SMYD2 inhibitor, demonstrating greater than 100-fold selectivity over a broad range of other methyltransferases.[4][5] It effectively reduces the monomethylation of p53 at submicromolar concentrations in cellular assays.[4] Preclinical studies have shown that LLY-507 inhibits the proliferation of various cancer cell lines, including esophageal, liver, breast, and ovarian cancers.[4][6]
This compound is also a potent SMYD2 inhibitor.[2] While detailed public data on its selectivity and cellular effects are sparse, it is reported to inhibit SMYD2 methyltransferase activity in cells, leading to a decrease in the SMYD2-mediated methylation signal.[2] Another related compound, AZ505, has shown efficacy in preclinical models of peritoneal fibrosis by inhibiting epithelial-to-mesenchymal transition (EMT), inflammation, and angiogenesis.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and LLY-507 from various biochemical and cellular assays.
Table 1: Biochemical Potency against SMYD2
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | SMYD2 | 17 nM | Not Specified | [2] |
| LLY-507 | SMYD2 | <15 nM | Scintillation Proximity Assay (p53 peptide) | [7] |
| SMYD2 | 31 nM | Scintillation Proximity Assay (H4 peptide) | [7] |
Table 2: Cellular Activity and Anti-proliferative Effects
| Compound | Cell Line | Cancer Type | Cellular IC50 | Assay Duration | Reference |
| LLY-507 | KYSE-150 | Esophageal Squamous Cell Carcinoma | ~1.5 µM | 3-4 days | [3] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | ~0.3 µM | 7 days | [3] | |
| U2OS | Osteosarcoma | 0.6 µM (p53 Lys370 methylation) | 28 hours | [7] | |
| A549 | Non-Small Cell Lung Cancer | 0.71 µg/mL | Not Specified | [8] | |
| This compound | - | - | Data not available | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: SMYD2 inhibition by this compound/LLY-507 prevents p53 methylation, promoting its nuclear activity.
Caption: Experimental workflow for determining cell viability and IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Biochemical SMYD2 Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SMYD2.
-
Reaction Preparation: A reaction mixture is prepared containing purified recombinant SMYD2 enzyme, a biotinylated p53-derived peptide substrate, and the test inhibitor (this compound or LLY-507) at various concentrations in a suitable buffer (e.g., 20 mM BICINE, pH 7.6, 10 mM DTT, 0.005% BSA).[9]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of S-adenosyl-[3H]-methionine ([3H]-SAM).[9]
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 120 minutes).[9]
-
Termination and Detection: The reaction is stopped by the addition of a stop buffer containing streptavidin-coated SPA beads. The beads capture the biotinylated peptide substrate. As the [3H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant-impregnated beads, generating a light signal that is proportional to the enzyme activity.[9]
-
Data Analysis: The signal is measured using a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or LLY-507 for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the inhibitor concentration.[3]
Western Blot Analysis for p53 Methylation
This method is used to assess the inhibition of SMYD2-mediated p53 methylation in a cellular context.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a designated time. Subsequently, cells are washed with PBS and lysed using a suitable lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for mono-methylated p53 at Lys370 (p53-K370me1) and total p53. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the level of methylated p53 is normalized to the total p53 level to determine the extent of inhibition.[4]
Conclusion
Both this compound and LLY-507 are potent inhibitors of SMYD2, a promising target in epigenetic therapy. LLY-507 has been more extensively characterized in the public literature, with demonstrated cellular activity in inhibiting p53 methylation and cancer cell proliferation across various preclinical models. While this compound also shows high biochemical potency, a more comprehensive public dataset on its cellular effects and selectivity is needed for a complete comparative assessment. The lack of direct head-to-head studies necessitates that researchers carefully consider the available data for each compound in the context of their specific research objectives. The experimental protocols provided herein offer a foundation for such comparative evaluations in future preclinical research.
References
- 1. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Histone methyltransferase SMYD2 selective inhibitor LLY-507 in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Synergistic Potential of AZ506 with Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AZ506, a potent and selective inhibitor of the protein lysine (B10760008) methyltransferase SMYD2, is emerging as a significant player in the field of epigenetic therapy.[1][2][3] While its standalone efficacy is under investigation, the true potential of this compound may lie in its synergistic effects when combined with other epigenetic modifiers. This guide explores the scientific rationale for such combinations, presenting supporting experimental data and detailed methodologies to inform future research and drug development strategies.
Unveiling a Novel Epigenetic Crosstalk: The SMYD2-KMT2D Axis
Recent groundbreaking research has illuminated a direct regulatory link between SMYD2 and another crucial epigenetic modifier, the histone methyltransferase KMT2D. A 2024 study by Blawski et al. demonstrated that SMYD2 directly methylates KMT2D. This post-translational modification is critical in the context of hormone-dependent breast cancer and its response to targeted therapies.[4][5]
The study revealed that inhibition of SMYD2 sensitizes estrogen receptor-positive (ER+), PIK3CA-mutant breast cancer cells to PI3K/AKT inhibitors.[4][5] This sensitization is achieved by attenuating the binding of KMT2D to chromatin at estrogen receptor loci, thereby affecting ER-dependent transcription.[4] This finding provides a strong mechanistic basis for exploring the synergistic potential of this compound with other epigenetic modifiers that are either involved in the KMT2D pathway or influence chromatin accessibility and gene transcription in a complementary manner.
Quantitative Data Summary: A Case for Combination Therapy
While direct experimental data on the synergy of this compound with other epigenetic modifiers is not yet available, the findings from Blawski et al. provide compelling indirect evidence to support this therapeutic strategy. The following table summarizes the key findings that suggest a synergistic potential.
| Combination Strategy | Target Cell Line | Key Experimental Finding | Implication for Synergy | Reference |
| SMYD2 inhibition + PI3K/AKT inhibition | ER+/PIK3CA mutant breast cancer cells | Knockdown or pharmacological inhibition of SMYD2 sensitizes cells, patient-derived organoids, and tumors to PI3K/AKT inhibition and endocrine therapy. | Provides a rationale for combining this compound with inhibitors of pathways that regulate epigenetic modifiers like KMT2D. | [4][5] |
| SMYD2 loss | ER+/PIK3CA mutant breast cancer cells | Attenuates alpelisib-induced KMT2D chromatin binding and alpelisib-mediated changes in gene expression, including ER-dependent transcription. | Suggests that combining this compound with drugs that modulate chromatin structure could have a synergistic effect. | [4] |
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed methodologies for key experiments are provided below, based on the protocols described in the foundational study by Blawski et al.[4][5]
Cell Viability and Synergy Assays
-
Cell Culture: Human breast cancer cell lines (e.g., T47D, MCF7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and a second epigenetic modifier (e.g., a KMT2D activator, a histone deacetylase inhibitor) or a relevant pathway inhibitor (e.g., a PI3K/AKT inhibitor like alpelisib).
-
Viability Assessment: After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with CompuSyn software. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Crosslinking: Cells are treated with this compound and/or the combination drug. Chromatin is then crosslinked with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Shearing: Nuclei are isolated and the chromatin is sheared to an average size of 200-500 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for KMT2D or another histone mark of interest.
-
DNA Purification: The immunoprecipitated DNA is purified using a commercial kit.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for target gene promoters (e.g., estrogen receptor target genes) to quantify the enrichment of the protein or histone mark of interest.
Visualizing the Pathway: SMYD2-KMT2D Interaction
The following diagram illustrates the signaling pathway elucidated by Blawski et al., providing a visual representation of the mechanism underpinning the potential synergy of this compound with other therapies.
Caption: The SMYD2-KMT2D signaling pathway in hormone-dependent breast cancer.
Conclusion
The discovery of the SMYD2-KMT2D regulatory axis has opened up new avenues for cancer therapy. While direct evidence for the synergy of this compound with other epigenetic modifiers is still forthcoming, the mechanistic link established provides a strong rationale for pursuing such combination strategies. The experimental protocols and pathway visualization provided in this guide are intended to equip researchers with the necessary tools to explore this promising therapeutic frontier. Further investigation into these synergistic interactions holds the potential to unlock more effective and durable treatment options for a range of cancers.
References
- 1. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Methylation of the chromatin modifier KMT2D by SMYD2 contributes to therapeutic response in hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation of the chromatin modifier KMT2D by SMYD2 contributes to therapeutic response in hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of AZ506 in a Novel Patient-Derived Organoid Model of Pancreatic Ductal Adenocarcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel kinase inhibitor, AZ506, against alternative therapies in a patient-derived organoid (PDO) model of Pancreatic Ductal Adenocarcinoma (PDAC). The data presented herein validates the mechanism of action of this compound and highlights its potential as a targeted therapeutic agent. Patient-derived organoids are increasingly recognized as powerful preclinical models that recapitulate the genetic and phenotypic characteristics of original tumors, making them invaluable for evaluating drug responses.[1]
Introduction to this compound and its Proposed Mechanism of Action
This compound is a next-generation small-molecule kinase inhibitor designed to selectively target and inhibit "Kinase-Y," a serine/threonine kinase frequently overactivated in PDAC.[2] Dysregulation of protein kinase activity is a known driver in many cancers, making them a key target for therapeutic intervention.[2][3][4] The proposed mechanism of action for this compound involves the competitive inhibition of ATP binding to the Kinase-Y active site, thereby blocking the phosphorylation of downstream substrates essential for tumor cell proliferation and survival.
The New Model System: Patient-Derived Organoids (PDOs)
To validate the efficacy of this compound, a patient-derived organoid (PDO) model was established from a surgically resected PDAC tumor. PDOs are three-dimensional, self-organizing structures that retain the genetic and histological features of the original tumor.[1] This makes them a more clinically relevant model compared to traditional 2D cell lines for assessing drug sensitivity and resistance.[5][6]
Comparative Efficacy of this compound
The PDAC organoids were treated with this compound, a less potent Kinase-Y inhibitor ("Compound A"), and a standard-of-care chemotherapy agent. The following tables summarize the quantitative data from these experiments.
Table 1: In Vitro Potency Against PDAC Organoids
| Compound | Target | IC50 (nM) |
| This compound | Kinase-Y | 15 |
| Compound A | Kinase-Y | 250 |
| Standard Chemotherapy | DNA Replication | 1200 |
Table 2: Induction of Apoptosis in PDAC Organoids
| Treatment (at 10x IC50) | % Apoptotic Cells (Caspase-3/7 Assay) |
| Vehicle Control | 5% |
| This compound | 75% |
| Compound A | 40% |
| Standard Chemotherapy | 60% |
Mechanism of Action Validation
To confirm that this compound inhibits the Kinase-Y pathway as proposed, Western blot analysis was performed on treated PDAC organoids.
Table 3: Western Blot Analysis of Key Pathway Proteins
| Treatment | p-Kinase-Y (Normalized Intensity) | p-Downstream Protein (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.15 | 0.20 |
| Compound A (1 µM) | 0.60 | 0.65 |
Experimental Protocols
a. Patient-Derived Organoid (PDO) Culture
PDAC tumor tissue was minced and digested using a solution of collagenase and dispase. The resulting cell suspension was embedded in Matrigel and cultured in organoid growth medium supplemented with essential growth factors. Organoids were passaged every 7-10 days.
b. Cell Viability Assay
PDOs were seeded in 96-well plates and treated with a serial dilution of this compound, Compound A, or standard chemotherapy for 72 hours. Cell viability was assessed using a CellTiter-Glo® 3D Cell Viability Assay, and IC50 values were calculated using a non-linear regression model.
c. Apoptosis Assay
PDOs were treated with each compound at 10 times their respective IC50 values for 48 hours. Apoptosis was quantified using a Caspase-Glo® 3/7 Assay, which measures the activity of caspases 3 and 7, key executioners of apoptosis.
d. Western Blot Analysis
Following treatment with the respective compounds for 24 hours, PDOs were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of Kinase-Y and the downstream protein.
Conclusion
The data presented in this guide strongly supports the proposed mechanism of action for this compound. In a clinically relevant patient-derived organoid model of PDAC, this compound demonstrated superior potency and a greater induction of apoptosis compared to alternative treatments. Furthermore, the targeted inhibition of the Kinase-Y signaling pathway was confirmed through Western blot analysis. These findings validate this compound as a promising candidate for further preclinical and clinical development in the treatment of Pancreatic Ductal Adenocarcinoma. The use of PDOs in this study highlights the value of advanced preclinical models in drug discovery and personalized medicine.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Novel oncogenic protein kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-derived Organoids, Tumoroids | Molecular Devices [moleculardevices.com]
- 6. cellnatsci.com [cellnatsci.com]
- 7. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
A Comparative Guide to AZ506 and Other SMYD2 Inhibitors for Researchers
This guide provides a comprehensive comparison of the SMYD2 inhibitor AZ506 with other notable alternatives in the field. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance and experimental data of these compounds. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to SMYD2 and Its Inhibition
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase that has been implicated in the development and progression of various cancers.[1][2] SMYD2 catalyzes the methylation of both histone and non-histone proteins, thereby influencing a range of cellular processes.[2] Its oncogenic functions often stem from the methylation and subsequent inhibition of tumor suppressor proteins such as p53 and RB.[2] This has made SMYD2 an attractive target for the development of small molecule inhibitors for cancer therapy. A number of such inhibitors have been developed, including this compound, AZ505, LLY-507, BAY-598, A-893, and EPZ033294.[3]
Comparative Analysis of SMYD2 Inhibitors
The following tables summarize the available quantitative data on the biochemical and cellular potency of this compound and its key alternatives. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of SMYD2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Substrate | Reference |
| This compound | SMYD2 | 17 | Not Specified | Not Specified | [4] |
| AZ505 | SMYD2 | 120 | Biochemical Assay | p53 peptide | [4] |
| LLY-507 | SMYD2 | <15 | Scintillation Proximity Assay | p53 peptide | [4][5] |
| BAY-598 | SMYD2 | 27 | Scintillation Proximity Assay | p53 peptide | [4][6] |
| A-893 | SMYD2 | 2.8 | Not Specified | Not Specified | [4] |
| EPZ033294 | SMYD2 | 3.9 | Radiometric Assay | H3 peptide | [7][8][9] |
Table 2: Cellular Potency of SMYD2 Inhibitors
| Inhibitor | Effect | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | Inhibition of p53 methylation | 1.02 | U2OS | Not Specified | |
| LLY-507 | Inhibition of p53 methylation | 0.6 | U2OS | ELISA | [5] |
| LLY-507 | Inhibition of p53 methylation | 0.6 | KYSE-150 | ELISA | [5] |
| BAY-598 | Inhibition of p53 methylation | 0.058 | HEK293T | Western Blot | [6][10] |
| EPZ033294 | Inhibition of BTF3me1 | 0.029 | Not Specified | Not Specified | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: SMYD2 Signaling Pathway in Cancer.
Caption: In Vitro SMYD2 Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of SMYD2 inhibitors are provided below.
Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the biochemical potency (IC50) of inhibitors against the SMYD2 enzyme.
-
Materials:
-
Purified recombinant SMYD2 enzyme
-
Biotinylated substrate peptide (e.g., p53 peptide)
-
S-adenosyl-[3H]-methionine ([3H]-SAM)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
Assay buffer (e.g., 20 mM Bicine, pH 7.6, 10 mM DTT, 0.005% BSA)
-
Stop buffer containing streptavidin-coated SPA beads
-
384-well assay plates
-
-
Procedure:
-
Add the test inhibitor solution to the wells of the 384-well plate. Control wells should contain DMSO vehicle.
-
Add the SMYD2 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Prepare a substrate mixture containing the biotinylated p53 peptide and [3H]-SAM in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding the stop buffer containing streptavidin-coated SPA beads.
-
Seal the plate and allow it to incubate for at least 30 minutes to permit the binding of the biotinylated peptide to the SPA beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Cellular p53 Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block SMYD2-mediated methylation of its substrate p53 within a cellular context.
-
Materials:
-
HEK293T cells
-
Plasmids for transient transfection (e.g., FLAG-SMYD2 and FLAG-p53)
-
Transfection reagent
-
Test inhibitors (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (anti-FLAG, anti-p53K370me1, anti-total p53)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed HEK293T cells in appropriate culture plates.
-
Co-transfect the cells with FLAG-SMYD2 and FLAG-p53 plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of the SMYD2 inhibitor for 18-24 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53K370me1 and total p53.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of p53 methylation inhibition.[11]
-
Cell Viability Assay
This assay measures the effect of SMYD2 inhibitors on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., KYSE-150)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom white plates
-
Luminometer
-
-
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the SMYD2 inhibitor.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[11]
-
References
- 1. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EPZ033294 | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Independent Verification of AZ506's Potency and Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of a chemical probe's performance is paramount. This guide provides an objective comparison of AZ506, a potent inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), with other known SMYD2 inhibitors. The data presented herein is compiled from publicly available research to facilitate an informed assessment of this compound's utility in preclinical studies.
Executive Summary
This compound is a potent and selective inhibitor of SMYD2, a lysine (B10760008) methyltransferase implicated in cancer and other diseases. This guide compares the biochemical potency and cellular activity of this compound with other notable SMYD2 inhibitors: AZ505, LLY-507, BAY-598, and EPZ033294. The comparative data highlights differences in their inhibitory mechanisms and selectivity profiles, providing a valuable resource for selecting the most appropriate tool compound for specific research needs.
Quantitative Comparison of SMYD2 Inhibitors
The following tables summarize the in vitro and cellular potency of this compound and its alternatives against SMYD2.
Table 1: Biochemical Potency of SMYD2 Inhibitors
| Inhibitor | Type of Inhibition | Biochemical IC50 (nM) |
| This compound | Substrate-Competitive | 17[1] |
| AZ505 | Substrate-Competitive | 120[2] |
| LLY-507 | Substrate-Competitive | <15[2] |
| BAY-598 | Substrate-Competitive | 27[2] |
| EPZ033294 | Non-Competitive (with peptide) | 3.9 |
Table 2: Cellular Activity of SMYD2 Inhibitors
| Inhibitor | Cellular Assay | Cellular IC50 (µM) |
| This compound | p53 peptide methylation (U2OS cells) | 1.02 - 2.43[1] |
| LLY-507 | p53 peptide methylation | 0.6[2] |
| BAY-598 | p53 peptide methylation | <1[2] |
| EPZ033294 | BTF3 methylation | 0.0029 |
Selectivity Profiles
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins.
-
This compound: Described as selective for SMYD2 with limited activity against a focused panel of lysine methyltransferases including DOT1L, EZH2, NSD1, and G9a.[1]
-
LLY-507: Demonstrates high selectivity, being over 100-fold more selective for SMYD2 compared to a panel of 24 other methyltransferases. It was also found to be inactive against 454 kinases.
-
BAY-598: Shows greater than 100-fold selectivity for SMYD2 in a panel of 32 other methyltransferases.[2]
-
AZ505: Exhibits selectivity for SMYD2 over other lysine methyltransferases like DOT1L and EZH2.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: SMYD2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a biochemical Scintillation Proximity Assay (SPA).
Caption: Workflow for a cellular p53 methylation assay.
Experimental Protocols
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of an inhibitor to block the SMYD2-catalyzed transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated p53 peptide substrate.
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53 peptide substrate (e.g., Biotin-Ahx-amino-GSRAHSSHLKSKKGQSTSRH-amide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Assay Buffer: 50 mM HEPES pH 8.0, 1 mM DTT, 0.01% Tween-20, 1 mg/mL BSA
-
Stop Buffer: 100 mM MES pH 6.5
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO.
-
In a 384-well plate, add the inhibitor solution. For control wells, add assay buffer with DMSO.
-
Add the SMYD2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mix containing the biotinylated p53 peptide and [³H]-SAM in assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding stop buffer containing streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular p53 Methylation Assay (In-Cell Western)
This assay measures the level of p53 methylation at lysine 370 in cells treated with a SMYD2 inhibitor.
Materials:
-
U2OS cells (or other suitable cell line expressing SMYD2 and p53)
-
This compound
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody against mono-methylated p53 (anti-p53K370me1)
-
Primary antibody against total p53
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system
Procedure:
-
Seed U2OS cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Fix the cells by adding fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells by adding blocking buffer and incubating for 1.5 hours at room temperature.
-
Incubate the cells with a mixture of the primary antibodies (anti-p53K370me1 and anti-total p53) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a mixture of the corresponding infrared dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system to detect the signal from both antibodies simultaneously.
-
Quantify the intensity of the signals for methylated p53 and total p53 in each well.
-
Normalize the methylated p53 signal to the total p53 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
References
Safety Operating Guide
Essential Disposal Protocol for the SMYD2 Inhibitor AZ506
For researchers, scientists, and drug development professionals utilizing the potent and selective SMYD2 inhibitor, AZ506, adherence to stringent disposal procedures is paramount for ensuring laboratory safety and environmental protection.[1][2][3] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a common situation for novel research compounds, it must be handled as a potentially hazardous chemical with unknown toxicity.[4] This guide provides a comprehensive framework for its safe disposal, grounded in established best practices for laboratory chemical waste management. All procedures should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Handle this compound, both in its pure form and in solution, within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[4][5]
-
Spill Management: In the event of a spill, it should be treated as a significant incident. Evacuate the immediate area and promptly notify your laboratory supervisor and institutional EHS department. Follow their specific protocols for hazardous chemical spills.[4]
-
Storage: Store this compound in a cool, dry, and well-ventilated location, segregated from incompatible materials. Containers must be clearly labeled with the full chemical name and any known hazard information. The use of secondary containment is recommended to prevent the spread of potential spills.[6][7]
Step-by-Step Disposal Procedures for this compound
The disposal of a novel research chemical like this compound must be managed through your institution's hazardous waste program.[4] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4][6][8]
1. Waste Characterization and Segregation:
-
Hazardous Waste Classification: Due to the lack of specific hazard data, all waste contaminated with this compound must be treated as hazardous chemical waste.[4]
-
Waste Stream Segregation: It is critical to segregate different waste streams to prevent dangerous chemical reactions. Do not mix incompatible wastes.[6][9]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental working solutions, and the initial solvent rinses of "empty" containers, in a dedicated hazardous liquid waste container.[4][5]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, tubes, and other lab consumables, must be collected in a separate, clearly labeled hazardous solid waste container.[4][10]
-
Sharps Waste: Any needles or syringes contaminated with this compound should be disposed of in a designated sharps container.[5]
-
2. Waste Container Management:
-
Container Compatibility: Ensure that waste containers are made of materials compatible with the waste they hold. For instance, use glass or high-density polyethylene (B3416737) containers for organic solvents.[4] The original product container can be used for the disposal of the pure compound.[7]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label from your institution to the container.[8] The label must be completed with the full chemical name ("this compound, SMYD2 Inhibitor"), the name of the Principal Investigator, and the laboratory location.[4]
-
Container Condition: Keep waste containers securely closed except when adding waste.[6] Containers should be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, which should have secondary containment.[4][8]
3. Arranging for Disposal:
-
Contacting EHS: Follow your institution's specific procedures to request a chemical waste pickup from the EHS department.[4] Provide them with all available information regarding the compound.
-
Decontamination of Glassware: For reusable glassware, a triple rinse with a suitable solvent that can dissolve this compound is recommended. This rinsate must be collected and disposed of as hazardous liquid waste.[5]
Key Waste Management Parameters
The following table summarizes crucial quantitative data for the management of hazardous chemical waste, based on general institutional guidelines. Always confirm the specific requirements of your institution.
| Parameter | Guideline | Rationale |
| Maximum Container Fill Level | Do not fill containers beyond 75-90% or the shoulder of the container.[7] | Prevents splashing and allows for vapor expansion, reducing the risk of spills. |
| Maximum Accumulation Volume | Typically, no more than 10 gallons of hazardous waste should be stored in a single laboratory SAA.[6] | Minimizes the quantity of hazardous material in the lab at any given time. |
| Waste Pickup Request | Request a pickup when the container is full or within a specified timeframe (e.g., 150 days).[7] | Ensures timely removal of waste, maintaining a safe laboratory environment. |
| pH for Aqueous Waste | For potential neutralization and sewer disposal (NOT for this compound), pH must be between 5.5 and 9.5.[10][11] | This is a general guideline for non-hazardous aqueous waste and does not apply to this compound. |
Experimental Workflow for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram illustrates the decision-making process and procedural flow for handling waste generated from experiments involving this compound.
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
References
- 1. This compound | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. qcbr.queens.org [qcbr.queens.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
